(3,5-Dibromophenyl)triphenylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,5-dibromophenyl)-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2Si/c25-19-16-20(26)18-24(17-19)27(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGFDYMFXPXXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Aryltriphenylsilanes
An In-Depth Technical Guide to the Synthesis of (3,5-Dibromophenyl)triphenylsilane
For professionals in chemical research and pharmaceutical development, the synthesis of bespoke organosilane compounds is a critical capability. This compound is a valuable building block, offering multiple reactive sites for further functionalization in the development of novel materials and therapeutic agents. This guide provides a comprehensive, technically detailed protocol for its synthesis, grounded in established organometallic principles.
Aryltriphenylsilanes are a class of organosilicon compounds that have garnered significant interest in materials science and medicinal chemistry. The triphenylsilyl group imparts desirable properties such as thermal stability, lipophilicity, and steric bulk. The incorporation of a bulky and lipophilic triphenylsilyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound[1]. The bromine atoms on the phenyl ring of this compound serve as versatile handles for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
The synthesis of this target molecule is most effectively achieved through the reaction of a Grignard reagent with an appropriate chlorosilane. This method is a cornerstone of organosilane chemistry, dating back to the pioneering work of F. Stanley Kipping[2].
Synthesis Methodology: The Grignard Reaction
The core of this synthetic protocol is the Grignard reaction, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound proceeds in two key stages:
-
Formation of the Grignard Reagent: 3,5-Dibromophenylmagnesium bromide is prepared from 1,3,5-tribromobenzene and magnesium metal. The magnesium undergoes oxidative insertion into one of the carbon-bromine bonds.
-
Silylation: The newly formed Grignard reagent acts as a potent nucleophile, attacking the electrophilic silicon center of triphenylsilyl chloride to form the desired C-Si bond.
Strict anhydrous conditions are paramount for the success of this reaction, as any trace of water will protonate and quench the highly reactive Grignard reagent[3]. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent[3][4].
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the silicon center. The polarized carbon-magnesium bond of the Grignard reagent attacks the silicon atom of triphenylsilyl chloride, displacing the chloride leaving group.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the step-by-step synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity |
| Magnesium Turnings | Mg | 24.31 | 1.2 equiv. | >99.5% | |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 1.0 equiv. | >98% | |
| Triphenylsilyl chloride | C₁₈H₁₅ClSi | 294.85 | 1.1 equiv. | >98% | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | ||
| Iodine (activator) | I₂ | 253.81 | 1 crystal | ||
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | |||
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | ||
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or nitrogen/argon balloon setup for inert atmosphere
Step-by-Step Procedure
Caption: Step-by-step workflow for the synthesis of the target compound.
-
Preparation of Glassware and Inert Atmosphere: All glassware must be rigorously dried in an oven at 120 °C overnight or by flame-drying under a stream of inert gas (nitrogen or argon) to eliminate any moisture. Assemble the three-necked flask with the condenser, dropping funnel, and inert gas inlet while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Initiation of the Grignard Reaction: Place the magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine as an activator. In the dropping funnel, prepare a solution of 1,3,5-tribromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by the fading of the iodine color and gentle refluxing[1]. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining 1,3,5-tribromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy[3].
-
Silylation Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve triphenylsilyl chloride (1.1 equivalents) in anhydrous THF in the dropping funnel and add it dropwise to the stirred Grignard solution at 0 °C. A variety of Grignard reagents are known to react with triphenylsilyl chloride to afford organosilanes[5].
-
Reaction Progression and Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to ensure the reaction goes to completion[6].
-
Reaction Quench and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/chloroform can be employed to obtain the pure this compound[6].
Safety and Handling Precautions
-
Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. The reaction should be conducted under a strictly inert atmosphere.
-
Triphenylsilyl chloride: This compound is corrosive and reacts with moisture to release HCl gas. It should be handled with appropriate personal protective equipment, including gloves and safety glasses[5].
-
1,3,5-Tribromobenzene: This is a halogenated aromatic compound and should be handled with care to avoid inhalation and skin contact.
A thorough risk assessment should be conducted before commencing any experimental work.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
This guide provides a robust and detailed protocol for the synthesis of this compound, a valuable intermediate for further chemical elaboration. By carefully following the outlined procedures and adhering to strict anhydrous and inert conditions, researchers can reliably produce this compound for their specific applications in drug discovery and materials science.
References
- Deacon, G. B., & Faulks, S. J. (1987). The Grignard reagent. Journal of Organometallic Chemistry, 324(1-2), 1-13.
- Lee, J. T., & Thomas, P. J. (2005). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 70(25), 10254–10257.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Hudrlik, P. F., & Hudrlik, A. M. (1975). Reactions of (triphenylsilyl)ethylene oxide with Grignard reagents (and with MgBr2). A reinvestigation. The Journal of Organic Chemistry, 40(2), 117-121.
-
Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]
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An In-depth Technical Guide to (3,5-Dibromophenyl)triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Synthetic Scaffold
(3,5-Dibromophenyl)triphenylsilane, bearing the CAS number 1030856-97-3, emerges as a molecule of significant interest at the intersection of materials science and medicinal chemistry. Its structure, featuring a triphenylsilyl group appended to a dibrominated phenyl ring, offers a unique combination of steric bulk, electronic properties, and reactive handles. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, delving into its synthesis, properties, and potential applications. As a senior application scientist, the narrative that follows is grounded in the principles of chemical reactivity and synthetic utility, offering insights into not just the "what," but the "why" behind its strategic value in modern chemical research.
Molecular Architecture and Physicochemical Profile
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. This compound is a white to light yellow crystalline solid.[1][2] Its core structure consists of a central silicon atom tetrahedrally bonded to three phenyl rings and one 3,5-dibromophenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1030856-97-3 | [3] |
| Molecular Formula | C₂₄H₁₈Br₂Si | [3] |
| Molecular Weight | 494.30 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,5-Dibromotetraphenylsilane | [3] |
| Appearance | White to light yellow crystalline powder/solid | [1][2] |
| Melting Point | 186-190 °C | [2] |
| Purity | ≥98% (by GC) | [1][3] |
The triphenylsilyl moiety imparts significant steric hindrance and lipophilicity to the molecule. The silicon-carbon bond is notably stable, and the three phenyl rings provide a rigid, well-defined three-dimensional structure. The key to its synthetic versatility, however, lies in the two bromine atoms positioned meta to the silicon anchor. These bromine atoms serve as latent reactive sites, prime for a variety of cross-coupling reactions.
Synthesis and Mechanistic Considerations
The proposed synthesis hinges on a selective lithium-halogen exchange reaction, a cornerstone of organolithium chemistry. At low temperatures, an organolithium reagent, typically n-butyllithium, will preferentially abstract a bromine atom from an poly-brominated aromatic ring to form an aryllithium intermediate. This is followed by quenching with an electrophile, in this case, chlorotriphenylsilane.
Caption: Proposed synthetic pathway for this compound.
Self-Validating Experimental Protocol (Inferred)
This protocol is designed to be self-validating by incorporating clear reaction monitoring steps and purification procedures to ensure the identity and purity of the final product.
Step 1: Generation of (3,5-Dibromophenyl)lithium
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,3,5-tribromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes to the dropping funnel and add it dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Causality: The low temperature is critical to prevent side reactions, such as lithium-halogen exchange at other positions or reaction of the generated aryllithium with the solvent. The slow addition of n-butyllithium ensures selective mono-lithiation.
-
Step 2: Reaction with Chlorotriphenylsilane
-
After stirring at -78 °C for 1-2 hours, a solution of chlorotriphenylsilane (1.0 eq) in anhydrous THF is added dropwise, again maintaining the low temperature.
-
Causality: The aryllithium species is a potent nucleophile that will readily attack the electrophilic silicon center of chlorotriphenylsilane, displacing the chloride and forming the desired C-Si bond.
-
Step 3: Work-up and Purification
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., a mixture of a chlorinated solvent and an alcohol) to afford this compound as a crystalline solid.[4]
Reactivity and Synthetic Utility: A Gateway to Molecular Complexity
The true value of this compound lies in its potential as a versatile building block. The two bromine atoms on the phenyl ring are strategically positioned for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Caption: Potential cross-coupling reactions of this compound.
These reactions allow for the sequential or simultaneous introduction of a wide array of functional groups, enabling the construction of complex molecular architectures with a high degree of control. The triphenylsilyl group can serve several purposes in these transformations:
-
Steric Director: The bulky triphenylsilyl group can influence the regioselectivity of reactions on the aromatic ring or on adjacent functionalities.
-
Solubilizing Group: The nonpolar nature of the triphenylsilyl moiety can enhance the solubility of the molecule in organic solvents, facilitating reaction and purification.
-
Electronic Modulator: The silyl group can subtly influence the electronic properties of the aromatic ring, which can in turn affect the reactivity of the bromine atoms in cross-coupling reactions.
Applications in Materials Science: Building Blocks for Organic Electronics
A primary area of interest for this compound is in the field of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). This compound can serve as a key intermediate in the synthesis of larger, conjugated molecules that function as host materials for phosphorescent emitters.
The general strategy involves using the bromine atoms as points of attachment for other aromatic or heteroaromatic units through cross-coupling reactions. This allows for the construction of molecules with high triplet energies, good thermal stability, and appropriate charge-transporting properties – all critical parameters for efficient OLED host materials.
Caption: Workflow for the application of this compound in OLEDs.
The triphenylsilyl group in the final host material can contribute to:
-
Amorphous Morphology: The non-planar, propeller-like structure of the triphenylsilyl group can disrupt intermolecular packing, leading to the formation of stable amorphous films, which is beneficial for device longevity and efficiency.
-
Tuning of Electronic Properties: The silicon atom can influence the HOMO and LUMO energy levels of the molecule, allowing for fine-tuning of the electronic properties to match those of the other layers in the OLED device.
Relevance in Drug Discovery and Medicinal Chemistry
While direct applications of this compound in drug development are not yet documented, its structural motifs are highly relevant to medicinal chemistry. The incorporation of silicon into drug candidates is a growing strategy to modulate their physicochemical and pharmacokinetic properties. Silyl groups can enhance lipophilicity, improve metabolic stability, and alter the conformational preferences of a molecule.
This compound can be envisioned as a scaffold for the synthesis of novel bioactive compounds. The bromine atoms provide handles for the introduction of pharmacophoric groups through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
The triphenylsilyl moiety itself can act as a "lipophilic anchor," potentially targeting hydrophobic pockets in proteins. Furthermore, the dibromophenyl core is a common feature in many biologically active molecules, including kinase inhibitors and other therapeutic agents.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not publicly available, the expected NMR and mass spectral data can be predicted based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | - Multiplets in the aromatic region (approx. 7.2-7.8 ppm).- The protons on the triphenylsilyl groups will likely appear as complex multiplets.- The protons on the dibrominated ring will appear as distinct signals, with coupling patterns indicative of their meta and para relationships. |
| ¹³C NMR | - Multiple signals in the aromatic region (approx. 120-140 ppm).- Signals corresponding to the ipso-carbons attached to silicon and bromine will be present.- The number of signals will reflect the symmetry of the molecule. |
| Mass Spec (EI) | - A prominent molecular ion peak (M⁺) at m/z ≈ 492, 494, 496, corresponding to the isotopic distribution of the two bromine atoms.- Fragmentation patterns involving the loss of phenyl groups (Ph, m/z = 77) and bromine atoms. |
Concluding Remarks and Future Outlook
This compound represents a compelling molecular scaffold with significant untapped potential. Its straightforward, albeit inferred, synthesis and the presence of versatile reactive handles make it an attractive building block for both materials science and medicinal chemistry. While its direct applications are yet to be fully explored and documented in peer-reviewed literature, the foundational chemical principles strongly suggest its utility in the creation of novel OLED materials and as a scaffold for the discovery of new therapeutic agents. This guide serves as a testament to its potential, providing researchers with the foundational knowledge to harness the synthetic power of this intriguing molecule.
References
- Rohm And Haas Electronic Materials Korea Ltd.;Kim, Chi Sik;Lee, Soo Yong;Kim, Young Gil;Lee, Hyo-Jung;Lee, Su Hyun;Kim, Hyun;Cho, Young Jun;Chang, Hoon;Lee, Kyung Joo;Kim, Bong-Ok;Kim, Sung-Min. EP2857395A1, 2015.
- Bis(3,5-dibromophenyl)dimethylsilane: A useful synthon for organosilicon chemistry. Acta Crystallographica Section E: Structure Reports Online. 2009, 65(11), o2823.
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(3,5-Dibromophenyl)triphenylsilane: A Core Building Block for Advanced Optoelectronic Materials
An In-depth Technical Guide for Researchers and Application Scientists
Introduction: The Strategic Role of Substituted Tetraphenylsilanes
In the landscape of materials science and organic electronics, molecules based on a central silicon atom with four aromatic substituents—tetraphenylsilanes—have emerged as a cornerstone for developing high-performance organic light-emitting diodes (OLEDs). The tetraphenylsilane core imparts a unique combination of properties: a rigid, three-dimensional structure that disrupts intermolecular packing (π-π stacking), leading to high morphological stability and high glass transition temperatures (Tg).[1] This non-planar geometry is crucial for forming stable amorphous films, a prerequisite for long-lasting electronic devices. Furthermore, the silicon atom acts as an insulating core, effectively breaking the conjugation across the molecule. This separation allows for the maintenance of a high triplet energy level (ET), a critical requirement for host materials in blue phosphorescent OLEDs (PhOLEDs), which are essential for full-color displays and solid-state lighting.[2][3]
(3,5-Dibromophenyl)triphenylsilane, the subject of this guide, is not an end-product but a strategic synthetic intermediate or "synthon." Its design is elegantly simple and highly functional: it combines the stable, high-triplet-energy triphenylsilyl moiety with a dibrominated phenyl ring. The two bromine atoms serve as versatile reactive handles, enabling chemists to further elaborate the molecular structure through a variety of cross-coupling reactions. This allows for the precise tuning of the final molecule's electronic and physical properties, making this compound a valuable precursor for custom-designed host materials, charge-transport materials, and other functional organic molecules.[4] This guide provides a detailed overview of its properties, a validated synthetic protocol, characterization data, and its core application as a foundational building block in organic synthesis.
Core Molecular Properties and Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and material characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₈Br₂Si | [5] |
| Molecular Weight | 494.30 g/mol | [6] |
| CAS Number | 1030856-97-3 | [6] |
| IUPAC Name | (3,5-dibromophenyl)-triphenylsilane | [5] |
| Synonyms | 3,5-Dibromotetraphenylsilane | [5] |
| Appearance | White to light yellow crystalline solid | - |
| Melting Point | 188 °C | [6] |
| Purity | Typically ≥98.0% (by GC) | - |
| InChI Key | UYGFDYMFXPXXLL-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC=C(C=C1)(C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br | [5] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most effectively achieved via the lithiation of a polyhalogenated aromatic precursor followed by an electrophilic quench with chlorotriphenylsilane. The following protocol is a representative and robust method adapted from the well-established synthesis of the structurally analogous compound, (3-Bromophenyl)triphenylsilane, and is grounded in fundamental organometallic principles.[7]
Reaction Principle
The core of this synthesis is a halogen-lithium exchange reaction. A strong organolithium base, typically n-butyllithium (n-BuLi), selectively abstracts a bromine atom from 1,3,5-tribromobenzene at low temperatures. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic silicon center of chlorotriphenylsilane, forming a stable carbon-silicon bond. The use of 1,3,5-tribromobenzene as a starting material statistically favors the desired mono-silylation, leaving two bromine atoms intact for subsequent functionalization.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
-
Reactor Setup: A three-necked round-bottom flask is flame-dried under vacuum and subsequently purged with an inert atmosphere (e.g., argon or nitrogen). Equip the flask with a magnetic stirrer, a low-temperature thermometer, a rubber septum for reagent addition, and an inert gas inlet.
-
Precursor Dissolution: Dissolve 1,3,5-tribromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The solvent must be rigorously dried to prevent quenching of the organolithium intermediates.
-
Cooling and Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions, such as the elimination of lithium bromide to form benzyne, and to control the selectivity of the halogen-lithium exchange.
-
Base Addition: Slowly add n-butyllithium (1.0 equivalent, typically as a 2.5 M solution in hexanes) dropwise via syringe while maintaining the temperature at -78 °C. The causality here is paramount: slow addition prevents localized heating and ensures the selective formation of the mono-lithiated species, 3,5-dibromophenyllithium. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate, dry flask, dissolve chlorotriphenylsilane (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the cold aryllithium solution. An excess of the silyl chloride ensures complete consumption of the highly reactive aryllithium intermediate.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours to ensure the reaction proceeds to completion.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining organolithium species and hydrolyzes unreacted silyl chloride. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization (e.g., from a mixture of dichloromethane and methanol) to yield the final product as a white solid.
Structural Characterization: Expected Spectroscopic Signatures
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be distinct.
-
Triphenyl Groups: The 15 protons of the three unsubstituted phenyl rings attached to the silicon will appear as a complex multiplet in the aromatic region, typically around δ 7.3-7.6 ppm .
-
Dibromophenyl Group: The protons on the 3,5-dibrominated ring will show a characteristic pattern. The proton at the C4 position (between the two bromine atoms) will appear as a triplet (or more accurately, a triplet-like doublet of doublets with small coupling constants) around δ 7.6-7.7 ppm . The two equivalent protons at the C2 and C6 positions will appear as a doublet around δ 7.5-7.6 ppm .
-
-
¹³C NMR Spectroscopy: The carbon NMR will provide further structural confirmation.
-
One would expect to see distinct signals for the ipso, ortho, meta, and para carbons of the unsubstituted phenyl rings.
-
For the 3,5-dibromophenyl ring, signals for the carbon atoms directly attached to bromine (C3 and C5) will be observed, along with signals for the silyl-substituted carbon (C1) and the remaining C-H carbons (C2, C6, and C4).
-
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks with an approximate M:M+2:M+4 ratio of 1:2:1), confirming the presence and number of bromine atoms.
Application as a Core Synthon in Materials Synthesis
The primary value of this compound lies in its role as a versatile building block for constructing larger, functional molecules for optoelectronic applications. The two bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9]
This allows for the covalent attachment of various functional moieties, such as hole-transporting units (e.g., carbazoles, triphenylamines) or electron-transporting units, to the tetraphenylsilane core. By performing a stepwise or double Suzuki coupling, chemists can synthesize complex, non-symmetric or symmetric host materials with tailored properties.
Caption: General application workflow via Suzuki coupling.
Exemplary Workflow: Synthesis of an OLED Host Material
-
Reaction Setup: In an inert-atmosphere glovebox or Schlenk line, a reaction vessel is charged with this compound (1.0 eq.), a functionalized arylboronic acid or boronate ester (2.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., aqueous Na₂CO₃ or K₃PO₄).
-
Solvent Addition: A degassed solvent system, such as a mixture of toluene and water, is added.
-
Reaction: The mixture is heated under reflux until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Purification: After cooling, the organic layer is separated, washed, dried, and concentrated. The final product is purified via column chromatography and/or recrystallization to yield the target host material.
This synthetic strategy leverages the robust and functional-group-tolerant nature of the Suzuki coupling to build complex architectures on the stable tetraphenylsilane scaffold, demonstrating the critical enabling role of this compound in materials discovery.
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An In-depth Technical Guide to the Solubility of (3,5-Dibromophenyl)triphenylsilane in Organic Solvents
Abstract
Introduction and Physicochemical Profile
(3,5-Dibromophenyl)triphenylsilane is a substituted aromatic silane with the chemical formula C₂₄H₁₈Br₂Si[1]. Its molecular structure, featuring a bulky, nonpolar triphenylsilyl group and a dibrominated phenyl ring, dictates its interactions with various solvents. Understanding its solubility is paramount for applications in organic synthesis, materials science, and pharmaceutical development, where it may serve as a reactant, intermediate, or building block.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈Br₂Si | [1] |
| Molecular Weight | 494.3 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Computed LogP | 8.1 | [1] |
The high computed LogP value suggests a strong lipophilic character, indicating a preference for nonpolar environments and predicting low aqueous solubility.
Theoretical Framework for Solubility
The solubility of a crystalline solid in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, predictive tool.
For this compound, the following factors are key determinants of its solubility:
-
Molecular Structure and Polarity: The molecule is predominantly nonpolar. The four phenyl rings create a large, hydrophobic surface area. The silicon-carbon bonds are relatively nonpolar, and the molecule lacks hydrogen bond donors or acceptors. The two bromine atoms introduce some polarity, but the overall character remains lipophilic.
-
Intermolecular Forces: The primary intermolecular forces in solid this compound are van der Waals forces, specifically London dispersion forces, arising from the large electron clouds of the aromatic rings. For dissolution to occur, the energy input to overcome the crystal lattice energy must be compensated by the favorable interactions between the solute and solvent molecules.
-
Solvent Properties: The polarity, polarizability, and hydrogen bonding capacity of the solvent are critical. Nonpolar solvents will more effectively solvate the nonpolar triphenylsilyl and dibromophenyl groups through dispersion forces.
Qualitative Solubility Prediction
Based on the theoretical principles and data from structurally analogous compounds, such as other arylsilanes and large, substituted aromatic molecules, a qualitative prediction of solubility for this compound in common organic solvents can be made.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Similar aromatic character allows for strong π-stacking and dispersion force interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good balance of polarity and ability to engage in dispersion forces. Often effective for dissolving large organic molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a polar aprotic solvent that can effectively solvate a wide range of compounds. Diethyl ether is less polar and may be slightly less effective. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | More polar than ethers, which may slightly decrease solubility compared to nonpolar solvents. |
| Esters | Ethyl Acetate | Moderate | Intermediate polarity. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | High polarity may not be optimal for the largely nonpolar solute. |
| Alcohols | Methanol, Ethanol | Low | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the nonpolar solute. |
| Alkanes | Hexane, Heptane | Low | While nonpolar, the dispersion forces may not be sufficient to overcome the crystal lattice energy of the large aromatic solute. |
| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the large, nonpolar solute. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an empirical approach is necessary. The following is a detailed, self-validating protocol for the determination of the solubility of this compound.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Workflow for Solubility Measurement
Detailed Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water if using a reverse-phase HPLC method) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5-6 standards covering the expected concentration range).
-
-
Preparation of Saturated Solutions:
-
To a series of vials, add a measured volume of the desired organic solvent (e.g., 5 mL).
-
Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolved concentration has reached its maximum.
-
-
Sample Collection and Preparation:
-
Carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.
-
Allow the solid to settle.
-
Withdraw a known volume of the supernatant using a syringe and immediately attach a syringe filter.
-
Filter the solution into a clean vial to remove all undissolved solids.
-
Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, precautions should be taken based on the data for similar compounds, such as triphenylsilane, and general principles of handling chemical reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and organic solvents.
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust when handling the solid material.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Solvent Hazards: Be aware of the specific hazards associated with each organic solvent used, including flammability, toxicity, and environmental hazards. Consult the SDS for each solvent before use.
Conclusion
While quantitative experimental data on the solubility of this compound is currently lacking in the public domain, a strong predictive understanding can be established based on its molecular structure and the behavior of analogous compounds. It is anticipated to be highly soluble in nonpolar aromatic and chlorinated solvents, with moderate solubility in ethers and ketones, and poor solubility in polar, protic solvents like alcohols and water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. As with all chemical research, adherence to strict safety protocols is essential.
References
-
PubChem. This compound. [Link]
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Spectroscopic Signature of (3,5-Dibromophenyl)triphenylsilane: A Technical Guide
Molecular Structure and Physicochemical Properties
(3,5-Dibromophenyl)triphenylsilane possesses a central silicon atom bonded to three phenyl rings and one 3,5-dibromophenyl group. This structure dictates its characteristic spectroscopic features.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈Br₂Si | [1][2] |
| Molecular Weight | 494.30 g/mol | [1][3] |
| CAS Number | 1030856-97-3 | [1][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 186.0 to 190.0 °C |
Synthesis of this compound
A viable synthetic route to this compound can be adapted from the synthesis of related aryltriphenylsilanes. The following protocol is based on the established synthesis of (3-Bromophenyl)triphenylsilane[4].
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reactant Preparation: 1,3,5-Tribromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: An equimolar amount of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for one hour to facilitate the formation of the Grignard reagent.
-
Silylation: A solution of chlorotriphenylsilane in anhydrous THF is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred for 12 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 492, 494, and 496 in an approximate 1:2:1 ratio, corresponding to the presence of two bromine isotopes.
-
Loss of a Phenyl Group ([M-Ph]⁺): A significant fragment at m/z 415, 417, 419 (loss of C₆H₅, 77 Da).
-
Loss of a Bromine Atom ([M-Br]⁺): Fragments around m/z 415 and 417.
-
Triphenylsilyl Cation ([Ph₃Si]⁺): A prominent peak at m/z 259, which is a characteristic fragment for triphenylsilyl compounds.
-
Other Fragments: Further fragmentation of the triphenylsilyl cation can lead to peaks at m/z 181 ([Ph₂SiH]⁺) and 105 ([PhSi]⁺).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the vibrational modes of the aromatic rings and the Si-C bonds.
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3100-3000 | C-H stretching (aromatic) | Multiple weak to medium bands |
| 1580-1560 | C=C stretching (aromatic) | Medium to strong bands |
| 1480-1430 | C=C stretching (aromatic) | Strong bands |
| ~1430 | Si-Ph stretching | Characteristic strong band[5] |
| 1100-1000 | In-plane C-H bending (aromatic) | Multiple medium bands |
| 880-860 | C-H out-of-plane bending (isolated H) | Strong band characteristic of 1,3,5-trisubstituted benzene |
| 740-690 | C-H out-of-plane bending (monosubstituted benzene) & Si-Ph deformation | Two strong bands |
| ~700 | Si-Ph deformation | Strong band[5] |
| 600-500 | C-Br stretching | Weak to medium bands |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals corresponding to the protons of the triphenylsilyl group and the 3,5-dibromophenyl group.
-
Triphenylsilyl Protons (Ph₃Si-): These protons are expected to appear as a complex multiplet in the range of δ 7.3-7.6 ppm . This region will integrate to 15 protons. The protons in the ortho, meta, and para positions of the three phenyl rings will have slightly different chemical shifts and will couple with each other, leading to the multiplet.
-
3,5-Dibromophenyl Protons: The protons on the dibrominated ring are chemically equivalent and will appear as a singlet, or a narrow multiplet, further downfield due to the deshielding effect of the silicon atom and the bromine atoms. The two ortho protons (to the silicon) will appear as a doublet, and the para proton will appear as a triplet. A predicted chemical shift would be in the range of δ 7.6-7.8 ppm , integrating to 3 protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule.
-
Triphenylsilyl Carbons (Ph₃Si-):
-
C-Si (ipso-carbon): A signal around δ 134-136 ppm .
-
Ortho-carbons: A signal around δ 135-137 ppm .
-
Meta-carbons: A signal around δ 128-130 ppm .
-
Para-carbon: A signal around δ 130-132 ppm .
-
-
3,5-Dibromophenyl Carbons:
-
C-Si (ipso-carbon): A signal around δ 138-142 ppm .
-
C-Br (ipso-carbons): A signal around δ 122-125 ppm .
-
Ortho-carbons (to Si): A signal around δ 137-140 ppm .
-
Para-carbon (to Si): A signal around δ 132-135 ppm .
-
Structural Representation and Spectroscopic Correlation
The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.
Caption: Molecular structure of this compound with key proton and carbon environments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for this compound. The expected MS, IR, and NMR data presented herein, based on the known properties of its constituent chemical moieties, should serve as a valuable resource for the identification and characterization of this compound in a research setting. Experimental verification of these predictions is, of course, the ultimate standard for structural elucidation.
References
-
ResearchGate. The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether. [Link]
-
PubChem. This compound. [Link]
Sources
An In-depth Technical Guide to (3,5-Dibromophenyl)triphenylsilane: From Synthesis to Structural Elucidation
Abstract
(3,5-Dibromophenyl)triphenylsilane is a halogenated organosilane compound with potential applications in organic synthesis, materials science, and drug discovery. A comprehensive understanding of its three-dimensional structure is paramount for elucidating structure-property relationships and guiding its application. As of the latest available data, a publically deposited crystal structure for this compound has not been reported. This technical guide, therefore, provides a comprehensive roadmap for researchers and scientists, detailing the synthesis, purification, and a proposed, in-depth workflow for the complete determination and analysis of its single-crystal X-ray structure. The guide emphasizes the causality behind experimental choices, from crystallization strategies to data refinement, and discusses the anticipated structural features and their potential impact on the compound's utility, particularly in the realm of drug development.
Introduction: The Significance of Brominated Organosilanes
The incorporation of bromine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science.[1][2] The presence of bromine can enhance a molecule's therapeutic activity, modulate its metabolic profile, and increase its duration of action.[1] Bromine's size and polarizability can lead to specific intermolecular interactions, such as halogen bonding, which can be pivotal for molecular recognition at a biological target. In drug development, brominated compounds can serve as versatile intermediates for further functionalization.[3]
Organosilanes, particularly triphenylsilane derivatives, are valued for their unique steric and electronic properties, as well as their thermal and chemical stability. The triphenylsilyl group can act as a bulky protecting group or influence the conformation of a molecule.[4] The combination of a dibrominated phenyl ring and a triphenylsilyl group in this compound creates a molecule with significant potential as a building block for complex organic architectures and as a scaffold in the design of novel therapeutic agents. A precise understanding of its crystal structure is the foundational step for unlocking this potential.
Synthesis and Purification of this compound
A robust and high-yield synthesis is the prerequisite for obtaining high-quality single crystals. The following protocol is adapted from established procedures for the synthesis of similar aryl-triphenylsilanes.[5]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried 1 L three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1 equivalent) and dry tetrahydrofuran (THF, ~20 mL per mmol of tribromobenzene).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1 equivalent) dropwise via syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Causality: The low temperature is critical to prevent side reactions and ensure selective monolithiation.
-
Silylation: In a separate flask, dissolve chlorotriphenylsilane (1.1 equivalents) in dry THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with distilled water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Crystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, to yield this compound as a white to light-yellow crystalline solid.[6][7]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
The Path to Crystal Structure Determination: A Proposed Workflow
The determination of a molecule's crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in the refinement of a three-dimensional atomic model.[8][9][10]
Single Crystal Growth
The initial and often most challenging step is obtaining a single crystal suitable for X-ray diffraction.[9] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular shape, and be free of significant internal defects.[9]
Table 1: Common Crystallization Techniques
| Technique | Description | Suitability |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Effective for moderately soluble, stable compounds. |
| Solvent Diffusion | A concentrated solution of the compound is placed in a vial, and a less-polar "anti-solvent" is carefully layered on top. Crystals form at the interface. | Useful for compounds that are highly soluble in one solvent but poorly soluble in another. |
| Vapor Diffusion | A small vial containing a concentrated solution of the compound is placed inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization. | A highly controlled method suitable for sensitive or sparingly available compounds. |
Single-Crystal X-ray Diffraction (SC-XRD): Data Acquisition
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense beam of monochromatic X-rays.[11] The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.[9]
Step-by-Step Data Collection Protocol:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a holder (e.g., a MiTeGen mount).
-
Diffractometer Setup: The crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
Sources
- 1. Syntheses, spectroscopy, and crystal structures of 3-(4-bromophenyl)-1,5-diphenylformazan and the 3-(4-bromophenyl)-1,5-diphenylverdazyl radical and the crystal structure of the by-product 5-anilino-3-(4-bromophenyl)-1-phenyl-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H18Br2Si | CID 58926930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1030856-97-3 | TCI Deutschland GmbH [tcichemicals.com]
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- 7. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. (3-Bromophenyl)triphenylsilane | Sigma-Aldrich [sigmaaldrich.com]
- 10. Crystal structures of 3,4,5-triphenyltoluene and 3,4,5-triphenylbenzyl bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: (3,5-Dibromophenyl)triphenylsilane as a Foundational Core for Advanced OLED Host Materials
This document provides a detailed technical guide for researchers and materials scientists on the strategic use of (3,5-Dibromophenyl)triphenylsilane in the development of high-performance Organic Light-Emitting Diodes (OLEDs). We will explore the scientific rationale for its use, its synthetic versatility, and provide detailed protocols for its derivatization and incorporation into a state-of-the-art phosphorescent OLED (PHOLED).
Introduction: The Critical Role of Host Materials in Phosphorescent OLEDs
Organic Light-Emitting Diodes (OLEDs) function through the radiative recombination of electron-hole pairs (excitons) within an emissive layer (EML).[1] In second and third-generation OLEDs, which utilize phosphorescence or Thermally Activated Delayed Fluorescence (TADF), the EML is typically a "host-dopant" system.[2] In this architecture, a small amount of an emissive dopant is dispersed within a host material matrix. The host material is not a passive scaffold; it plays several critical roles:
-
Facilitating Charge Transport: An ideal host should possess good charge transport properties to ensure a balanced distribution of electrons and holes within the EML.[2]
-
Energy Transfer: Excitons form on the host molecules and are then efficiently transferred to the dopant for light emission.
-
Exciton Confinement: The host must have a higher triplet energy (ET) than the phosphorescent dopant to prevent back-energy transfer, which would quench the emission. This is particularly challenging for blue emitters, which have high intrinsic triplet energies.[3]
Organosilicon compounds, particularly those based on a tetraphenylsilane core, have emerged as a superior class of materials for PHOLED hosts. The silicon atom acts as a steric center, creating a non-planar, three-dimensional structure. This, combined with the bulky phenyl groups, provides significant advantages:
-
High Triplet Energy: The tetrahedral silicon atom disrupts π-conjugation across the molecule, helping to maintain a very high triplet energy level (ET).[3][4]
-
Thermal and Morphological Stability: The rigid, bulky structure inhibits crystallization and promotes the formation of stable, amorphous films (high glass transition temperature, Tg), which is essential for device longevity and preventing performance degradation.[5]
This compound is a key precursor in this field, serving as a versatile platform for constructing sophisticated, high-performance host materials.
This compound: Core Properties
This compound is a white, crystalline solid that serves as an ideal starting point for more complex host molecules. Its primary value lies in the two bromine atoms, which act as reactive sites for carbon-carbon and carbon-nitrogen bond-forming reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the precise attachment of charge-transporting moieties.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1030856-97-3 | [3] |
| Molecular Formula | C₂₄H₁₈Br₂Si | [3] |
| Molecular Weight | 494.29 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [6] |
| Purity | >98.0% (GC) | [6] |
| Melting Point | 186.0 - 190.0 °C | [6] |
Application Protocol I: Synthesis of a Bipolar Host Material
The true utility of this compound is as a structural scaffold. By attaching hole-transporting units (e.g., carbazoles) to the dibromophenyl core, one can create a bipolar host material with balanced charge injection and a high triplet energy.[7][8] This protocol describes a representative Buchwald-Hartwig amination to synthesize (3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)(triphenyl)silane) , a model high-performance host.
Caption: Synthetic workflow for a bipolar host from the core molecule.
Step-by-Step Synthesis Protocol:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq), 9H-Carbazole (2.2 eq), Sodium tert-butoxide (NaOtBu, 2.5 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and Xantphos (0.10 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe. The typical concentration is ~0.1 M with respect to the starting silane.
-
Reaction: Heat the mixture to reflux (~110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Chromatography: Purify the crude product by silica gel column chromatography using a solvent gradient (e.g., starting with 100% hexane and gradually increasing the polarity with DCM) to isolate the desired product.
-
Sublimation: For OLED-grade purity (>99.9%), the material must be purified by gradient sublimation under high vacuum (<10⁻⁵ Torr). This step removes residual solvent and trace impurities, yielding a fluffy, highly pure powder.
-
Rationale and Expected Properties:
The addition of two carbazole units transforms the molecule. Carbazole is a well-known hole-transporting moiety.[7] This derivatization raises the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating more efficient hole injection from the adjacent hole-transport layer (HTL).[6] The tetraphenylsilane core remains electronically isolated, preserving the high triplet energy required for blue emitters.
Table 2: Typical Properties of Carbazole-Tetraphenylsilane Host Materials
| Property | Representative Value | Rationale / Significance | Source(s) |
| Triplet Energy (ET) | 2.9 - 3.1 eV | Sufficiently high to host high-energy blue phosphors (e.g., FIrpic, ET ≈ 2.65 eV) without quenching emission. | [4] |
| HOMO Level | -5.4 to -5.7 eV | Raised level reduces the energy barrier for hole injection from common HTLs like TAPC or NPB. | [6] |
| LUMO Level | -2.0 to -2.4 eV | Wide bandgap ensures good transparency and high ET. | [6] |
| Glass Transition (Tg) | 130 - 165 °C | Indicates excellent morphological stability, preventing film crystallization and ensuring long device lifetime. | [4][6] |
Application Protocol II: Blue PHOLED Fabrication
This protocol outlines the fabrication of a highly efficient blue phosphorescent OLED using the synthesized host material via vacuum thermal evaporation (VTE).[9][10]
Caption: Workflow for fabricating a PHOLED device via VTE.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (15 minutes each).
-
Substrates are dried under a stream of high-purity nitrogen gas.
-
Immediately before loading into the deposition chamber, the ITO surface is treated with oxygen plasma for 5-10 minutes to increase its work function and remove any residual organic contaminants.
-
-
Layer Deposition by VTE:
-
Load the cleaned substrate and the organic/inorganic materials into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the layers sequentially by heating the materials in crucibles. The deposition rate and thickness of each layer are monitored in-situ using quartz crystal microbalances (QCMs).
-
Device Stack Example:
-
Hole-Transport Layer (HTL): 40 nm of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
-
Emissive Layer (EML): 20 nm film by co-evaporating the synthesized Host Material and the blue dopant FIrpic. A typical doping concentration is 8-15 wt.%. The rates are carefully controlled (e.g., 1.8 Å/s for the host, 0.2 Å/s for the dopant) to achieve the desired ratio.
-
Electron-Transport/Hole-Blocking Layer (ETL/HBL): 40 nm of TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)).
-
Electron-Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
Cathode: 100 nm of Aluminum (Al).
-
-
-
Encapsulation:
-
Without breaking vacuum, transfer the completed device stack into an inert-atmosphere glovebox (O₂ and H₂O levels < 1 ppm).
-
Encapsulate the device using a UV-curable epoxy and a glass cover slip to prevent degradation from ambient oxygen and moisture.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodetector.
-
Calculate the device efficiencies: External Quantum Efficiency (EQE, %), Current Efficiency (cd/A), and Power Efficiency (lm/W).
-
Measure the electroluminescence spectrum and calculate the CIE 1931 color coordinates.
-
Caption: Energy level diagram of the fabricated blue PHOLED.
Expected Device Performance
By leveraging the high triplet energy and excellent film-forming properties of the carbazole-functionalized tetraphenylsilane host, the fabricated blue PHOLED is expected to exhibit state-of-the-art performance with high efficiency and deep blue color coordinates.
Table 3: Expected Performance of a Blue PHOLED with a Tetraphenylsilane-Carbazole Host
| Performance Metric | Expected Value | Significance | Source(s) |
| Turn-on Voltage | < 3.5 V | Low voltage indicates efficient charge injection and transport. | [11] |
| Max. External Quantum Eff. (EQE) | > 20% | High EQE demonstrates efficient conversion of electrons to photons. | [3] |
| Max. Power Efficiency | > 40 lm/W | A key metric for low-power consumption applications like displays and lighting. | [5][6] |
| CIE 1931 Coordinates (x, y) | (0.14, 0.18) | Corresponds to a deep, saturated blue emission suitable for display applications. | [3] |
| Efficiency Roll-off | Low | The device maintains high efficiency even at high brightness levels. | [4] |
Conclusion
This compound is not merely a chemical but a strategic platform for molecular engineering in the OLED field. Its robust tetraphenylsilane core provides the requisite high triplet energy and morphological stability, while its dibromo-functionality allows for the straightforward synthesis of advanced bipolar host materials. By following the protocols outlined in this guide, researchers can develop and integrate next-generation host materials capable of driving highly efficient and stable phosphorescent OLEDs, particularly for the challenging blue emission spectrum.
References
-
Lee, J. Y., & Kim, J. H. (2011). Tetraphenylsilane-Based High Triplet Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 3(5), 1483-1487. [Link]
-
Yang, C., et al. (2012). Tetraphenylsilane derivatives spiro-annulated by triphenylamine/carbazole with enhanced HOMO energy levels and glass transition temperatures without lowering triplet energy: host materials for efficient blue phosphorescent OLEDs. Journal of Materials Chemistry, 22(10), 4537-4545. [Link]
-
Wong, K.-T., et al. (2010). Triphenylsilyl- and Trityl-Substituted Carbazole-Based Host Materials for Blue Electrophosphorescence. Chemistry of Materials, 22(15), 4532-4541. [Link]
-
Mianhong Display Technology. (2023, October 24). OLED Fabrication Techniques 1 - Vacuum Deposition. Retrieved January 19, 2026, from [Link]
-
Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved January 19, 2026, from [Link]
-
Grybauskaite-Kaminskiene, G., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 26(11), 3183. [Link]
-
Kim, J. H., et al. (2020). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. Dyes and Pigments, 173, 107931. [Link]
-
Forrest, S. R., et al. (2004). Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing. Society of Vacuum Coaters, 47th Annual Technical Conference Proceedings, 645-650. [Link]
-
Volyniuk, D., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 10(12), 1349. [Link]
-
Lee, J. Y., et al. (2011). A host material containing tetraphenylsilane for phosphorescent OLEDs with high efficiency and operational stability. Journal of Materials Chemistry, 21(41), 16345-16349. [Link]
-
Wu, F.-I., et al. (2023). A Comparison between Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts: Synthesis, Photophysics and Performance in Phosphorescent Organic Light-Emitting Diodes. Molecules, 28(14), 5304. [Link]
-
Thangavadivel, P., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application. Journal of Materials Chemistry C, 11(31), 10321-10360. [Link]
-
Lee, J.-H., et al. (2020). New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C, 8(2), 583-592. [Link]
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Introduction: The Third Generation of OLEDs and the Crucial Role of the Host
An Application Guide to (3,5-Dibromophenyl)triphenylsilane: A Versatile Host Material for High-Efficiency TADF Emitters
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies. The evolution of emitter materials has led to distinct generations of OLEDs, with the third generation utilizing Thermally Activated Delayed Fluorescence (TADF) to achieve internal quantum efficiencies approaching 100%.[1][2] Unlike conventional fluorescence which only harvests singlet excitons (25% of the total), TADF materials can convert non-emissive triplet excitons (the remaining 75%) into emissive singlets through a process called reverse intersystem crossing (RISC).[1][3][4][5] This process is facilitated by a minimal energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.[1]
The performance of a TADF emitter is not solely dependent on its intrinsic properties; it is critically influenced by the host material in which it is dispersed.[3] An ideal host must fulfill several key criteria:
-
High Triplet Energy (T₁): The host's triplet energy must be higher than that of the TADF emitter (guest) to ensure that triplet excitons are confined on the guest molecule, preventing energy loss.[6]
-
Balanced Charge Transport: Efficient and balanced transport of both holes and electrons to the emissive layer is essential for effective recombination.[6]
-
Thermal and Morphological Stability: The host material must be stable at the high temperatures required for vacuum deposition and must form stable, uniform films to ensure device longevity.[6]
This guide focuses on this compound, a promising host material designed to meet these demanding requirements for advanced TADF-OLED applications.
This compound: A Molecular Design for Excellence
This compound is a specialized organic semiconductor featuring a central silicon atom bonded to three phenyl rings and one 3,5-dibromophenyl group. This unique structure imparts several advantageous properties for its use as a TADF host.
The bulky, non-planar triphenylsilane moiety provides significant steric hindrance.[6] This architecture is crucial for creating amorphous, morphologically stable thin films and for preventing the aggregation of emitter molecules, which can lead to quenching of the excited state and a decrease in efficiency.[7] Furthermore, the silicon core offers a unique tetrahedral geometry that can enhance the performance of TADF emitters.[7] The dibromophenyl group offers a site for further chemical modification and its electron-withdrawing nature can be leveraged to tune the material's electronic properties, potentially improving charge transport characteristics.[8][9]
Key Material Properties
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| Synonym(s) | 3,5-Dibromotetraphenylsilane | [11] |
| CAS Number | 1030856-97-3 | [10][11] |
| Molecular Formula | C₂₄H₁₈Br₂Si | [10][11] |
| Molecular Weight | 494.29 g/mol | [10][11] |
| Appearance | White to light yellow powder/crystal |
graph MolStructure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Central Silicon Si [label="Si", fontcolor="#202124"];
// Phenyl Ring 1 C1_1 [label=""]; C1_2 [label=""]; C1_3 [label=""]; C1_4 [label=""]; C1_5 [label=""]; C1_6 [label=""]; Si -- C1_1 [len=1.5]; C1_1 -- C1_2; C1_2 -- C1_3; C1_3 -- C1_4; C1_4 -- C1_5; C1_5 -- C1_6; C1_6 -- C1_1;
// Phenyl Ring 2 C2_1 [label=""]; C2_2 [label=""]; C2_3 [label=""]; C2_4 [label=""]; C2_5 [label=""]; C2_6 [label=""]; Si -- C2_1 [len=1.5]; C2_1 -- C2_2; C2_2 -- C2_3; C2_3 -- C2_4; C2_4 -- C2_5; C2_5 -- C2_6; C2_6 -- C2_1;
// Phenyl Ring 3 C3_1 [label=""]; C3_2 [label=""]; C3_3 [label=""]; C3_4 [label=""]; C3_5 [label=""]; C3_6 [label=""]; Si -- C3_1 [len=1.5]; C3_1 -- C3_2; C3_2 -- C3_3; C3_3 -- C3_4; C3_4 -- C3_5; C3_5 -- C3_6; C3_6 -- C3_1;
// Dibromophenyl Ring C4_1 [label=""]; C4_2 [label=""]; C4_3 [label="Br", fontcolor="#EA4335"]; C4_4 [label=""]; C4_5 [label="Br", fontcolor="#EA4335"]; C4_6 [label=""]; Si -- C4_1 [len=1.5]; C4_1 -- C4_2; C4_2 -- C4_3; C4_3 -- C4_4; C4_4 -- C4_5; C4_5 -- C4_6; C4_6 -- C4_1; }
Caption: Molecular Structure of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the title compound via a Grignard-like reaction.[12]
Materials:
-
1,3-Dibromobenzene
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Chlorotriphenylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EA)
-
Magnesium Sulfate (MgSO₄)
-
Dichloromethane (MC)
-
Methanol (MeOH)
-
Distilled Water, Saturated NaCl solution
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-Dibromobenzene (1 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1 equivalent) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete monolithiation.
-
Silane Addition: In a separate flask, dissolve Chlorotriphenylsilane (1.1 equivalents) in anhydrous THF.
-
Add the Chlorotriphenylsilane solution to the reaction mixture dropwise at -78 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup and Extraction:
-
Quench the reaction by carefully adding distilled water.
-
Extract the organic product with Ethyl Acetate.
-
Wash the organic layer sequentially with distilled water and a saturated NaCl solution.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of Dichloromethane and Methanol (e.g., 1:10 v/v) to obtain pure this compound.[12]
-
Caption: Synthesis Workflow for this compound.
Protocol 2: Fabrication of a TADF-OLED Device
This protocol outlines the fabrication of a multilayer OLED using thermal evaporation. The device structure provided is a standard architecture for high-efficiency TADF devices.[4][13]
Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Hole Injection Layer (HIL) material: e.g., Molybdenum trioxide (MoO₃)
-
Hole Transport Layer (HTL) material: e.g., NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)
-
Emissive Layer (EML): this compound (Host) and a TADF emitter (Guest, e.g., 4CzIPN)
-
Electron Transport Layer (ETL) material: e.g., TPBi (2,2′,2′′-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))[13]
-
Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
Glovebox system for encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes immediately before loading into the evaporation chamber to improve the work function and remove organic residues.
-
-
Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic and metallic layers sequentially without breaking vacuum.
-
HIL: Deposit MoO₃ to a thickness of 5 nm.
-
HTL: Deposit NPB to a thickness of 40 nm.
-
EML: Co-evaporate this compound as the host and the TADF emitter as the guest to a thickness of 30 nm. The doping concentration of the emitter is critical and typically ranges from 6% to 30% by weight.[14]
-
ETL: Deposit TPBi to a thickness of 40 nm.
-
EIL: Deposit LiF to a thickness of 1 nm.
-
Cathode: Deposit Al to a thickness of 100 nm through a shadow mask to define the active area.
-
-
Encapsulation:
-
Immediately transfer the completed device to an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the sensitive organic layers from oxygen and moisture degradation.
-
Caption: Typical TADF-OLED Device Architecture and Charge Flow.
Characterization and Expected Performance
Protocol 3: Device Characterization
Photophysical Characterization:
-
Triplet Energy (T₁): Measure the phosphorescence spectrum of a pure film of this compound at a low temperature (77 K) to determine its triplet energy from the highest-energy phosphorescence peak.[6]
-
Photoluminescence Quantum Yield (PLQY): Determine the PLQY of the co-deposited EML film using an integrating sphere to assess its emissive efficiency.[14]
-
Transient Photoluminescence: Measure the time-resolved photoluminescence decay to confirm the TADF mechanism.[15][16] The decay curve should exhibit a short-lifetime component (prompt fluorescence) and a long-lifetime component (delayed fluorescence).[15]
Electroluminescence Characterization:
-
Using a source measure unit and a calibrated photodetector/spectrometer, measure the following:
-
Current density-Voltage-Luminance (J-V-L) characteristics.
-
External Quantum Efficiency (EQE), Luminous Efficacy, and Power Efficiency as a function of luminance.
-
Electroluminescence (EL) spectrum and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.[7]
-
The TADF Mechanism
The efficiency of the device hinges on the TADF process within the emissive layer. Electrical excitation forms singlet and triplet excitons. While singlets decay quickly via prompt fluorescence, the host's high triplet energy confines triplets on the emitter. These triplets then undergo reverse intersystem crossing (RISC) to the singlet state, enabled by thermal energy, and subsequently emit light as delayed fluorescence.
Caption: Simplified Jablonski Diagram for the TADF Mechanism.
Anticipated Performance
While specific device data for this compound is proprietary to individual research labs, devices using similar bulky silane-based hosts have demonstrated excellent performance.[7] A well-optimized green or blue TADF-OLED using this host could be expected to achieve high efficiency.
| Performance Metric | Expected Value Range |
| Maximum External Quantum Efficiency (EQE) | > 20% |
| Luminous Efficacy | 40 - 70 lm/W |
| Color Coordinates (CIE 1931) | Dependent on emitter |
| Turn-on Voltage | 2.5 - 4.0 V |
Conclusion
This compound represents a well-designed host material for third-generation TADF emitters. Its molecular structure, featuring a bulky triphenylsilane core, provides the requisite thermal and morphological stability for robust device fabrication. This, combined with a high triplet energy necessary for exciton confinement, makes it an excellent candidate for researchers and developers aiming to fabricate highly efficient and stable OLEDs. The protocols and data presented in this guide offer a comprehensive starting point for leveraging the potential of this compound in next-generation display and lighting applications.
References
-
Molecular structures of the TADF emitters as hosts for TADF OLEDs. ResearchGate. [Link]
-
Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Old City Publishing. [Link]
-
Liu, J., et al. (2023). Thermally Activated Delayed Fluorescence Emitters Based on a Special Tetrahedral Silane Core. ACS Applied Materials & Interfaces, 15(44), 51474-51482. PubMed. [Link]
-
Mechanism of TADF OLEDs. ResearchGate. [Link]
-
This compound | C24H18Br2Si. PubChem. [Link]
-
Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth-Abundant Transition Metal Complexes: Synthesis, Design and Applications. National Institutes of Health (NIH). [Link]
-
Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. ResearchGate. [Link]
-
Triphenylsilane. MSU Chemistry. [Link]
-
High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures. Journal of Materials Chemistry C. [Link]
-
Studies on the Photophysical Properties of Boron-Based TADF Emitters Functionalized with o-Carboranes and Triptycene. Ulsan University Repository. [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. PMC - PubMed Central. [Link]
-
Organic thermally activated delayed fluorescence material with strained benzoguanidine donor. PMC - PubMed Central. [Link]
-
The Impact of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine on OLED Performance. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Science Behind OLEDs: Understanding Key Intermediates like Triazine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Mastering Molecular Architecture: A Guide to Suzuki Coupling Reactions with (3,5-Dibromophenyl)triphenylsilane
Introduction: The Strategic Importance of (3,5-Dibromophenyl)triphenylsilane in Modern Synthesis
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, has revolutionized the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] Within this context, this compound emerges as a highly valuable and versatile building block. Its unique structure, featuring two reactive bromine atoms at the meta positions and a bulky, thermally stable triphenylsilyl group, offers a scaffold for the precise construction of complex, three-dimensional molecular architectures.
The presence of two bromine atoms allows for sequential or selective functionalization, opening pathways to unsymmetrical bi- and terphenyl derivatives, which are prevalent motifs in medicinal chemistry and materials science.[3] The triphenylsilyl group, while sterically demanding, imparts significant thermal and chemical stability to the molecule and its derivatives, a crucial attribute for applications in organic electronics and high-performance polymers.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of Suzuki coupling reactions involving this compound. We will delve into the mechanistic underpinnings of the reaction, offer a robust and detailed experimental protocol for selective mono-arylation, and provide expert insights into optimization and troubleshooting.
The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the organoboron reagent, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, particularly when dealing with sterically hindered or di-substituted substrates like this compound. The bulky triphenylsilyl group can influence the rate of oxidative addition and reductive elimination, necessitating careful optimization of reaction conditions to achieve high yields and selectivity.[6][7]
Experimental Protocol: Selective Mono-Arylation of this compound
This protocol provides a reliable method for the selective mono-Suzuki coupling of this compound with a generic arylboronic acid. The conditions have been carefully selected to favor the formation of the mono-arylated product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (Anhydrous)
-
Ethanol
-
Water (Degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add a 3:1 mixture of anhydrous toluene and ethanol. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to degas the solvent.
-
Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Optimization and Troubleshooting: Navigating the Nuances of the Reaction
Achieving high yields and selectivity in the Suzuki coupling of this compound requires careful consideration of several parameters. The following table and troubleshooting guide provide insights into optimizing the reaction and addressing common challenges.
Table 1: Guide to Reaction Optimization
| Parameter | Variation | Expected Outcome & Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos) | For sterically hindered substrates, catalysts with bulky and electron-rich ligands can enhance the rate of oxidative addition and prevent catalyst deactivation.[6] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases like potassium phosphate or cesium carbonate can be more effective in promoting transmetalation, especially with sterically hindered boronic acids.[8] |
| Solvent | 1,4-Dioxane/Water, THF/Water | The choice of solvent can influence the solubility of the reactants and the rate of the reaction. A mixture of an organic solvent and water is often optimal. |
| Temperature | 60-110 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions like dehalogenation or the formation of the di-substituted product. |
| Boronic Acid | Use of boronic esters (e.g., pinacol esters) | Boronic esters can offer greater stability and may be less prone to protodeboronation, a common side reaction. |
Troubleshooting Guide:
-
Low Yield:
-
Cause: Inefficient catalyst activity, incomplete reaction, or product degradation.
-
Solution: Increase the catalyst loading, switch to a more active catalyst system (e.g., one with a bulky ligand), increase the reaction temperature, or extend the reaction time. Ensure all reagents are pure and the reaction is conducted under strictly inert conditions.
-
-
Formation of Di-substituted Product:
-
Cause: The mono-arylated product is sufficiently reactive to undergo a second Suzuki coupling.
-
Solution: Use a slight excess of the arylboronic acid (1.05-1.1 equiv), lower the reaction temperature, and carefully monitor the reaction progress to stop it once the desired mono-substituted product is maximized.
-
-
Dehalogenation Side Reaction:
-
Cause: The aryl halide is reduced instead of undergoing coupling.
-
Solution: Use a milder base, lower the reaction temperature, and ensure the reaction is free of any potential reducing agents. The choice of phosphine ligand can also influence this side reaction.[2]
-
-
Protodeboronation of Boronic Acid:
-
Cause: The boronic acid reacts with residual water or protic solvents to form the corresponding arene.
-
Solution: Use anhydrous solvents and consider using a boronic ester instead of the free acid.
-
Workflow for Reaction Optimization
The following workflow provides a logical approach to optimizing the Suzuki coupling reaction for this compound.
Figure 2: A logical workflow for optimizing the Suzuki coupling reaction.
Conclusion: A Gateway to Novel Molecular Designs
The Suzuki coupling reaction of this compound provides a powerful and versatile platform for the synthesis of a wide array of functionalized molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and excellent selectivity in the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel materials and therapeutics, leveraging the unique structural and electronic properties of this valuable building block.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2025, October 16). ResearchGate. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling Mechanism. (2022, June 18). YouTube. Retrieved January 19, 2026, from [Link]
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Suzuki Reaction example 3. (2023, September 21). YouTube. Retrieved January 19, 2026, from [Link]
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Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. (2019, January 3). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. (2014, May 27). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Palladium-catalyzed radical arylation of N-hydroxyphthalimides with triphenyl phosphites as an unusual arylating agent via C(sp2)–O bond cleavage. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. (2019, January 3). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013, February 11). PubMed. Retrieved January 19, 2026, from [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Palladium-Catalyzed Selective α-Arylation of ortho-Bromoacetophenones. (n.d.). RAIITH. Retrieved January 19, 2026, from [Link]
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Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Approach Toward Stereoselective α‐Arylation by Pd/Cu‐Catalyzed Arylboration of Electron Deficient Alkenes. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Heck Coupling of (3,5-Dibromophenyl)triphenylsilane
Abstract: This document provides a comprehensive technical guide for performing the Heck coupling reaction on (3,5-Dibromophenyl)triphenylsilane. It is intended for researchers, scientists, and professionals in drug development. The guide offers detailed protocols, discusses the underlying mechanistic principles, and explores strategies for controlling selectivity in the olefination of this dibrominated substrate. Emphasis is placed on the rationale behind experimental design, catalyst selection, and reaction optimization to ensure reliable and reproducible outcomes.
Introduction: Strategic Importance of the Heck Reaction with Dibrominated Aryl Silanes
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its reliability and tolerance of a wide range of functional groups.[2] The substrate, this compound, presents a unique opportunity for molecular diversification. The presence of two bromine atoms on the aromatic ring allows for either mono- or di-olefination, providing a pathway to a variety of complex molecular architectures.[3] The triphenylsilyl moiety, while sterically bulky, can influence the electronic properties of the aromatic ring and may offer opportunities for subsequent transformations.
These application notes will provide a detailed framework for the successful execution of the Heck coupling with this compound, addressing key considerations for achieving high yields and selectivity.
The Heck Coupling: A Mechanistic Overview
A thorough understanding of the Heck reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The widely accepted catalytic cycle involves palladium(0) and palladium(II) intermediates.[4]
The key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[4]
-
Alkene Coordination and Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.[1][5]
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a hydrido-palladium(II) complex.[4]
-
Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the generated H-X and facilitate the reductive elimination that regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[4]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | See PubChem CID 58926930 for properties.[6] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Pre-catalyst, reduced in situ. | |
| Triphenylphosphine (PPh₃) | Reagent Grade | Common phosphine ligand. | |
| Triethylamine (Et₃N) | Anhydrous | Base. | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent. | |
| Styrene | ≥99%, inhibitor-free | Example alkene. | |
| Argon/Nitrogen | High Purity | For inert atmosphere. |
Protocol for Mono-Olefination of this compound with Styrene
This protocol is a general starting point and may require optimization for different alkenes.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and Triphenylphosphine (0.04 equiv, 4 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to establish an inert atmosphere.[3]
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe.
-
Add triethylamine (2.0 equiv) and styrene (1.1 equiv) via syringe.
Reaction Execution and Work-up:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Considerations and Optimization Strategies
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for reaction efficiency. While Pd(OAc)₂ with PPh₃ is a common starting point, other systems may offer advantages.[1]
-
Palladium Precursors: Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃ are all effective pre-catalysts that are reduced in situ to the active Pd(0) species.[1][4]
-
Phosphine Ligands: The steric and electronic properties of the phosphine ligand influence the rate of oxidative addition and reductive elimination. For electron-poor aryl bromides, electron-rich and bulky phosphines can be beneficial.[7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are a robust alternative to phosphines and can sometimes offer superior stability and activity.[8]
-
Phosphine-Free Systems: In some cases, phosphine-free conditions, particularly in polar aprotic solvents like DMF, can be effective.[8]
Base and Solvent Effects
The base plays a crucial role in the reductive elimination step, and the solvent can significantly impact reaction rates and solubility.
-
Bases: Inorganic bases like K₂CO₃ and NaOAc, or organic bases such as Et₃N, are commonly used.[5] The choice of base can influence the reaction outcome and should be screened during optimization.
-
Solvents: Polar aprotic solvents like DMF, DMAc, and NMP are generally effective for the Heck reaction. Toluene is also a viable option.[3][4]
Controlling Selectivity: Mono- vs. Di-Olefination
For a dibrominated substrate, achieving selective mono-olefination can be challenging.
-
Stoichiometry: Limiting the amount of alkene (1.0-1.2 equivalents) is the primary method to favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product.
-
Electronic Effects: The triphenylsilyl group is generally considered to be weakly electron-donating or neutral, which may not provide a strong electronic bias for selective reaction at one C-Br bond over the other.
The Role of the Triphenylsilyl Group
The triphenylsilyl group is a bulky substituent that can sterically hinder the approach of the palladium catalyst. However, its primary influence is often electronic. In related cross-coupling reactions like the Hiyama coupling, organosilanes are activated by fluoride ions or a base to facilitate transmetalation.[9] While the Heck reaction does not proceed via transmetalation, the electronic nature of the silyl-substituted ring can still affect the rate of oxidative addition.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst, insufficient temperature, incorrect base/solvent. | Use a fresh palladium source, screen different ligands, increase temperature, try alternative bases and solvents. |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust ligand (e.g., a bulky phosphine or NHC), ensure strictly anaerobic conditions. |
| Poor Selectivity (Mixture of Mono- and Di-substituted Products) | Excess alkene, prolonged reaction time, high temperature. | Carefully control alkene stoichiometry, monitor the reaction closely and stop it upon consumption of the starting material, lower the reaction temperature. |
| Side Reactions (e.g., Alkene Isomerization) | Reaction conditions. | This is an inherent possibility in the Heck reaction. Optimization of ligand and base may minimize this. |
Conclusion
The Heck coupling of this compound is a versatile method for the synthesis of complex olefinic compounds. Careful consideration of the reaction parameters, including the catalyst system, base, solvent, and stoichiometry, is essential for achieving high yields and controlling selectivity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
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BYJU'S. Heck Reaction Mechanism. Available at: [Link]
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Wikipedia. Heck reaction. Available at: [Link]
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ACS Publications. Palladium-Catalyzed Hiyama Cross-Coupling of Heterocyclic Phosphonium Salts with Arylsilanes. Organic Letters. Available at: [Link]
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Sathee Jee. Chemistry Heck Reaction. Available at: [Link]
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ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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NIH. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Available at: [Link]
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PubMed. Palladium-catalyzed cross-coupling reactions of arylsiloxanes with aryl halides: application to solid-supported organic synthesis. Available at: [Link]
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Organic Chemistry Portal. Hiyama Coupling. Available at: [Link]
-
Organic Chemistry Portal. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Available at: [Link]
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NIH. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]
-
NIH. Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes. Available at: [Link]
-
ResearchGate. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). Available at: [Link]
-
Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]
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ResearchGate. Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. Available at: [Link]
-
MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Available at: [Link]
-
RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]
-
ResearchGate. (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]
-
MDPI. Advances in Cross-Coupling Reactions. Available at: [Link]
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Chemistry LibreTexts. Heck Reaction. Available at: [Link]
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YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]
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RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
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Application Notes and Protocols for Sonogashira Coupling Involving (3,5-Dibromophenyl)triphenylsilane
Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation has garnered widespread application in the synthesis of complex molecules, ranging from pharmaceuticals and natural products to advanced organic materials and nanomaterials.[2] The reaction's appeal lies in its typically mild conditions and broad functional group tolerance, allowing for the strategic construction of intricate molecular architectures.[3]
This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of a particularly valuable, yet sterically demanding, substrate: (3,5-Dibromophenyl)triphenylsilane. The presence of the bulky triphenylsilyl group and two reactive bromine atoms on the phenyl ring presents unique challenges and opportunities in synthetic design. Understanding the nuances of this specific transformation is critical for researchers and drug development professionals seeking to leverage the unique properties of the resulting diarylalkyne structures.
The Substrate: this compound - A Building Block for Advanced Architectures
This compound is a white to light yellow crystalline solid with a molecular weight of 494.30 g/mol . Its structure features a central silicon atom bonded to three phenyl groups and a 3,5-dibromophenyl group. The two bromine atoms on the meta-positions of one phenyl ring offer two reactive sites for sequential or double Sonogashira coupling reactions, enabling the construction of extended conjugated systems.
The strategic incorporation of the triphenylsilyl moiety is a key design element. This bulky, lipophilic group can significantly influence the physicochemical properties of the resulting molecules. In the context of drug discovery, increasing lipophilicity can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[4] Furthermore, the tetrahedral geometry and steric bulk of the triphenylsilyl group can be exploited to control the supramolecular organization of molecules in the solid state, a critical factor in the design of organic electronic materials.
Mechanism of the Sonogashira Coupling: A Dual Catalytic Cycle
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. While the exact mechanism can be influenced by the specific reaction conditions, the generally accepted pathway provides a robust framework for understanding and optimizing the transformation.
The Palladium Cycle:
-
Reductive Elimination: The active catalyst, a Pd(0) species, is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II)-aryl complex. This step is often the rate-determining step, particularly with sterically hindered substrates.[5]
-
Transmetalation: The Pd(II)-aryl complex reacts with a copper(I) acetylide, formed in the copper cycle, to generate a Pd(II)-aryl-alkynyl complex.
-
Reductive Elimination: This complex undergoes reductive elimination to yield the desired diarylalkyne product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) cocatalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.
-
Transmetalation: This copper acetylide is the key species that transfers the alkynyl group to the palladium center in the transmetalation step of the palladium cycle.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols: A Guide to Best Practices
The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of this compound. Both mono- and double-coupling procedures are described, offering flexibility in synthetic design. Given the sterically demanding nature of the substrate, careful selection of the catalyst, ligand, and reaction conditions is paramount for achieving high yields.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Terminal Alkyne | Varies | Commercially Available | Ensure purity and dryness. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Other Pd sources can be used. |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free. |
| Schlenk Flask | Oven-dried before use. | ||
| Magnetic Stirrer/Hotplate | |||
| Inert Gas (Argon or Nitrogen) | High Purity |
Protocol 1: Mono-Sonogashira Coupling
This protocol is designed for the selective coupling of one terminal alkyne to the this compound core.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv., 2 mol%), and CuI (0.04 equiv., 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add anhydrous, degassed THF via syringe.
-
Add freshly distilled triethylamine (2.0 equiv.) via syringe.
-
Finally, add the terminal alkyne (1.1 equiv.) dropwise via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature or gently heat to 50-65 °C. The optimal temperature may vary depending on the reactivity of the alkyne.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
Caption: Experimental workflow for the mono-Sonogashira coupling.
Protocol 2: Double-Sonogashira Coupling
This protocol is for the synthesis of symmetrical 1,3-bis(alkynyl) derivatives.
Reaction Setup:
The setup is similar to the mono-coupling protocol, with adjustments to the stoichiometry of the reagents.
-
To a dry Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.04 equiv., 4 mol%), and CuI (0.08 equiv., 8 mol%).
-
Establish an inert atmosphere as described previously.
-
Add anhydrous, degassed THF.
-
Add freshly distilled triethylamine (4.0 equiv.).
-
Add the terminal alkyne (2.2 equiv.).
Reaction Execution and Work-up:
Follow the same procedure as for the mono-coupling, monitoring for the disappearance of the mono-coupled intermediate and the starting material. The reaction time may be longer. The work-up and purification steps are analogous.
Optimization of Reaction Parameters
For sterically hindered substrates like this compound, fine-tuning the reaction conditions is crucial for success. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Triphenylphosphine-based catalysts are generally effective. For particularly challenging couplings, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[5][6] |
| Copper Co-catalyst | CuI | Essential for the classical Sonogashira reaction. Copper-free conditions are possible but may require more reactive catalysts or harsher conditions.[7] |
| Base | Triethylamine, Diisopropylamine | An amine base is required to neutralize the HBr formed and to facilitate the deprotonation of the alkyne. |
| Solvent | THF, DMF, Toluene | Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and side reactions.[8] |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be necessary to overcome the activation barrier for the oxidative addition of the sterically hindered aryl bromide. |
Applications in Drug Development and Materials Science
The diarylalkyne products derived from the Sonogashira coupling of this compound are valuable scaffolds for the development of novel therapeutic agents and advanced materials.
In Medicinal Chemistry:
-
Kinase Inhibitors: The rigid, linear geometry of the diarylalkyne linker is well-suited for accessing the active sites of various kinases. The triphenylsilyl group can provide additional hydrophobic interactions and modulate the solubility and pharmacokinetic properties of the inhibitor.
-
Anticancer Agents: The extended π-systems of these molecules can intercalate with DNA or interact with other biological targets, leading to cytotoxic effects against cancer cell lines.
-
Molecular Probes: The inherent fluorescence of some diarylalkyne derivatives allows for their use as fluorescent probes in biological imaging and diagnostics.
In Materials Science:
-
Organic Light-Emitting Diodes (OLEDs): The high thermal stability and tunable electronic properties of these materials make them promising candidates for use in OLEDs.
-
Conjugated Polymers: The difunctional nature of this compound allows for its use as a monomer in the synthesis of conjugated polymers via iterative Sonogashira couplings. These polymers can exhibit interesting optical and electronic properties.[2]
-
Supramolecular Assemblies: The bulky triphenylsilyl groups can direct the self-assembly of the molecules into well-defined nanostructures with potential applications in sensing and catalysis.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, steric hindrance. | Use a more active catalyst/ligand system, increase the reaction temperature, ensure all reagents and solvents are anhydrous and deoxygenated. |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen. | Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Decomposition of Starting Materials | Reaction temperature is too high. | Optimize the temperature; a lower temperature for a longer duration may be beneficial. |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the chromatographic conditions; consider using a different solvent system or a different stationary phase. |
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-Bromo-3,5-dichlorobenzene.
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. (n.d.).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC.
- Double-headed nucleosides: Synthesis and applications. (2021). Beilstein J. Org. Chem., 17, 1392–1439.
- Sonogashira Coupling. (n.d.). Chemistry LibreTexts.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). Request PDF.
- Chain-end functionalization of living helical polyisocyanides through a Pd(ii)-mediated Sonogashira coupling reaction. (n.d.). Polymer Chemistry (RSC Publishing).
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry.
- Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. (n.d.). MDPI.
- Substituted arene synthesis by alkynyl
- Ligand- and copper-free Sonogashira and Heck couplings of (Het)
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (n.d.). PMC.
- Palladium-Poly(3-aminoquinoline) Hollow-Sphere Composite: Application in Sonogashira Coupling Reactions. (n.d.). Bohrium.
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Application Notes and Protocols for the Functionalization of (3,5-Dibromophenyl)triphenylsilane in Organic Electronics
Introduction: (3,5-Dibromophenyl)triphenylsilane as a Strategic Building Block
This compound is a versatile molecular scaffold poised for significant impact in the field of organic electronics. Its unique structure, featuring a central phenyl ring symmetrically substituted with two reactive bromine atoms and a bulky, electronically significant triphenylsilyl group, offers a powerful platform for the synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
The strategic placement of the two bromine atoms at the 3 and 5 positions allows for the introduction of a wide array of functional groups through well-established cross-coupling methodologies. This enables the precise tuning of the electronic and photophysical properties of the resulting molecules. The triphenylsilyl moiety is not merely a passive substituent; it imparts several desirable characteristics to organic electronic materials:
-
Enhanced Morphological Stability: The bulky, three-dimensional nature of the triphenylsilyl group can disrupt intermolecular packing, leading to the formation of stable amorphous glasses with high glass transition temperatures (Tg). This is crucial for preventing crystallization and ensuring the long-term operational stability of OLED devices.[1]
-
Tuning of Electronic Properties: While the triphenylsilyl group has a limited effect on the frontier energy levels (HOMO/LUMO) of the core molecule, it can influence charge transport properties.[1] Silicon's ability to participate in σ-π conjugation can subtly modify the electronic landscape of the molecule.
-
Improved Solubility: The presence of the bulky silyl group often enhances the solubility of the resulting materials in common organic solvents, facilitating device fabrication through solution-based processing techniques.
This guide provides an in-depth exploration of the functionalization of this compound, offering detailed protocols for key synthetic transformations and discussing the rationale behind these modifications for the development of next-generation organic electronic materials.
Synthesis of the Core Building Block: this compound
While this compound is commercially available, its synthesis from readily accessible starting materials is a valuable procedure for any research program. A robust method involves the monolithiation of 1,3,5-tribromobenzene followed by quenching with chlorotriphenylsilane. A related procedure for a similar compound, (3-Bromophenyl)triphenylsilane, has been reported and can be adapted for this synthesis.
Protocol 1: Synthesis of this compound
Reaction Scheme:
A schematic for the synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 1,3,5-Tribromobenzene | 626-39-1 | 314.78 g/mol | 10.0 g | 31.7 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 12.7 mL | 31.7 mmol |
| Chlorotriphenylsilane | 76-86-8 | 294.86 g/mol | 9.35 g | 31.7 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 200 mL | - |
| Diethyl Ether | 60-29-7 | - | As needed | - |
| Saturated aq. NH4Cl | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous MgSO4 | 7487-88-9 | - | As needed | - |
| Hexanes | 110-54-3 | - | As needed | - |
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3,5-tribromobenzene (10.0 g, 31.7 mmol).
-
Dissolve the starting material in 150 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (12.7 mL of a 2.5 M solution in hexanes, 31.7 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate dry flask, dissolve chlorotriphenylsilane (9.35 g, 31.7 mmol) in 50 mL of anhydrous THF.
-
Add the solution of chlorotriphenylsilane to the reaction mixture at -78 °C dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound as a white solid.
Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms of this compound serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Below are detailed protocols for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which are instrumental in synthesizing hole-transporting, electron-transporting, and emissive materials.
Protocol 2: Suzuki Coupling for the Synthesis of Carbazole-Functionalized Hole-Transporting Materials
The introduction of carbazole moieties is a well-established strategy for designing efficient hole-transporting materials (HTMs) due to their excellent hole mobility and high thermal stability.
Reaction Scheme:
Suzuki coupling for carbazole functionalization.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 1030856-97-3 | 494.30 g/mol | 1.0 g | 2.02 mmol |
| 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | 856363-22-3 | 293.17 g/mol | 1.30 g | 4.44 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 117 mg | 0.101 mmol |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 1.12 g | 8.08 mmol |
| Toluene | 108-88-3 | - | 20 mL | - |
| Water | 7732-18-5 | - | 5 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound (1.0 g, 2.02 mmol), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.30 g, 4.44 mmol), and potassium carbonate (1.12 g, 8.08 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (117 mg, 0.101 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (20 mL) and degassed water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with dichloromethane (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/dichloromethane gradient) to yield the desired product.
Protocol 3: Sonogashira Coupling for π-Conjugated Systems
The Sonogashira coupling introduces alkyne linkages, extending the π-conjugation of the core molecule. This is a powerful tool for tuning the HOMO-LUMO gap and creating materials with tailored absorption and emission properties.
Reaction Scheme:
Sonogashira coupling for π-conjugation extension.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 1030856-97-3 | 494.30 g/mol | 1.0 g | 2.02 mmol |
| Phenylacetylene | 536-74-3 | 102.14 g/mol | 0.45 g (0.5 mL) | 4.44 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 g/mol | 71 mg | 0.101 mmol |
| Copper(I) Iodide | 7681-65-4 | 190.45 g/mol | 38 mg | 0.202 mmol |
| Triethylamine (TEA) | 121-44-8 | - | 10 mL | - |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 20 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 g, 2.02 mmol), bis(triphenylphosphine)palladium(II) dichloride (71 mg, 0.101 mmol), and copper(I) iodide (38 mg, 0.202 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (20 mL) and triethylamine (10 mL).
-
Add phenylacetylene (0.45 g, 4.44 mmol) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 4: Buchwald-Hartwig Amination for Triarylamine Derivatives
The introduction of triarylamine moieties is a common strategy for creating hole-transporting and emissive materials. The Buchwald-Hartwig amination provides a direct route to these valuable compounds.
Reaction Scheme:
Buchwald-Hartwig amination for triarylamine synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 1030856-97-3 | 494.30 g/mol | 1.0 g | 2.02 mmol |
| Diphenylamine | 122-39-4 | 169.22 g/mol | 0.75 g | 4.44 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 51364-51-3 | 915.72 g/mol | 93 mg | 0.101 mmol |
| XPhos | 564483-18-7 | 476.66 g/mol | 96 mg | 0.202 mmol |
| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | 0.58 g | 6.06 mmol |
| Anhydrous Toluene | 108-88-3 | - | 20 mL | - |
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (1.0 g, 2.02 mmol), diphenylamine (0.75 g, 4.44 mmol), sodium tert-butoxide (0.58 g, 6.06 mmol), Pd2(dba)3 (93 mg, 0.101 mmol), and XPhos (96 mg, 0.202 mmol).
-
Add anhydrous, degassed toluene (20 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/dichloromethane gradient).
Functionalization via Lithiation and Trapping
An alternative and powerful strategy for functionalizing this compound involves a double lithium-halogen exchange followed by trapping with a suitable electrophile. This method is particularly useful for introducing functionalities that are not amenable to cross-coupling reactions.
Protocol 5: Double Lithiation and Reaction with an Electrophile (e.g., for Electron-Transporting Materials)
This protocol outlines the synthesis of a derivative bearing electron-deficient moieties, which are desirable for electron-transporting materials (ETMs). The synthesis of related silyl-containing ETMs has been reported and serves as a model for this approach.[2]
Reaction Scheme:
Double lithiation and electrophilic trapping.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 1030856-97-3 | 494.30 g/mol | 1.0 g | 2.02 mmol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 1.7 mL | 4.24 mmol |
| 2-Chloropyrimidine | 1722-12-9 | 114.54 g/mol | 0.48 g | 4.24 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL | - |
Procedure:
-
To a flame-dried three-necked round-bottom flask under argon, dissolve this compound (1.0 g, 2.02 mmol) in anhydrous THF (40 mL) and cool to -78 °C.
-
Slowly add n-butyllithium (1.7 mL of a 2.5 M solution, 4.24 mmol) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve 2-chloropyrimidine (0.48 g, 4.24 mmol) in anhydrous THF (10 mL).
-
Add the solution of 2-chloropyrimidine to the dilithiated species at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to yield the desired product.
Expected Properties and Applications in Organic Electronics
The functionalization of this compound with different moieties allows for the systematic tuning of its properties for specific applications in organic electronic devices.
| Functional Group | Targeted Property | Potential Application | Expected HOMO/LUMO (eV) |
| Carbazole | Hole Transport | OLED HTL, OFET p-channel | HOMO: ~ -5.5 to -5.8, LUMO: ~ -2.0 to -2.4 |
| Triphenylamine | Hole Transport/Emission | OLED HTL/EML, OFET p-channel | HOMO: ~ -5.2 to -5.5, LUMO: ~ -2.1 to -2.5 |
| Thiophene/Oligothiophene | Hole Transport | OFET p-channel, OPV Donor | HOMO: ~ -5.0 to -5.4, LUMO: ~ -2.5 to -2.9 |
| Pyrimidine/Triazine | Electron Transport | OLED ETL, OFET n-channel | HOMO: ~ -6.0 to -6.5, LUMO: ~ -2.8 to -3.2 |
| Phenylacetylene | Extended Conjugation | Emissive Materials, Wires | Varies with substituents |
Note: HOMO/LUMO levels are estimates based on related compounds and can be influenced by the specific substitution pattern and molecular conformation.
The introduction of hole-transporting units like carbazole and triphenylamine is expected to result in materials with high hole mobilities, making them suitable for the hole transport layers (HTLs) in OLEDs and the active layer in p-channel OFETs. Conversely, functionalization with electron-deficient heterocycles such as pyrimidines or triazines will lower the LUMO energy level, facilitating electron injection and transport, which is essential for electron transport layers (ETLs) in OLEDs and n-channel OFETs. The extension of π-conjugation through Sonogashira coupling can be used to create materials with specific emission colors for OLED applications.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced materials for organic electronics. The synthetic protocols provided herein for its functionalization via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as through lithiation-trapping, offer a clear pathway to a diverse range of novel compounds. The strategic incorporation of the triphenylsilyl group provides a means to enhance morphological stability and solubility, while the symmetrical dibromo substitution pattern allows for precise control over the electronic and photophysical properties of the final materials. By leveraging these synthetic strategies, researchers can develop new generations of high-performance materials for OLEDs, OFETs, and other organic electronic devices.
References
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Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18121-18132. Available at: [Link]
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Delgado-Montiel, P., et al. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. Frontiers in Chemistry, 10, 961591. Available at: [Link]
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Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 102-111. Available at: [Link]
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Hajipour, A. R., & Jajarmi, S. (2017). A novel and highly efficient polyaniline-functionalized multiwall carbon nanotube-supported cu(I) complex for Sonogashira coupling reactions of aryl halides with phenylacetylene. Applied Organometallic Chemistry, 31(9), e3693. Available at: [Link]
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LibreTexts. (2021). 16: Silylethers. Chemistry LibreTexts. Available at: [Link]
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Shahroosvand, H., et al. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews, 51(14), 5896-5979. Available at: [Link]
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Madhan, S., et al. (2019). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1834-1839. Available at: [Link]
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Al-Warhi, T., et al. (2023). Preparation of 3,3′-(phenyl methylene) bis(2-(thiophen-2-yl)-1H-indole) and N-methyl-4-(phenyl(2-(thiophen-2-yl)-1H-indol-3-yl) methyl) aniline derivatives as potential antimicrobial agents. Journal of Molecular Structure, 1289, 135830. Available at: [Link]
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Sources
The Strategic Functionalization of (3,5-Dibromophenyl)triphenylsilane: A Hub for Molecular Architecture
Abstract
(3,5-Dibromophenyl)triphenylsilane stands as a pivotal building block in contemporary organic synthesis, offering a unique trifunctional scaffold for the construction of complex molecular architectures. The strategic positioning of two bromine atoms, amenable to a variety of cross-coupling reactions, combined with the sterically demanding and electronically influential triphenylsilyl group, provides chemists with a versatile platform for creating novel materials and pharmaceutical intermediates. This technical guide offers an in-depth exploration of the experimental setups for key reactions involving this compound, with a focus on providing field-proven insights and detailed, self-validating protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The potential for sequential functionalization is also discussed, highlighting the utility of this compound in the synthesis of dendrimers and other highly substituted systems.
Introduction: Unveiling the Potential of a Trifunctional Linchpin
The inherent trifunctionality of this compound, with its two reactive C-Br bonds and a tunable triphenylsilyl moiety, makes it a highly valuable intermediate. The bromine atoms serve as versatile handles for the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. The bulky triphenylsilyl group, while sterically influential, also imparts unique electronic properties and can be a precursor for further transformations. This combination allows for the precise and controlled construction of complex, three-dimensional molecules with applications ranging from organic electronics to medicinal chemistry. Understanding the nuances of its reactivity is key to unlocking its full synthetic potential.
Core Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈Br₂Si | |
| Molecular Weight | 494.3 g/mol | |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 186.0 to 190.0 °C | |
| Solubility | Soluble in common organic solvents such as THF, toluene, and dichloromethane. | General knowledge |
Handling and Storage: this compound is a stable solid that can be handled in air. However, as with all fine chemicals, it is recommended to store it in a cool, dry place away from strong oxidizing agents. For reactions requiring anhydrous conditions, it is advisable to dry the compound in a vacuum oven before use.
Strategic Functionalization: Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the phenyl ring are the primary sites for functionalization, offering the potential for both mono- and di-substitution. The choice of reaction conditions, particularly the catalyst, ligand, and base, is crucial for achieving high yields and selectivity, especially given the steric hindrance imparted by the triphenylsilyl group.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[1] For a sterically hindered substrate like this compound, the selection of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 1: Mono-arylation of this compound
-
Rationale: This protocol aims for the selective mono-substitution by using a slight excess of the boronic acid. The choice of a bulky ligand like SPhos is intended to promote the reaction of the sterically hindered aryl bromide. Potassium phosphate is a moderately strong base suitable for this transformation.
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a common linkage in pharmaceuticals.[2] Similar to the Suzuki coupling, the use of bulky, electron-rich ligands is crucial for the successful amination of sterically hindered aryl bromides.
Protocol 2: Mono-amination of this compound
-
Rationale: This protocol is designed for the mono-amination of the dibromo substrate. A strong, non-nucleophilic base like sodium tert-butoxide is employed to facilitate the deprotonation of the amine. The choice of XPhos as a ligand is based on its proven efficacy in coupling sterically demanding substrates.
-
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.) and XPhos (0.02 equiv.).
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the aromatic ring, forming C(sp²)-C(sp) bonds.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Protocol 3: Mono-alkynylation of this compound
-
Rationale: This protocol outlines the mono-alkynylation of the substrate. The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions. An amine base, such as triethylamine, is used to both neutralize the HX byproduct and act as a solvent.
-
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter to remove the ammonium salts.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Sequential Cross-Coupling: A Pathway to Asymmetrical Architectures
The presence of two bromine atoms on this compound opens up the possibility of sequential or stepwise functionalization, allowing for the synthesis of unsymmetrical, highly substituted products.[4] This strategy is particularly valuable in the construction of dendrimers and other complex macromolecules where precise control over the substitution pattern is required.
Caption: Sequential Functionalization Strategy.
The key to successful sequential coupling lies in carefully controlling the stoichiometry of the reagents in the first coupling step to favor mono-substitution. After purification of the mono-substituted intermediate, a second, different cross-coupling reaction can be performed at the remaining bromine position. This approach allows for the introduction of two distinct functional groups, significantly expanding the molecular diversity accessible from this starting material.
Conclusion
This compound is a versatile and powerful building block for the synthesis of a wide range of complex organic molecules. Its trifunctional nature, with two reactive bromine atoms and a tunable triphenylsilyl group, allows for a high degree of synthetic flexibility. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. By carefully selecting the appropriate cross-coupling reaction and conditions, it is possible to achieve both mono- and di-functionalization, as well as sequential couplings to generate unsymmetrical products. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new materials and biologically active compounds.
References
-
Sonogashira coupling. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. Retrieved from [Link]
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Catalyst variation for the amination of benzene a. In ResearchGate. Retrieved from [Link]
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Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. MDPI. Retrieved from [Link]
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Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Retrieved from [Link]
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Some examples of dendrimer synthesis. In ResearchGate. Retrieved from [Link]
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Buchwald–Hartwig amination. In Wikipedia. Retrieved January 19, 2026, from [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. Retrieved from [Link]
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Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. MDPI. Retrieved from [Link]
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Dendrimers: Exploring Their Wide Structural Variety and Applications. PMC. Retrieved from [Link]
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Dendrimers: synthesis, applications, and properties. PMC - PubMed Central. Retrieved from [Link]
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Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d). In ResearchGate. Retrieved from [Link]
-
Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. In Semantic Scholar. Retrieved from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. Retrieved from [Link]
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. Retrieved from [Link]
-
Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Graz University of Technology. Retrieved from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. Retrieved from [Link]
-
Transition metal-catalyzed amination reactions. American Chemical Society. Retrieved from [Link]
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Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. PubMed. Retrieved from [Link]
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Application Notes and Protocols: Incorporating (3,5-Dibromophenyl)triphenylsilane into Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the incorporation of (3,5-Dibromophenyl)triphenylsilane, a versatile building block, into advanced polymer architectures. We provide a foundational understanding of the monomer's unique properties, a detailed protocol for its synthesis, and step-by-step methodologies for its use in Suzuki-Miyaura polycondensation to create both linear and hyperbranched polymers. This document is intended to serve as a practical resource for researchers in materials science and organic electronics, offering insights into the synthesis of novel polymers with tailored thermal and optoelectronic properties.
Introduction: The Strategic Advantage of this compound in Polymer Design
The quest for novel polymeric materials with enhanced thermal stability, processability, and specific optoelectronic properties is a driving force in materials science. This compound emerges as a monomer of significant interest due to its unique combination of a bulky, thermally stable triphenylsilyl group and two reactive bromine functionalities. The meta-substitution pattern of the bromine atoms is particularly noteworthy, as it predisposes the monomer to the formation of non-linear, amorphous polymers with good solubility.
The triphenylsilyl moiety imparts several desirable characteristics to the resulting polymers:
-
Thermal Stability: The robust nature of the silicon-carbon and silicon-phenyl bonds contributes to high thermal and oxidative stability in the final polymer.
-
Solubility: The three-dimensional, propeller-like structure of the triphenylsilyl group disrupts polymer chain packing, enhancing solubility in common organic solvents. This is a critical factor for solution-based processing techniques.
-
Optoelectronic Properties: The silicon atom can influence the electronic properties of the polymer backbone, and the triphenylsilyl group can be functionalized to fine-tune these properties for applications in organic electronics.[1][2]
This guide will provide the necessary protocols to leverage these properties through the synthesis of the monomer and its subsequent polymerization.
Synthesis of the Monomer: this compound
The synthesis of this compound can be achieved via a Grignard reaction, a robust and well-established method in organic chemistry. A detailed protocol, adapted from a similar synthesis[3], is provided below.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3,5-Tribromobenzene | 98% | Sigma-Aldrich |
| Magnesium turnings | 99.5% | Sigma-Aldrich |
| Iodine | ACS reagent | Fisher Scientific |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Chlorotriphenylsilane | 96% | Sigma-Aldrich |
| Diethyl ether | ACS reagent | Fisher Scientific |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated aqueous sodium chloride (brine) | ||
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | |
| Hexanes | ACS reagent | Fisher Scientific |
| Dichloromethane | ACS reagent | Fisher Scientific |
Experimental Protocol
-
Grignard Reagent Formation:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.67 g, 110 mmol) and a small crystal of iodine.
-
Under a nitrogen atmosphere, add 50 mL of anhydrous THF to the flask.
-
Dissolve 1,3,5-tribromobenzene (31.5 g, 100 mmol) in 150 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 1,3,5-tribromobenzene solution to the magnesium turnings to initiate the reaction (the disappearance of the iodine color and gentle refluxing indicate initiation).
-
Once the reaction has started, add the remaining 1,3,5-tribromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Reaction with Chlorotriphenylsilane:
-
Dissolve chlorotriphenylsilane (29.5 g, 100 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the chlorotriphenylsilane solution dropwise to the cooled Grignard reagent over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 100 mL of 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/dichloromethane gradient to yield this compound as a white solid.
-
Characterization
The identity and purity of the synthesized monomer should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (C₂₄H₁₈Br₂Si, MW: 494.30 g/mol ).[4]
-
Melting Point Analysis: To assess purity. The reported melting point is 188°C.
Polymer Synthesis Methodologies
This compound is an ideal monomer for palladium-catalyzed cross-coupling polymerizations, such as the Suzuki-Miyaura reaction. Its dibromo functionality allows it to be used in both A₂ + B₂ type polymerizations to form linear polymers and in AB₂ type self-polycondensation to create hyperbranched structures.
Suzuki-Miyaura Polycondensation for Hyperbranched Polymers
This protocol describes the synthesis of a hyperbranched polymer via an A₂ + Bₓ type Suzuki-Miyaura polycondensation, where this compound can act as a Bₓ-type monomer. A similar strategy has been successfully employed for the synthesis of silicon-containing hyperbranched aromatic polymers.[5]
| Reagent/Material | Grade | Supplier |
| This compound | Synthesized as above | |
| 1,4-Phenylenediboronic acid | 97% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 98% | Strem Chemicals |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol | ACS reagent | Fisher Scientific |
| Acetone | ACS reagent | Fisher Scientific |
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (494 mg, 1.0 mmol), 1,4-phenylenediboronic acid (166 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and P(t-Bu)₃ (8.1 mg, 0.04 mmol).
-
Add anhydrous potassium carbonate (828 mg, 6.0 mmol) to the flask.
-
Add 10 mL of anhydrous toluene to the flask via syringe.
-
-
Polymerization:
-
Stir the reaction mixture vigorously and heat to 110 °C for 48 hours under an argon atmosphere.
-
After 48 hours, cool the reaction mixture to room temperature.
-
-
Polymer Isolation and Purification:
-
Dilute the reaction mixture with 20 mL of toluene.
-
Filter the mixture to remove inorganic salts.
-
Precipitate the polymer by slowly adding the filtrate to 200 mL of vigorously stirring methanol.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate into methanol. Repeat this process two more times.
-
Wash the final polymer with acetone and dry under vacuum at 60 °C for 24 hours.
-
Caption: Workflow for Suzuki-Miyaura polycondensation.
Characterization of the Resulting Polymer
The synthesized polymer should be characterized to determine its structure, molecular weight, and properties.
-
NMR Spectroscopy (¹H, ¹³C): To confirm the polymer structure and the absence of end-groups.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Polymers containing triphenylsilyl moieties are expected to exhibit high decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉).
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.[1][6]
Properties and Potential Applications
Polymers derived from this compound are anticipated to possess a unique combination of properties that make them attractive for various advanced applications.
| Property | Expected Characteristics | Rationale |
| Solubility | Good solubility in common organic solvents (e.g., THF, chloroform, toluene). | The non-coplanar structure of the triphenylsilyl group and the meta-linkages disrupt chain packing. |
| Thermal Stability | High decomposition temperature (Td > 400 °C). | The inherent stability of the Si-C and Si-phenyl bonds. |
| Morphology | Amorphous. | The bulky, non-planar structure hinders crystallization. |
| Optical Properties | Potential for blue-light emission. | The triphenylsilyl group can act as a wide bandgap component.[1] |
These properties make such polymers promising candidates for applications in:
-
Organic Light-Emitting Diodes (OLEDs): As host materials or hole-transporting layers due to their high thermal stability and potential for good charge carrier mobility.[7]
-
Organic Field-Effect Transistors (OFETs): The solution processability and thermal stability are advantageous for the fabrication of flexible electronic devices.
-
High-Performance Plastics: For applications requiring high thermal resistance and good processability.
Troubleshooting and Safety Considerations
-
Gelation during Polymerization: In hyperbranched polymer synthesis, gelation can occur at high monomer conversions. To avoid this, it is crucial to carefully control the reaction time and monomer concentration.[5]
-
Low Molecular Weight: If the resulting polymer has a low molecular weight, ensure that all reagents and solvents are strictly anhydrous and that the reaction is performed under an inert atmosphere to prevent premature chain termination. The purity of the monomers is also critical.
-
Safety: Handle all reagents in a well-ventilated fume hood. Organometallic reagents and phosphine ligands can be toxic and pyrophoric. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of advanced polymeric materials. The protocols provided in this guide offer a clear pathway for its synthesis and incorporation into both linear and hyperbranched polymer structures via Suzuki-Miyaura polycondensation. The resulting polymers, with their expected high thermal stability, good solubility, and tunable optoelectronic properties, hold significant promise for a range of applications in organic electronics and materials science.
References
- (No direct reference for this introductory st
- (No direct reference for this introductory st
- (No direct reference for this introductory st
- (No direct reference for this introductory st
- (No direct reference for this introductory st
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Gelation-free synthesis of high-molecular-weight hyperbranched aromatic polymers containing silicon by Suzuki–Miyaura polycondensation of tri- or tetra(bromoaryl)silane with arylenediboronate. RSC Publishing. [Link]
-
Optical characterization and properties of polymeric materials for optoelectronic and photonic applications. ResearchGate. [Link]
-
Polymer Materials for Optoelectronics and Energy Applications. MDPI. [Link]
-
Influence of Molecular Conformations and Microstructure on the Optoelectronic Properties of Conjugated Polymers. MDPI. [Link]
- (No direct reference for this st
- Design and preparation of triphenylamine-based polymeric materials towards emergent optoelectronic applications.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C24H18Br2Si | CID 58926930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gelation-free synthesis of high-molecular-weight hyperbranched aromatic polymers containing silicon by Suzuki–Miyaura polycondensation of tri- or tetra(bromoaryl)silane with arylenediboronate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Influence of Molecular Conformations and Microstructure on the Optoelectronic Properties of Conjugated Polymers [mdpi.com]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Application Notes & Protocols: (3,5-Dibromophenyl)triphenylsilane Derivatives as Versatile Building Blocks for Advanced Organic Materials
Abstract: This document provides a detailed technical guide for researchers, scientists, and materials development professionals on the applications of (3,5-Dibromophenyl)triphenylsilane and its derivatives. We will explore the unique molecular architecture of this compound and elucidate its pivotal role as a versatile building block in the synthesis of high-performance materials for organic electronics. The primary focus will be on its application in Organic Light-Emitting Diodes (OLEDs), supported by detailed experimental protocols for synthesis and characterization, providing a comprehensive resource for leveraging these compounds in advanced materials science research.
Introduction: The Strategic Value of this compound
In the pursuit of next-generation electronic and optoelectronic devices, the rational design of molecular building blocks is paramount. This compound is a key intermediate that offers a unique combination of structural features, making it an exceptionally valuable synthon for materials science.[1][2] Its molecular framework is composed of two critical components:
-
A Bulky Triphenylsilyl Group [Si(C₆H₅)₃]: This large, three-dimensional group imparts significant steric hindrance. In the solid state, this bulkiness disrupts intermolecular π-π stacking, a common cause of luminescence quenching and poor film morphology in organic materials.[1] This leads to enhanced thermal stability, improved solubility in organic solvents, and the formation of stable amorphous films—a critical requirement for the fabrication of reliable electronic devices.[3][4]
-
A Dibrominated Phenyl Ring: The two bromine atoms at the 3 and 5 positions serve as highly versatile reactive handles. These sites are primed for a variety of well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the precise installation of a wide range of functional moieties. This "post-functionalization" capability enables the systematic tuning of the molecule's electronic and photophysical properties.
This strategic combination makes this compound derivatives ideal candidates for constructing complex molecules with tailored properties for specific applications, most notably in the field of organic electronics.[5][6]
Figure 1: Logical relationship between the molecular components of this compound and their resulting material properties.
Primary Application: Advanced Host Materials for High-Efficiency OLEDs
Organic Light-Emitting Diodes (OLEDs) are multi-layered devices where the precise properties of each layer dictate overall performance. The Emissive Layer (EML) is the heart of the device, where charge carriers (electrons and holes) recombine to produce light. In many high-efficiency systems, the EML consists of a "host" material doped with a small amount of an emissive "guest" or "dopant."
Derivatives of this compound are exceptionally well-suited for use as host materials . The ideal host must possess several key characteristics:
-
High Thermal Stability: OLEDs generate heat during operation, and the materials must remain stable without degradation. The arylsilane core provides this required robustness.[4]
-
High Triplet Energy (E_T): To efficiently confine the energy on the guest emitter (especially for phosphorescent OLEDs), the host's triplet energy must be higher than that of the guest. The rigid, non-conjugated nature of the Si-C bond helps maintain a high E_T.
-
Good Film-Forming Capabilities: The bulky silyl group promotes the formation of smooth, uniform, and stable amorphous films, which is crucial for preventing short circuits and ensuring consistent device performance.[1]
-
Bipolar Charge Transport: An ideal host should be able to transport both electrons and holes effectively to ensure a balanced recombination zone within the EML. By attaching electron-donating (e.g., carbazole) and electron-accepting (e.g., triazine) units to the dibromophenyl core, the charge transport properties can be precisely engineered.[7][8]
Figure 2: Schematic of a multi-layer OLED, highlighting the Emissive Layer (EML) where silane derivatives serve as host materials.
Experimental Methodologies and Protocols
This section provides validated protocols for the synthesis and characterization of functional materials derived from this compound.
Protocol 3.1: Synthesis of a Carbazole-Functionalized Derivative
This protocol details the synthesis of a representative OLED host material, (3,5-di(9H-carbazol-9-yl)phenyl)triphenylsilane , via a Buchwald-Hartwig amination reaction. This reaction couples the bromine sites with carbazole, a common hole-transporting moiety in OLEDs.
Causality: The Buchwald-Hartwig reaction is chosen for its high efficiency in forming C-N bonds, which is often difficult with other methods. A palladium catalyst is used to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. An inert atmosphere is critical because both the catalyst and the organometallic intermediates are sensitive to oxygen and moisture.
Figure 3: Experimental workflow for the synthesis of a functionalized silane derivative.
Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 eq), carbazole (2.2 eq), sodium tert-butoxide (NaOtBu, 2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the starting silane) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with deionized water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/dichloromethane gradient to isolate the pure product. Further purification can be achieved by recrystallization from a suitable solvent system like toluene/hexane.
-
Validation: The final product should be a white to off-white solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The expected yield is typically >70%.
Protocol 3.2: Standard Characterization Techniques
To validate the synthesized material and assess its suitability for device applications, a suite of characterization techniques is mandatory.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized compound. The disappearance of the C-Br signals and the appearance of new signals corresponding to the carbazole units validate the success of the coupling reaction.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
-
Thermal Gravimetric Analysis (TGA): Measures the decomposition temperature (T_d), typically defined as the temperature at which 5% weight loss occurs. For OLED host materials, a T_d > 400 °C is highly desirable.
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T_g), which indicates the stability of the material's amorphous state. A high T_g (> 120 °C) is crucial for morphological stability during device operation.
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These values are critical for ensuring efficient charge injection and transport by matching the energy levels of adjacent layers in the OLED stack.
-
Photophysical Measurements: UV-Visible absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap and emission properties of the material. For host materials, the PL spectrum is used to calculate the triplet energy.
Data Summary and Properties
The table below summarizes typical physical and chemical properties for the parent compound and a representative functionalized derivative.
| Property | This compound | (3,5-di(9H-carbazol-9-yl)phenyl)triphenylsilane | Justification for Importance |
| CAS Number | 1030856-97-3[9] | N/A (Custom Synthesized) | Unique material identification. |
| Molecular Formula | C₂₄H₁₈Br₂Si[10] | C₄₈H₃₄N₂Si | Confirms elemental composition. |
| Molecular Weight | 494.3 g/mol [10] | 666.89 g/mol | Used for stoichiometric calculations. |
| Appearance | White to light yellow powder[9] | White to off-white powder | Basic physical property check. |
| Melting Point (mp) | 186-190 °C[9] | > 250 °C (Typical) | Indicator of purity and thermal stability. |
| T_d (5% weight loss) | > 350 °C (Estimated) | > 450 °C (Typical) | Critical: Defines thermal stability for device operation. |
| T_g | N/A (Crystalline) | > 140 °C (Typical) | Critical: Defines morphological stability of the amorphous film. |
| HOMO Level | ~ -6.0 eV (Estimated) | ~ -5.6 eV (Typical) | Critical: Governs hole injection and transport efficiency. |
| LUMO Level | ~ -2.1 eV (Estimated) | ~ -2.2 eV (Typical) | Critical: Governs electron injection and transport efficiency. |
Conclusion and Future Outlook
This compound stands out as a preeminent molecular scaffold for the construction of advanced organic materials. Its inherent thermal stability, combined with the steric benefits of the triphenylsilyl group and the synthetic flexibility of the dibromophenyl core, provides an unparalleled platform for innovation. While its application as a host material for OLEDs is a primary focus, the principles outlined here are broadly applicable.
Future research can and should explore the attachment of different functional units to create materials for a wider range of applications, including:
-
Organic Photovoltaics (OPVs): Designing novel donor or acceptor materials.
-
Organic Field-Effect Transistors (OFETs): Tuning the semiconductor properties for high charge carrier mobility.
-
Chemical Sensors: Functionalizing the core with moieties that exhibit changes in their optical or electronic properties upon binding to specific analytes.
The continued exploration of derivatives based on this versatile silane core will undoubtedly fuel further advancements across the landscape of materials science.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
KoreaScience. Bis(3,5-dibromophenyl)dimethylsilane: A useful synthon for organosilicon chemistry. Journal of the Korean Crystal Growth and Crystal Technology. [Link]
-
Michigan State University Chemistry. Triphenylsilane. [Link]
-
National Center for Biotechnology Information. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules. [Link]
-
Vanderbilt University. Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. [Link]
-
MDPI. Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules. [Link]
-
ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Journal of Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine on OLED Performance. [Link]
-
Patsnap Eureka. Discovering Advanced Properties of Polysilane Materials. [Link]
-
MDPI. Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules. [Link]
-
Suzhou Fenghua. Custom Triazine Derivatives Manufacturers, Suppliers. [Link]
- Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,5-Dibromophenyl)triphenylsilane
Welcome to the technical support center for the synthesis of (3,5-Dibromophenyl)triphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Overview of the Synthesis
The synthesis of this compound is most effectively achieved through a lithium-halogen exchange reaction, followed by quenching with an electrophile. This method generally offers higher yields and better selectivity compared to the traditional Grignard approach, especially with polyhalogenated substrates. The primary steps involve the selective mono-lithiation of 1,3,5-tribromobenzene at low temperatures, followed by the reaction of the resulting aryllithium species with chlorotriphenylsilane.
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} Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: Why is a lithium-halogen exchange preferred over a Grignard reaction for this synthesis?
A1: While Grignard reagents are powerful tools, their formation with polyhalogenated arenes like 1,3,5-tribromobenzene can be challenging to control. Issues such as the formation of di-Grignard reagents and sluggish reactivity are common. In contrast, lithium-halogen exchange with n-butyllithium (n-BuLi) at low temperatures (typically -78 °C) is a much faster and more selective reaction. This allows for the efficient generation of the mono-lithiated species, (3,5-dibromophenyl)lithium, leading to a higher yield of the desired mono-silylated product.[1][2]
Q2: What is the purpose of conducting the lithiation at -78 °C?
A2: The low temperature is crucial for several reasons. Firstly, it helps to control the exothermicity of the reaction between n-BuLi and the aryl bromide. Secondly, it prevents side reactions, such as the degradation of the organolithium reagent or reaction with the solvent (THF).[3][4] Most importantly, it enhances the selectivity of the mono-lithiation, minimizing the formation of di-lithiated byproducts.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors. The most common culprits are:
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents and reagents must be anhydrous.
-
Inaccurate n-BuLi Titration: The concentration of commercially available n-BuLi can vary. It is highly recommended to titrate the n-BuLi solution before use to ensure accurate stoichiometry.
-
Inefficient Quenching: The addition of chlorotriphenylsilane should be done carefully at low temperatures to prevent side reactions.
-
Workup and Purification Losses: Ensure complete extraction of the product and optimize your purification strategy to minimize loss of material.
Q4: What are the main byproducts I should expect, and how can I remove them?
A4: The primary byproducts to anticipate are:
-
Unreacted 1,3,5-tribromobenzene: This can be removed through recrystallization or column chromatography.
-
Triphenylsilanol: Formed from the hydrolysis of unreacted chlorotriphenylsilane during workup. It can often be removed by recrystallization.
-
1,3-Dibromobenzene: Resulting from the quenching of the aryllithium intermediate by trace amounts of water.
-
Di-silylated product: (Triphenylsilyl-3,5-dibromo)triphenylsilane, though less common with controlled conditions.
Purification strategies are detailed in the "Purification Protocols" section below.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (no color change upon n-BuLi addition) | Inactive n-BuLi, significant moisture contamination. | Titrate your n-BuLi solution. Ensure all glassware is rigorously dried and the reaction is under a positive pressure of inert gas. |
| Formation of a complex mixture of products | Reaction temperature was too high, incorrect stoichiometry of n-BuLi. | Maintain a strict reaction temperature of -78 °C during n-BuLi addition and for the subsequent stirring period. Use a freshly titrated n-BuLi solution to ensure a 1:1 molar ratio with 1,3,5-tribromobenzene. |
| Low product yield after workup | Incomplete reaction, product loss during extraction or purification. | Increase the reaction time after n-BuLi addition to ensure complete lithiation. Perform multiple extractions with an appropriate solvent (e.g., ethyl acetate). Optimize your recrystallization or chromatography conditions. |
| Product is an oil or fails to crystallize | Presence of significant impurities. | Attempt purification by column chromatography before recrystallization. Ensure the crude product is thoroughly dried to remove residual solvent. |
dot graph "troubleshooting_flow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="helvetica", fontsize="10", color="#5F6368"];
} Caption: Troubleshooting logic for low yield issues.
IV. Detailed Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from a similar, high-yield synthesis of (3-Bromophenyl)triphenylsilane.[5]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3,5-Tribromobenzene | 314.78 | 10.0 g | 31.77 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12.7 mL | 31.77 mmol |
| Chlorotriphenylsilane | 294.86 | 10.2 g | 34.6 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Ethyl Acetate (for extraction) | - | As needed | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Dissolve 1,3,5-tribromobenzene (10.0 g, 31.77 mmol) in anhydrous THF (200 mL) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (12.7 mL of a 2.5 M solution in hexanes, 31.77 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: In a separate flame-dried flask, dissolve chlorotriphenylsilane (10.2 g, 34.6 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
B. Purification Protocols
1. Recrystallization:
A common and effective method for purifying aryltriphenylsilanes is recrystallization.[5]
-
Recommended Solvent System: A mixture of methylene chloride and methanol (e.g., in a 1:10 ratio) has been shown to be effective for similar compounds.[5] Alternatively, a mixture of heptane and ethyl acetate can be explored.[6]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot methylene chloride.
-
Slowly add methanol until the solution becomes cloudy.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
2. Column Chromatography:
If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.[7][8][9]
-
Stationary Phase: Silica gel.
-
Eluent System: A non-polar/polar solvent system is typically used. Start with a low polarity eluent, such as pure hexanes or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 98:2), and gradually increase the polarity as needed. The separation can be monitored by Thin Layer Chromatography (TLC).
V. Product Characterization
-
Appearance: White to light yellow crystalline solid.
-
Molecular Formula: C₂₄H₁₈Br₂Si
-
Molecular Weight: 494.30 g/mol [10]
-
Melting Point: 188 °C[11]
Expected NMR Data (Reference for similar compounds):
-
¹H NMR (CDCl₃): The spectrum is expected to show multiplets in the aromatic region (approximately 7.3-7.7 ppm). The protons on the dibromophenyl ring will likely appear as distinct signals from the protons on the triphenylsilyl group. Specifically, for 1,3,5-tris(4-bromophenyl)benzene, the protons on the central benzene ring appear as a singlet at 7.70 ppm, while the protons on the bromophenyl groups appear as doublets at 7.62 and 7.56 ppm.
-
¹³C NMR (CDCl₃): The spectrum will show several signals in the aromatic region (typically 120-145 ppm). The carbon atoms attached to bromine will be shifted, and the carbon attached to the silicon atom will also have a characteristic chemical shift. For 1,3,5-tris(4-bromophenyl)benzene, characteristic peaks are observed at 141.7, 139.9, 132.3, 129.0, 125.2, and 122.4 ppm.
VI. References
-
Organic Syntheses. (1977). Tetrachlorobenzobarrelene. Organic Syntheses, 57, 103. [Link]
-
Royal Society of Chemistry. (2018). Electronic Supporting Information (ESI). [Link]
-
Organic Syntheses. (2004). 2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Organic Syntheses, 81, 1. [Link]
-
Organic Syntheses. (1978). 2-Butylbornene. Organic Syntheses, 58, 38. [Link]
-
Wikipedia. (2023). Column chromatography. [Link]
-
University of Calgary. Column chromatography. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
Royal Society of Chemistry. (2015). Supporting Information for. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
ResearchGate. (2014). The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether. [Link]
-
A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]
-
PubChem. This compound. [Link]
-
Vanderbilt University. (2000). Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. [Link]
-
Organic Syntheses. (2009). Caution! tert-Butylithium is extremely pyrophoric... [Link]
-
Zhu, Z., et al. (2018). n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. The Journal of Organic Chemistry, 83(18), 10677–10683. [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. [Link]
-
ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. [Link]
-
ORBi. (2012). Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides. [Link]
-
ResearchGate. (2025). Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. [Link]
-
SciSpace. (2020). APPENDIX 3E Column Chromatography. [Link]
-
Wikipedia. (2023). 1,3,5-Tribromobenzene. [Link]
-
ResearchGate. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. [Link]
Sources
- 1. n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound | C24H18Br2Si | CID 58926930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
overcoming solubility issues with (3,5-Dibromophenyl)triphenylsilane
Technical Support Center: (3,5-Dibromophenyl)triphenylsilane
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. This compound, with its bulky triphenylsilyl group and two bromine atoms, possesses a highly lipophilic and rigid structure, which can present significant challenges in finding suitable solvent systems for reactions, purification, and analysis.
This resource is structured as a series of frequently asked questions (FAQs) that directly address common problems observed in the field.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my initial solvent choice. What are the recommended starting solvents?
A1: This is the most common initial hurdle. The compound's poor solubility stems from its high molecular weight (494.3 g/mol ) and the combination of nonpolar aromatic rings and polarizable bromine atoms.[1] The large, rigid structure makes it difficult for solvent molecules to effectively solvate it.
Your initial choice of solvent should be guided by the principle of "like dissolves like." Given the compound's predominantly nonpolar, aromatic character, the most effective solvents are typically aprotic and nonpolar to moderately polar.
Recommended Starting Solvents:
A systematic approach to solvent screening is crucial. Start with solvents known to be effective for structurally similar compounds like brominated aromatics and other arylsilanes.[2][3]
| Solvent | Class | Boiling Point (°C) | Key Characteristics & Rationale |
| Tetrahydrofuran (THF) | Ether | 66 | Excellent starting point. Its ether oxygen can interact with the silicon atom, and its hydrocarbon body solvates the aromatic rings. Often used in the synthesis of related arylsilanes.[4] |
| Dichloromethane (DCM) | Chlorinated | 40 | A very common solvent for dissolving a wide range of organic compounds. Its polarity is suitable for many nonpolar to moderately polar substances. |
| Toluene | Aromatic | 111 | The aromatic nature of toluene provides favorable π-stacking interactions with the phenyl rings of the silane, enhancing solubility. Its high boiling point is suitable for reactions requiring heat. |
| Chloroform (CHCl₃) | Chlorinated | 61 | Similar to DCM but slightly more polar. Can be effective if DCM performance is inadequate. |
| Diethyl Ether | Ether | 35 | Useful for reactions at or below room temperature. Its high volatility can be a drawback but is excellent for extractions. |
| 1,4-Dioxane | Ether | 101 | A higher-boiling point alternative to THF, useful when elevated temperatures are necessary for an extended period. |
Experimental Protocol: Small-Scale Solubility Test Before committing a large amount of material, perform a small-scale test:
-
Weigh approximately 5-10 mg of this compound into a small vial.
-
Add the chosen solvent dropwise (e.g., 100 µL at a time) while stirring or agitating.
-
Observe the dissolution. Note the approximate volume of solvent required to fully dissolve the compound.
-
If the compound does not dissolve in ~1 mL of solvent at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted. Many organosilicon compounds show significantly increased solubility at elevated temperatures.[5]
Q2: The silane dissolves initially, but precipitates out of solution when I add another reagent or change the temperature. What is happening?
A2: This phenomenon, known as precipitation or "crashing out," is a clear indicator that the solution has become supersaturated and can no longer hold the compound. The cause is a change in the overall properties of the solvent system or a change in the compound itself.
Causality Analysis:
-
Change in Polarity: You may be adding a reagent that is dissolved in a solvent of a different polarity (e.g., adding a polar reagent solution to your nonpolar silane solution). This shifts the overall solvent polarity into a range where your compound is no longer soluble. This is a common issue when working with aqueous solutions or highly polar organic solvents like methanol.[6]
-
Reaction and Formation of an Insoluble Species: The initial silane may be reacting to form an intermediate or product that is less soluble in the chosen solvent system.
-
Temperature Dependence: Solubility is often highly dependent on temperature. If you dissolved the compound with heating and then cooled it to add a temperature-sensitive reagent, it may precipitate.
-
Salting Out: If your reaction involves salts, increasing the ionic strength of the solution can decrease the solubility of nonpolar compounds.[6]
Troubleshooting Workflow:
The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for precipitation issues.
Q3: I need to prepare a concentrated solution for a reaction, but the solubility is too low. How can I increase the solubility?
A3: Achieving high concentrations is a significant challenge for poorly soluble compounds.[7][8] When standard solvents fail, you must modify the solvent system or apply physical methods to enhance dissolution.
Advanced Strategies for Enhancing Solubility:
-
Co-Solvent Systems: This is the most powerful and common technique. By mixing a good solvent (in which the compound is highly soluble) with a poor solvent (often the primary reaction medium), you can create a system with ideal properties.
-
Mechanism: The co-solvent helps to break up the solute-solute interactions and creates a more favorable solvation shell around the molecule.[9]
-
Example Protocol: For a reaction in a hydrocarbon solvent like hexane where the silane is poorly soluble, you can first dissolve the silane in a minimal amount of a stronger solvent like THF or Toluene, and then slowly add this concentrated solution to the hexane. The key is to keep the volume of the co-solvent low enough (e.g., 5-10% of the total volume) so it doesn't interfere with the reaction chemistry.
-
-
Heating: As mentioned, solubility often increases with temperature.
-
Procedure: Use a reflux condenser to prevent solvent loss. Ensure that the compound and all other reagents are thermally stable at the required temperature. Aromatic silanes are generally quite stable thermally.[5]
-
-
Sonication: Using an ultrasonic bath can sometimes help dissolve stubborn solids.
-
Mechanism: The high-frequency sound waves create cavitation bubbles. The collapse of these bubbles generates localized energy that can break apart solid agglomerates and enhance solvent penetration.
-
-
Use of More Aggressive Solvents: If the reaction chemistry allows, consider solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Caution: These polar aprotic solvents are highly effective but can be reactive themselves and are difficult to remove during workup. They are often used as a last resort in synthesis unless specifically required by the reaction mechanism. Many researchers make concentrated stock solutions in DMSO or DMF and then dilute them into the reaction buffer.[10]
-
Q4: I'm having trouble with purification. The compound either stays in the organic layer during extraction or is difficult to recrystallize.
A4: Purification issues are a direct consequence of the same properties that cause poor solubility.
Troubleshooting Extraction:
-
Problem: The compound is so nonpolar that it is difficult to extract impurities into an aqueous layer.
-
Solution: Use a highly nonpolar organic solvent for your extraction, such as hexane or diethyl ether. This maximizes the solubility of your desired compound in the organic phase while encouraging more polar impurities to partition into the aqueous phase. Multiple extractions (3-4 times) with fresh solvent are more effective than a single large-volume extraction.
Troubleshooting Recrystallization: Recrystallization relies on a significant difference in solubility between hot and cold conditions.[3]
-
Problem: Finding a single solvent that meets this criterion is difficult.
-
Solution: Mixed-Solvent Recrystallization. This is the most effective technique for compounds like this compound. A patent describing the synthesis of the related (3-Bromophenyl)triphenylsilane uses a methylene chloride/methanol (MC-MeOH) mixture for recrystallization.[4]
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" hot solvent (e.g., Dichloromethane or Toluene). The solution should be near its boiling point and fully dissolved.
-
Insolubilization: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent, e.g., Methanol or Hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of the "good" hot solvent until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under a vacuum.
This systematic approach, grounded in the physicochemical properties of this compound, will enable you to overcome the solubility challenges inherent to this molecule and advance your research.
References
-
A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Williams, H., Trevaskis, N. L., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Retrieved January 19, 2026, from [Link]
- Method for the bromination of aromatic compound. (n.d.). Google Patents.
-
APPLYING A SILANE COUPLING AGENT. (n.d.). Gelest. Retrieved January 19, 2026, from [Link]
-
Arylsilane synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Triphenylsilane. (n.d.). MSU Chemistry. Retrieved January 19, 2026, from [Link]
-
Bis(3,5-dibromophenyl)dimethylsilane: A useful synthon for organosilicon chemistry. (2022). KoreaScience. Retrieved January 19, 2026, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 19, 2026, from [Link]
-
Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
How to tackle compound solubility issue. (2022). Reddit. Retrieved January 19, 2026, from [Link]
-
Organosilicon Compounds. (2020). Lucknow University. Retrieved January 19, 2026, from [Link]
-
New horizon of organosilicon chemistry. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 19, 2026, from [Link]
Sources
- 1. This compound | C24H18Br2Si | CID 58926930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arylsilane synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for (3,5-Dibromophenyl)triphenylsilane Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving (3,5-Dibromophenyl)triphenylsilane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with this unique and sterically demanding substrate. The presence of two bromine atoms offers a versatile handle for sequential or dual functionalization, while the bulky triphenylsilyl group introduces significant steric challenges that necessitate careful optimization of the catalytic system.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to solve problems logically and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Setup & General Conditions
Q1: What is a reasonable starting point for catalyst loading when working with a sterically hindered substrate like this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions is 1-5 mol% of the palladium source.[1] For an initial screening experiment with a challenging substrate like this compound, beginning at 2-3 mol% Pd is a robust choice. This concentration is often sufficient to achieve a reasonable reaction rate without being excessively wasteful or promoting side reactions that can occur at very high catalyst concentrations.[2]
It is crucial to understand that the goal is to find the lowest effective catalyst loading that provides a high yield in a reasonable timeframe. Starting too low (<1 mol%) may result in a failed reaction due to slow kinetics or catalyst deactivation, providing little useful information. Conversely, starting too high (>5 mol%) can mask other underlying issues and increase the cost and difficulty of removing metal impurities from the final product.
Q2: Which palladium precursors and ligands are most effective for the cross-coupling of this substrate?
The choice of ligand is critical for overcoming the steric hindrance imposed by the ortho triphenylsilyl group and the second bromine atom. Bulky, electron-rich phosphine ligands are essential as they promote the crucial, often rate-limiting, oxidative addition step and stabilize the active Pd(0) species.[3][4]
For this specific substrate, we recommend catalysts known to be effective for sterically demanding couplings.[5][6]
| Catalyst System | Palladium Source | Recommended Ligand | Typical Pd:Ligand Ratio | Key Advantages & Rationale |
| Buchwald-type | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1:1.2 to 1:2 | These biaryl phosphine ligands are exceptionally bulky and electron-rich, creating a highly active catalyst that excels in coupling sterically hindered aryl chlorides and bromides.[3][7] The increased steric bulk can accelerate reductive elimination. |
| Josiphos-type | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | CyPF-tBu | 1:1.1 | These ferrocenyl phosphines are robust and have proven highly effective for challenging couplings, including those involving aryl chlorides.[8] |
| NHC-based | [Pd(IPr)(cinnamyl)Cl] | IPr (N-Heterocyclic Carbene) | (Pre-formed) | NHC ligands are strong σ-donors and can be more stable than some phosphines at high temperatures, making them excellent for difficult couplings.[4] |
Using a pre-catalyst, which is a stable Pd(II) complex that readily generates the active Pd(0) species, is often advantageous for reproducibility and can allow for lower overall catalyst loadings.[2]
Section 2: Troubleshooting Poor Reaction Performance
Q3: My reaction is sluggish or shows low conversion to the desired product. Should I simply increase the catalyst loading?
While increasing the catalyst loading is a tempting first step, it is often a suboptimal solution that can mask other underlying problems. Before adjusting the catalyst concentration, a systematic evaluation of other reaction parameters is recommended. An excessively high catalyst concentration can lead to increased side reactions, such as homocoupling, and complicates purification.[2]
Below is a decision tree to guide your troubleshooting process for low conversion.
Caption: Decision tree for troubleshooting low conversion.
Causality:
-
Temperature: Sterically hindered substrates often have a high activation energy for oxidative addition. Increasing thermal energy can overcome this barrier.[9]
-
Base: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the HX generated.[10] A base that is too weak or poorly soluble can stall the reaction.
-
Ligand: As discussed in Q2, the ligand is paramount. A ligand that is not bulky enough will fail to promote the reaction efficiently.
Q4: I am observing significant protodesilylation, resulting in 1,3-dibromobenzene as a major byproduct. How can this be mitigated?
Protodesilylation is a common side reaction in silicon-based cross-couplings, particularly under basic conditions or in the presence of protic sources. The bulky triphenylsilyl group can be cleaved from the aromatic ring, replacing it with a hydrogen atom.
Troubleshooting Steps:
-
Choice of Base: This is the most critical factor. While strong bases are often needed, overly harsh conditions can promote C-Si bond cleavage.
-
Recommendation: Use a moderately strong but non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Avoid hydroxide bases (NaOH, KOH) if possible. Using finely powdered and anhydrous K₃PO₄ is often beneficial.[3]
-
-
Anhydrous Conditions: Meticulously dry all solvents and reagents. Water can serve as a proton source, facilitating the undesired cleavage.
-
Activator (for Hiyama-type coupling): If using a fluoride source like TBAF to activate the silane, ensure it is used in stoichiometric amounts and is as anhydrous as possible. Excess fluoride can aggressively attack the C-Si bond. Some modern protocols for silicon-based couplings have been developed to be fluoride-free.[11]
Q5: How can I control for mono- versus di-arylation of the this compound?
The two bromine atoms are electronically similar, but the position ortho to the bulky triphenylsilyl group is significantly more sterically hindered. This inherent difference can be exploited to achieve selective mono-arylation.
-
To Favor Mono-arylation (at the 5-position):
-
Stoichiometry: Use a slight excess of the this compound relative to your coupling partner (e.g., 1.2 : 1.0).
-
Lower Catalyst Loading: Use the lowest effective catalyst loading (e.g., 0.5 - 1.5 mol%). This disfavors a second catalytic cycle on the less reactive C-Br bond.
-
Lower Temperature & Shorter Reaction Time: Run the reaction at the lowest temperature that gives a reasonable rate for the first coupling. Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed but before significant di-coupled product forms.
-
-
To Favor Di-arylation:
-
Stoichiometry: Use an excess of the coupling partner (e.g., 2.2 - 2.5 equivalents).
-
Higher Catalyst Loading: A higher catalyst loading (e.g., 3-5 mol%) will be necessary to drive the reaction to completion, especially for the more hindered second coupling.
-
Higher Temperature & Longer Reaction Time: Higher temperatures (e.g., >100 °C in solvents like xylenes or dioxane) and extended reaction times are typically required to overcome the steric barrier of the second oxidative addition.
-
Experimental Protocols & Optimization Workflow
Protocol 1: General Procedure for Initial Reaction Screening
This protocol provides a robust starting point for testing the feasibility of a cross-coupling reaction with this compound.
-
Glovebox/Inert Atmosphere Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the coupling partner (e.g., an arylboronic acid, 1.1 mmol, 1.1 equiv for mono-coupling), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).
-
Reaction Execution: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Systematic Optimization
Once initial conditions are established, a systematic approach is needed to find the optimal catalyst loading and conditions.
Caption: Workflow for optimizing reaction conditions.
References
-
Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. J. Am. Chem. Soc.[Link]
-
Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (2004). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Advanced Synthesis & Catalysis, 346(13-15), 1715–1727. [Link]
-
Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. J. Am. Chem. Soc., 131(8), 3104–3118. [Link]
-
ResearchGate. (n.d.). Cross-coupling of Aryl Bromides: Initial Optimization. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Semantic Scholar. [Link]
-
Zapf, A., & Beller, M. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. J. Am. Chem. Soc.[Link]
-
Kim, H., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
Mondal, P., & Ghorai, P. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Omega. [Link]
-
Iqbal, S., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Ma, S., et al. (2015). Highly Selective Cascade C–C Bond Formation via Palladium-Catalyzed Oxidative Carbonylation–Carbocyclization–Carbonylation–Alkynylation of Enallenes. Journal of the American Chemical Society. [Link]
-
Venning, A. R. O. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Cross-coupling Reaction based on the Transformation of Trialkylsilyl Groups. ResearchGate. [Link]
-
ResearchGate. (n.d.). Catalyst Loading Optimization. ResearchGate. [Link]
-
Arisawa, M. (2023). Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. Preprints.org. [Link]
-
Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Cross-electrophile coupling mediated by a silyl radical. ResearchGate. [Link]
-
The Hartwig Group. (n.d.). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. The Hartwig Group. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
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- 10. Suzuki Coupling [organic-chemistry.org]
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Technical Support Center: Synthesis of (3,5-Dibromophenyl)triphenylsilane
Welcome to the technical support center for the synthesis of (3,5-Dibromophenyl)triphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable organosilane compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, whether you are employing a Grignard-based approach or a lithium-halogen exchange protocol.
Issue 1: Low or No Product Formation
Symptom: After quenching the reaction and work-up, the yield of this compound is significantly lower than expected, or no product is isolated.
Potential Causes & Solutions:
-
Inactive Magnesium (Grignard Route): The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reaction.[1][2]
-
Solution: Activate the magnesium surface prior to the addition of 1,3,5-tribromobenzene. This can be achieved by adding a small crystal of iodine, which will etch the magnesium oxide layer.[3][4] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles indicates successful activation.[2] Mechanical activation by crushing the magnesium turnings with a dry stirring rod can also be effective.[2][5]
-
-
Moisture Contamination: Both Grignard reagents and organolithium species are highly sensitive to moisture and will be quenched by protic solvents like water.[5][6] This leads to the formation of 1,3-dibromobenzene instead of the desired product.
-
Inefficient Lithium-Halogen Exchange: The exchange between an organolithium reagent (like n-butyllithium) and an aryl halide is a rapid equilibrium process.[7][8]
Issue 2: Presence of Significant Amounts of Biphenyl-type Impurities
Symptom: Characterization of the crude product (e.g., by NMR or GC-MS) reveals the presence of 3,3',5,5'-tetrabromobiphenyl or other coupled byproducts.
Potential Cause & Solutions:
-
Wurtz-Fittig Coupling: This is a common side reaction in both Grignard and organolithium syntheses, where the organometallic intermediate couples with the starting aryl halide.[11][12][13][14][15] High local concentrations of the aryl halide and elevated temperatures can promote this side reaction.[5][11]
-
Solution:
-
Slow Addition: Add the 1,3,5-tribromobenzene (for Grignard) or the pre-formed organometallic reagent (for lithium-halogen exchange) to the reaction mixture slowly and at a controlled rate to maintain a low concentration of the reactive species.[3]
-
Temperature Control: Maintain a low reaction temperature. For Grignard reactions, gentle reflux is often sufficient, while lithium-halogen exchange is typically performed at -78 °C.[5][9]
-
Reverse Addition: In some cases, adding the Grignard reagent to the chlorotriphenylsilane solution (reverse addition) can minimize the formation of biphenyl impurities.
-
-
Issue 3: Formation of 1,3-Dibromobenzene as the Major Byproduct
Symptom: The main impurity identified after the reaction is the starting material, 1,3-dibromobenzene, which can be difficult to separate from the product due to similar polarities.
Potential Cause & Solutions:
-
Hydrolysis of the Organometallic Intermediate: As mentioned, Grignard reagents and organolithiums are strong bases and will readily react with any protic source.[16]
-
Solution: Re-evaluate the reaction setup for any potential sources of moisture. Ensure the inert gas supply is dry and that all solvents and reagents are of appropriate quality.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or consider a slight excess of the organometallic reagent. Monitor the reaction progress by TLC or GC-MS if possible.
-
Diagram of Reaction Pathways
Caption: Main and side reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Grignard or lithium-halogen exchange?
Both methods are viable for the synthesis of aryl silanes. The lithium-halogen exchange, typically using n-butyllithium, is often faster and can be performed at very low temperatures, which can help to suppress side reactions.[8][17] However, n-butyllithium is pyrophoric and requires careful handling. The Grignard route is a more traditional and often safer method, but the initiation of the reaction can sometimes be challenging.[3][5] The choice of method may depend on the available equipment, safety protocols, and the specific requirements of your synthesis.
Q2: How can I effectively purify the final product?
Purification of this compound can be challenging due to the presence of structurally similar byproducts.
-
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. A mixed solvent system, such as dichloromethane/methanol, has been reported to be effective for the crystallization of (3-Bromophenyl)triphenylsilane.[9] Experimenting with different solvent systems (e.g., ethyl acetate/hexanes) may be necessary to achieve optimal purity.
-
Column Chromatography: If crystallization is insufficient, column chromatography on silica gel can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.
Q3: What is the role of the ether solvent in the Grignard reaction?
Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are crucial for the formation and stability of the Grignard reagent.[5][6] The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate to the magnesium atom, stabilizing the organomagnesium species in solution.
Q4: Can I use a different starting material instead of 1,3,5-tribromobenzene?
Yes, 1,3-dibromobenzene can also be used as a starting material. In this case, the reaction will yield (3-bromophenyl)triphenylsilane.[9] The reaction conditions and potential side reactions are very similar.
Experimental Protocols
Protocol 1: Synthesis via Lithium-Halogen Exchange
This protocol is adapted from a literature procedure for a related compound.[9]
-
To a solution of 1,3,5-tribromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, slowly add n-butyllithium (1 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve chlorotriphenylsilane (1 equivalent) in anhydrous THF.
-
Slowly add the solution of chlorotriphenylsilane to the aryllithium species at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Grignard Reaction (Generalized)
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere using a crystal of iodine.
-
Add a small portion of a solution of 1,3,5-tribromobenzene (1 equivalent) in anhydrous THF to initiate the reaction.
-
Once the reaction has started (as indicated by a color change and gentle reflux), add the remaining 1,3,5-tribromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the reaction mixture in an ice bath and slowly add a solution of chlorotriphenylsilane (1 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench and work up the reaction as described in Protocol 1.
Quantitative Data Summary
| Parameter | Grignard Route (Expected) | Lithium-Halogen Exchange (Reported for similar compound[9]) |
| Starting Material | 1,3,5-Tribromobenzene | 1,3-Dibromobenzene |
| Reagent | Mg | n-BuLi |
| Solvent | THF or Diethyl Ether | THF |
| Temperature | Room Temperature to Reflux | -78 °C to Room Temperature |
| Typical Yield | 40-70% | ~95% |
| Major Side Products | 3,3',5,5'-Tetrabromobiphenyl, 1,3-Dibromobenzene | 1-Bromobenzene, Butyl-substituted byproducts |
References
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- BenchChem. (2025).
- Brainly. (2023, June 2). How can biphenyl be formed in a Grignard reaction, and how can it be minimized?
- Jasperse, J. (n.d.). Grignard Reaction.
- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Reddit. (2021, September 9).
- ChemicalBook. (n.d.). (3-Bromophenyl)triphenylsilane synthesis.
- ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Wikipedia. (n.d.). Wurtz reaction.
- BenchChem. (2025). Application Notes and Protocols: Wurtz Coupling Side Reactions of 3-Bromo-3-methylpentane.
- Wikipedia. (n.d.). Metal–halogen exchange.
- J&K Scientific LLC. (2025, March 1). Wurtz Reaction.
- Grokipedia. (n.d.). Wurtz–Fittig reaction.
- Organic Chemistry Portal. (n.d.). Wurtz Reaction.
- Michigan State University Chemistry. (n.d.). Triphenylsilane.
- Lab Pro Inc. (n.d.). This compound, 1G - D5338-1G.
- ETH Zürich. (2019). OC II (FS 2019).
- University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised.
- Google Patents. (n.d.).
- Reddit. (2022, January 7). Failed Grignard Reaction?
- PubChem. (n.d.). This compound.
- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Mercer University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Google Patents. (n.d.). CN114262342B - Method for purifying phenyl silane.
- ChemScene. (n.d.). 1030856-97-3 | this compound.
- Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL.
- Master Organic Chemistry. (2015, November 9).
- TCI Deutschland GmbH. (n.d.). This compound 1030856-97-3.
- Sigma-Aldrich. (n.d.). (3-Bromophenyl)triphenylsilane.
- University of Wisconsin-River Falls. (n.d.). preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
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degradation pathways of (3,5-Dibromophenyl)triphenylsilane in devices
Welcome to the technical support guide for (3,5-Dibromophenyl)triphenylsilane. This resource is designed for researchers and professionals utilizing this molecule in the development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). Here, we address common challenges and questions regarding its stability and degradation pathways, providing field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: My device's operational lifetime is significantly shorter than expected. Could the this compound be the cause?
A1: Yes, this is a strong possibility. While this compound is selected for its specific electronic properties, its degradation is a critical factor influencing device longevity. The degradation of organic materials in OLEDs is a complex issue stemming from a combination of thermal, electrical, chemical, and optical stressors.[1] For this specific molecule, two primary points of vulnerability are the Carbon-Bromine (C-Br) and Silicon-Carbon (Si-C) bonds.
-
Intrinsic Bond Instability: Under high electrical stress or energetic excitons, the C-Br bond can undergo homolytic cleavage, creating highly reactive radical species within the emissive layer. These radicals can then initiate a cascade of secondary reactions, leading to the formation of non-emissive species or deep charge traps that quench luminescence and reduce device efficiency.[2][3]
-
Morphological Instability: Heat generated during device operation (Joule heating) can cause morphological changes in the organic layers, especially if the operating temperature approaches the material's glass transition temperature (Tg).[4][5] This can lead to aggregation or crystallization, altering charge transport pathways and creating device-shorting defects.
We recommend a systematic approach to diagnose this issue, starting with the experimental workflow outlined below.
Q2: I'm observing a gradual increase in the device's operating voltage at a constant current. What is the likely mechanism related to the material?
A2: An increase in operating voltage is a classic symptom of device degradation and is often linked to the formation of charge traps or the degradation of interfaces between layers.[2] When this compound or its fragments degrade, the byproducts can have different energy levels (HOMO/LUMO) than the parent molecule.
These degradation products can act as:
-
Charge Trapping Sites: If a degradation byproduct has an energy level that falls within the bandgap of the host or transport material, it can trap charge carriers (electrons or holes).[2] To maintain a constant current, a higher electric field (voltage) is required to overcome these traps, leading to the observed voltage rise.
-
Interfacial States: Degradation at the interface between the emissive layer and the charge transport layers can create a barrier to charge injection. This disruption in the energetic alignment necessitates a higher voltage to inject charges efficiently into the recombination zone.[6]
The initial purity of your this compound is critical. Impurities from the synthesis, such as residual catalysts or unreacted starting materials, can act as initial trap sites even before operational degradation begins.
Q3: The emission color of my device is shifting during operation. Why is this happening?
A3: A shift in the emission spectrum (color) indicates that new emissive species are being formed within the device over time. This is a direct consequence of chemical degradation. The original emissive pathway is being replaced or supplemented by a new one originating from a degradation byproduct.
For instance, the cleavage of a C-Br or Si-C bond could lead to the formation of a new conjugated molecule with a different, often red-shifted, emission profile. This phenomenon is a clear sign that the molecular structure of this compound is not stable under your device's operating conditions. Analyzing the electroluminescence spectrum over time is a key diagnostic tool for confirming this degradation pathway.
Part 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Rapid Luminance Decay
If your device exhibits a rapid loss of brightness, it points to the creation of non-radiative recombination centers or exciton quenchers.[3]
Troubleshooting Steps:
-
Verify Material Purity: Before device fabrication, confirm the purity of your this compound using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Synthesis byproducts can act as potent quenchers.
-
Thermal Stress Analysis: Fabricate a device and anneal it at progressively higher temperatures below the sublimation point. Measure the photoluminescence quantum yield (PLQY) after each step. A significant drop in PLQY suggests thermally induced degradation or morphology changes.
-
Electrical Stress Testing: Operate the device at a constant current density and monitor luminance and voltage over time. Compare this to a control device using a known stable material under identical conditions.
-
Post-Mortem Analysis: After significant degradation, carefully de-encapsulate the device in an inert atmosphere. Extract the organic layers and analyze them using mass spectrometry to identify potential degradation products.
Below is a workflow for diagnosing the root cause of luminance decay.
Caption: Workflow for diagnosing device degradation.
Proposed Degradation Pathway of this compound
The primary degradation is hypothesized to initiate from the weakest bonds under electrical and photo-stress. The C-Br bond is a likely candidate for initial cleavage.
Caption: Hypothetical degradation pathway.
Part 3: Data Summary & References
Table 1: Summary of Degradation Modes and Material Vulnerabilities
| Degradation Mode | General Mechanism in OLEDs | Potential Contribution of this compound |
| Chemical Degradation | Reaction with trace oxygen or moisture, leading to oxidation.[7] | The Si-C bond can be susceptible to cleavage. The phenyl rings can be sites for oxidation. |
| Electrical Degradation | Formation of unstable charged species (polarons) that undergo chemical reactions.[1] | Radical cations or anions of the molecule may be unstable and prone to fragmentation, particularly at the C-Br bonds.[8] |
| Thermal Degradation | Morphological changes (crystallization) or bond dissociation due to Joule heating.[4] | The bulky triphenylsilyl group helps to ensure amorphous morphology, but high temperatures can still induce degradation. |
| Optical Degradation | High-energy light (especially blue emission) causes bond cleavage in organic materials.[1] | The C-Br bonds may be susceptible to photocleavage, initiating radical chain reactions. |
References
-
Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion. (2023). PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (2023). National Institutes of Health (NIH). Available at: [Link]
-
Bis(3,5-dibromophenyl)dimethylsilane: A useful synthon for organosilicon chemistry. (2022). KoreaScience. Available at: [Link]
-
The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Stability of Selected Hydrogen Bonded Semiconductors in Organic Electronic Devices. (2019). National Institutes of Health (NIH). Available at: [Link]
-
Stability of Selected Hydrogen Bonded Semiconductors in Organic Electronic Devices. (2019). ACS Publications. Available at: [Link]
-
OLEDs: Degradation Mechanisms in Small-Molecule and Polymer Organic Light-Emitting Diodes. (2010). ResearchGate. Available at: [Link]
-
Effect of ambient, excitation intensity and wavelength, and chemical structure on photodegradation in polysilanes. (2007). OSTI.GOV. Available at: [Link]
-
Behind the paper: The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. (2024). Nature Portfolio. Available at: [Link]
-
InGaN-based optoelectronic devices: Loss mechanisms and degradation processes. (2015). ResearchGate. Available at: [Link]
-
A Study on Thermal Degradation of Organic LEDs Using IR Imaging. (2014). ResearchGate. Available at: [Link]
-
Degradation of organic light emitting diode: Heat related issues and solutions. (2018). ResearchGate. Available at: [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. (2023). MDPI. Available at: [Link]
-
Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. Vanderbilt University. Available at: [Link]
-
Reliability and degradation of small molecule-based organic light-emitting devices (OLEDs). (2002). ResearchGate. Available at: [Link]
-
Degradation Mechanisms of Organic Light-Emitting Diodes Based on Thermally Activated Delayed Fluorescence Molecules. (2016). ResearchGate. Available at: [Link]
-
The Degradation Mechanism of Multi-Resonance Thermally Activated Delayed Fluorescence Materials. (2024). Osaka University. Available at: [Link]
-
The role of host–guest interactions in organic emitters employing MR-TADF. (2021). Nature. Available at: [Link]
-
The Blue Problem: OLED Stability and Degradation Mechanisms. (2020). National Institutes of Health (NIH). Available at: [Link]
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- 8. The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of (3,5-Dibromophenyl)triphenylsilane Derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are working with (3,5-Dibromophenyl)triphenylsilane and its derivatives. Here, we delve into the common challenges encountered when trying to enhance the thermal stability of these molecules and provide practical, scientifically-grounded solutions. Our focus is on explaining the "why" behind experimental choices, ensuring a deep and applicable understanding of the principles at play.
Introduction: The Critical Role of Thermal Stability
This compound is a versatile organosilicon compound, and its derivatives are finding increasing use in materials science and pharmaceutical development.[1][2] The core structure, featuring a silicon atom bonded to four phenyl groups, one of which is substituted with two bromine atoms, provides a unique combination of steric bulk and electronic properties. However, for many advanced applications, particularly in high-temperature environments or processes, enhancing the inherent thermal stability of these derivatives is paramount.
Thermal degradation can compromise the structural integrity, and therefore the function, of these molecules. This guide will serve as a technical resource to troubleshoot common issues and strategically improve the thermal resilience of your this compound derivatives.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the synthesis and characterization of these compounds.
Q1: My this compound derivative shows a lower decomposition temperature than expected in Thermogravimetric Analysis (TGA). What are the likely causes?
A1: A lower-than-expected decomposition temperature can stem from several factors:
-
Purity: Residual solvents, unreacted starting materials, or byproducts from the synthesis can act as initiation points for thermal degradation. For instance, residual THF or n-butyllithium from a Grignard-type reaction can significantly lower the onset of weight loss.[3]
-
Structural Defects: Incomplete reaction or side reactions can lead to the formation of less stable functional groups. For example, the presence of Si-H bonds, which are more susceptible to oxidation and thermal cleavage than Si-C bonds, can reduce overall stability.
-
Oxidative Degradation: If the TGA is run in an air or oxygen-containing atmosphere, oxidative degradation can occur at lower temperatures than thermal degradation under an inert atmosphere (e.g., nitrogen or argon).[4] Phenyl groups can be susceptible to oxidation, which can initiate degradation pathways.[5][6]
Q2: I'm observing an unexpected endothermic or exothermic peak in my Differential Scanning Calorimetry (DSC) thermogram before the main decomposition. What could this indicate?
A2: DSC is highly sensitive to thermal transitions.[7][8][9] An unexpected peak before decomposition could be:
-
Phase Transitions: This could represent a solid-solid phase transition, a melting point of an impurity, or a glass transition if your material is amorphous.
-
Crystallization or Recrystallization: If the sample is cooled and then heated, you might observe an exothermic peak corresponding to crystallization, followed by an endothermic melting peak.
-
Low-Temperature Reactions: Some functional groups might undergo reactions at temperatures below the main decomposition. For example, the loss of a protecting group or a condensation reaction could be responsible.
Q3: Does the position of the bromine atoms on the phenyl ring influence thermal stability?
A3: Yes, the substitution pattern on the aromatic rings is crucial. The meta-position of the bromine atoms in this compound contributes to the molecule's overall stability. Halogens can influence the electronic properties of the aromatic ring, which in turn affects bond strengths.[10][11] While extensive research on this specific molecule's substitution effects is ongoing, in general, the electronic and steric effects of substituents play a significant role in the degradation pathways of aromatic compounds.[12]
Troubleshooting Guides
This section provides systematic approaches to address specific experimental issues.
Problem 1: Low Onset of Decomposition in TGA
If your TGA results indicate premature degradation, follow this troubleshooting workflow:
Conceptual diagram of enhancing thermal stability using POSS.
Cross-linking Strategies
Introducing cross-links between molecules can create a more robust network with improved thermal properties.
Experimental Protocol: Cross-linking with Divinylbenzene (DVB)
This protocol outlines a general method for creating a cross-linked network.
-
Functionalization: Modify the this compound derivative to introduce a reactive group suitable for cross-linking (e.g., a vinyl or hydrosilyl group).
-
Mixing: Dissolve the functionalized derivative and a cross-linking agent like DVB in an appropriate solvent (e.g., toluene). Add a suitable catalyst (e.g., a platinum-based catalyst for hydrosilylation).
-
Curing: Heat the mixture at a controlled temperature to initiate the cross-linking reaction. The curing time and temperature will depend on the specific reactants and catalyst used.
-
Characterization: Analyze the resulting material using TGA and DSC to determine the improvement in thermal stability. [13][14]
Phenyl Group Modification
The phenyl groups themselves can be sites for degradation. [15]Strategies to enhance their stability include:
-
Increasing Aromatic Content: In some organosilicon systems, increasing the ratio of phenyl to methyl groups can enhance thermal stability. [16]* Introducing Fused Aromatic Rings: Replacing phenyl groups with larger, more stable aromatic systems like naphthyl groups can improve thermal resilience.
Key Experimental Protocols
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing thermal stability by measuring changes in mass as a function of temperature. [17][18][19] Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for thermal stability, air for oxidative stability) and set a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is beyond the expected decomposition (e.g., 800 °C).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (T5%).
-
Note the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
Record the char yield (the percentage of material remaining at the final temperature).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions. [13] Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas like nitrogen.
-
-
Thermal Program:
-
A common program is a heat-cool-heat cycle to erase the thermal history of the sample.
-
Heat from room temperature to above the expected melting point.
-
Cool at a controlled rate.
-
Heat again at the same rate.
-
-
Data Analysis:
-
From the second heating scan, determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).
-
Data Presentation
The following table presents hypothetical TGA data for this compound and two of its modified derivatives to illustrate the effects of the strategies discussed.
| Compound | T5% (°C, N2) | Char Yield at 800 °C (%) | Modification Strategy |
| This compound | 350 | 45 | None (Baseline) |
| Derivative A | 420 | 65 | POSS Incorporation |
| Derivative B | 450 | 75 | Cross-linked with DVB |
References
- Ahmadi Khoshooei, R., et al. (2019). Introduction to Differential scanning Calorimetry. In Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties.
- Infinita Lab. (2025). Differential Scanning Calorimetry (DSC)
- Journal of Thermal Analysis and Calorimetry. (2000). Study on thermal decomposition processes of polysiloxane polymersFrom polymer to nanosized silicon carbide.
- IIP Series. (n.d.).
- The Royal Society of Chemistry. (2021). Effect of polycyclosilane microstructure on thermal properties.
- PMC - NIH. (n.d.).
- Kroonblawd, M., Goldman, N., & Lewicki, J. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. Journal of Physical Chemistry B, 122(49), 11695-11704.
- Chemistry For Everyone. (2025). How Is DSC Used In Polymer Science? [Video]. YouTube.
- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- PubMed. (2018).
- Zhang, R., et al. (2023). Greatly improving thermal stability of silicone resins by modification with POSS. Materials Chemistry and Physics, 296, 127269.
- PMC - PubMed Central. (n.d.). Organosilicon Compounds in Hot-Melt Adhesive Technologies.
- Cambridge Polymer Group. (n.d.). Thermal Analysis - Differential Scanning Calorimetry (DSC).
- AKJournals. (1988). Characterisation of polysilanes by thermal analysis methods.
- ChemicalBook. (n.d.). (3-Bromophenyl)triphenylsilane synthesis.
- Molecules. (2024). Formulation Strategies for High-Thermal-Conductivity Organosilicon Potting Adhesive.
- ResearchGate. (n.d.). Thermal gravimetric analysis (TGA)
- Université de Mons. (2020). Silsesquioxanes-Based Nanolubricant Additives with High Thermal Stability, Superhydrophobicity, and Self-cleaning Properties.
- RSC Publishing. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking.
- RSC Publishing. (2021). Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking.
- NIH. (2025).
- ACS Publications. (2023).
- MSU chemistry. (n.d.).
- ResearchGate. (n.d.).
- ChemScene. (n.d.). 1030856-97-3 | this compound.
- Chemistry Stack Exchange. (2018). Why is bromobenzene more stable than benzene?
- PubChem. (n.d.). This compound | C24H18Br2Si | CID 58926930.
- TCI Deutschland GmbH. (n.d.). This compound 1030856-97-3.
- Organic Chemistry Portal. (n.d.). Phenylsilane.
- ResearchGate. (2025).
- Wikipedia. (n.d.). Phenylsilane.
- PerkinElmer. (n.d.).
- MSU Chemistry. (n.d.). Triphenylsilane.
- Journal of the American Chemical Society. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites.
- PMC - NIH. (n.d.). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites.
- ResearchGate. (2015). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents.
- ResearchGate. (2025). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
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Technical Support Center: (3,5-Dibromophenyl)triphenylsilane in OLED Applications
Prepared by: Gemini, Senior Application Scientist
This guide serves as a specialized technical resource for researchers and scientists encountering performance challenges in Organic Light-Emitting Diodes (OLEDs) that utilize (3,5-Dibromophenyl)triphenylsilane. The content is structured to provide direct, actionable solutions to common experimental issues, grounded in fundamental device physics and material science principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role and properties of this compound.
Q1: What is the primary function of this compound in an OLED?
This compound, also known as 3,5-Dibromotetraphenylsilane, is primarily used as a host material in the emissive layer (EML) of phosphorescent OLEDs (PhOLEDs).[1] Its main responsibilities are to accept charge carriers (electrons and holes), form excitons, and efficiently transfer this energy to a phosphorescent dopant (the "guest" emitter), which then produces light. The tetraphenylsilane core provides high thermal and morphological stability, which is crucial for device longevity.[2]
Q2: What are the critical material properties of this compound for high-performance OLEDs?
The efficacy of this material hinges on several key properties, summarized below.
| Property | Typical Value / Characteristic | Importance in OLED Performance |
| Triplet Energy (ET) | High (typically > 2.7 eV) | Must be higher than the triplet energy of the phosphorescent guest to prevent back-energy transfer, which would quench the emission.[3][4] |
| Glass Transition Temp (Tg) | High (e.g., > 100 °C) | Ensures morphological stability of the thin film during device operation, preventing crystallization that leads to performance degradation.[2] |
| HOMO/LUMO Levels | Wide Bandgap | Determines charge injection and transport properties. Must be aligned appropriately with adjacent layers to ensure balanced charge flux into the EML.[5] |
| Purity | >98.0% (GC), ideally >99.5% (sublimed) | Impurities can act as exciton quenching sites or charge traps, severely reducing efficiency and operational lifetime.[1][6] |
| Chemical Stability | Resistant to oxidation | High chemical stability is necessary to prevent rapid degradation when exposed to trace amounts of oxygen or moisture during fabrication and operation.[7] |
Q3: Why is a high triplet energy crucial when using this material as a host?
In phosphorescent OLEDs, light is generated from the triplet excited state of the dopant molecule. For this to happen efficiently, energy must be transferred from the host to the guest. This energy transfer, known as Dexter transfer, is only efficient if the triplet energy level of the host is significantly higher than that of the dopant.[4] If the host's triplet energy is too low, the energy can transfer back from the guest to the host, where it is typically lost through non-radiative pathways, drastically reducing the device's quantum efficiency.[8]
Part 2: Troubleshooting Guide for Poor Device Performance
This section is organized by common problems observed during OLED testing. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low External Quantum Efficiency (EQE)
A low EQE indicates that charge carriers are not being efficiently converted into photons that exit the device.
Causality: Chemical impurities, even in trace amounts, can introduce non-radiative recombination pathways. These impurity sites trap excitons and allow them to decay without producing light (quenching), which directly lowers the internal quantum efficiency.
Solution: Material Purification Protocol
A highly recommended method for purifying this compound and other organic small molecules is temperature-gradient vacuum sublimation.
Step-by-Step Protocol: Gradient Sublimation
-
Preparation: Load the as-received this compound powder into a sublimation tube. Ensure all glassware is meticulously cleaned and dried.
-
Vacuum: Place the tube into a multi-zone furnace and evacuate to a high vacuum (typically < 10-6 Torr). A high vacuum is critical to prevent oxidation of the material at elevated temperatures.
-
Heating: Slowly ramp up the temperature of the source zone to just above the material's sublimation point. The collection zones should be set to progressively lower temperatures.
-
Collection: The purified material will sublime and deposit onto the cooler walls of the collection zones. Impurities with different vapor pressures will deposit in different zones or remain as residue.
-
Harvesting: After the sublimation is complete (typically 24-48 hours), cool the system under vacuum. Carefully scrape the purified, crystalline material from the desired collection zone inside an inert atmosphere (e.g., a nitrogen-filled glovebox).
Causality: Efficient OLED operation requires a balanced injection of both holes and electrons into the emissive layer. A large energy barrier between the transport layers and the host material can impede the injection of one carrier type, leading to an excess of the other. This charge imbalance moves the recombination zone to the EML interface, where excitons can be quenched by adjacent layers.[9]
Solution: Device Architecture Optimization
The diagram below illustrates a typical device architecture. Mismatched energy levels at the HTL/EML or EML/ETL interfaces are a common failure point.
Caption: A multi-layer phosphorescent OLED stack.
Troubleshooting Steps:
-
Verify Energy Levels: Consult literature or perform cyclic voltammetry to confirm the HOMO/LUMO levels of your this compound host and adjacent transport layers.
-
Adjust Hole Transport Layer (HTL): If hole injection is poor (high turn-on voltage), consider using an HTL with a HOMO level that is better matched (closer) to that of the host material.
-
Adjust Electron Transport Layer (ETL): If electron injection is the issue, select an ETL with a LUMO level that facilitates electron transfer to the host's LUMO.
-
Introduce Interlayers: A thin interlayer (1-5 nm) can be used to smooth the energy transition between layers. For example, an mCP (N,N′-Dicarbazolyl-3,5-benzene) layer between the HTL and EML can sometimes improve device performance.[3]
Caption: Decision tree for diagnosing low EQE.
Problem 2: Significant Efficiency Roll-Off at High Brightness
Efficiency roll-off is the decrease in EQE as the current density and brightness increase. It is a major issue, especially in blue PhOLEDs.[10]
Causality: At high current densities, the concentration of triplet excitons on the host and guest molecules becomes very high. When two triplet excitons meet, they can annihilate each other in a process that generates heat instead of light.[11] This is a dominant loss mechanism at high brightness and is exacerbated by the relatively long lifetime of phosphorescent triplet states.[12]
Solution: Optimize Dopant Concentration
-
Fabricate a Concentration Series: Create a set of devices where the only variable is the weight percentage (wt%) of the phosphorescent guest doped into the this compound host. A typical range to test is from 2 wt% to 20 wt%.
-
Analyze Performance: Measure the EQE as a function of luminance for each device.
-
Identify Optimum:
-
Too Low Concentration: Leads to incomplete host-to-guest energy transfer, resulting in low overall EQE.
-
Too High Concentration: Increases the likelihood of TTA and also concentration quenching, causing severe roll-off.
-
Optimal Concentration: Provides the best balance, yielding high peak EQE with minimal roll-off. This is often in the 6-12 wt% range for many systems.
-
Problem 3: Short Operational Lifetime and Dark Spots
Device lifetime is often limited by a combination of intrinsic material degradation and extrinsic factors.
Causality: Organic materials used in OLEDs are highly sensitive to oxygen and moisture.[13] Water can react with the cathode and organic materials, leading to the formation of non-emissive dark spots that grow over time and cause device failure.[14]
Solution: Strict Environmental Control and Encapsulation
Standard Protocol: Device Fabrication and Encapsulation
-
Substrate Cleaning: Begin with a rigorous, standardized cleaning procedure for the ITO-coated glass substrates. A common sequence is:
-
Ultrasonic bath in detergent solution.
-
Ultrasonic bath in deionized water (repeat 3x).
-
Ultrasonic bath in acetone.
-
Ultrasonic bath in isopropanol.
-
Dry with high-purity nitrogen gun.
-
Treat with UV-Ozone or Oxygen Plasma immediately before loading into the deposition chamber to improve the ITO work function and remove organic residues.[15]
-
-
Inert Environment: All steps following cleaning—including material deposition and encapsulation—must be performed in a high-purity inert environment (e.g., a glovebox with O2 and H2O levels < 0.1 ppm).
-
Vacuum Deposition: Deposit all organic layers and the metal cathode via thermal evaporation in a high-vacuum chamber (< 10-6 Torr).[16] Maintaining a high vacuum minimizes the incorporation of residual gases into the thin films.
-
Encapsulation: Immediately after cathode deposition and without breaking vacuum (or by transferring in an inert environment), encapsulate the device. For lab-scale research, this typically involves using a UV-cured epoxy to seal a glass lid over the device, often including a desiccant (getter) to absorb any residual moisture.
References
-
Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs. MDPI. [Link]
-
Are pure hydrocarbons the future of host materials for blue phosphorescent organic light-emitting diodes?. RSC Publishing. [Link]
-
Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small-Efficiency Roll-Off. ACS Publications. [Link]
-
Blue Host Materials for Phosphorescent Organic Light-Emitting Diodes | Request PDF. ResearchGate. [Link]
-
High Energy Gap OLED Host Materials for Green and Blue PHOLED Materials. IEEE Xplore. [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health (NIH). [Link]
-
Device Fabrication Technology. H. C. Casey, Jr.. [Link]
-
Stable and efficient phosphorescence blue OLED emitters | April 2024. YouTube. [Link]
-
A host material containing tetraphenylsilane for phosphorescent OLEDs with high efficiency and operational stability | Request PDF. ResearchGate. [Link]
-
OLED Intermediate. Reisch. [Link]
-
Synthesis of Heterocycles for OLED Applications. IRIS. [Link]
-
This compound. PubChem. [Link]
-
Optical Materials Failure mechanism of organic light emitting diodes (OLEDs) induced by hygrothermal effect | Request PDF. ResearchGate. [Link]
-
The Blue Problem: OLED Stability and Degradation Mechanisms. National Institutes of Health (NIH). [Link]
-
Oled error of Particle Photon - Troubleshooting. Particle. [Link]
-
Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. MDPI. [Link]
-
Fabrication Techniques from OLED Devices to Displays | Request PDF. ResearchGate. [Link]
-
OLED Display Technology Architecture and Its Applications. ElProCus. [Link]
-
a Chemical structures of the compounds used in OLEDs. b Device... ResearchGate. [Link]
-
Organic Light Emitting Devices (OLEDs): The Coming Revolution in Displays and Lighting. University of Michigan Electrical and Computer Engineering. [Link]
-
PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). IIP Series. [Link]
-
The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. MDPI. [Link]
-
(a) OLED device architecture and (b) chemical structures of the materials in the emission layer (EML). ResearchGate. [Link]
-
Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. National Institutes of Health (NIH). [Link]
-
Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI. [Link]
-
Fabricated OLED structure and performance a–d Device architecture for DBADCzPh:mCBP. ResearchGate. [Link]
-
Synthesis of conjugatedbridged triphenylenes and application in OLEDs | Request PDF. ResearchGate. [Link]
-
Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. MDPI. [Link]
-
Fabrication and investigation of PMMA-doped 1, 3, 5-triphenylbenzene (TPB) thin film's structural, optical, and electrical properties for optoelectronic devices | Request PDF. ResearchGate. [Link]
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- 16. iipseries.org [iipseries.org]
Technical Support Center: Optimizing the Synthesis of High-Purity (3,5-Dibromophenyl)triphenylsilane
Welcome to the technical support center for the synthesis of high-purity (3,5-Dibromophenyl)triphenylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this challenging synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and exceptional purity in your experiments.
The synthesis of this compound, a valuable building block in organic electronics and medicinal chemistry, often presents significant challenges. These can range from controlling the selectivity of the reaction to achieving the desired level of purity. This guide provides a comprehensive, step-by-step protocol, a detailed troubleshooting guide, and answers to frequently asked questions to navigate these complexities successfully.
Optimized Experimental Protocol: A Selective Lithiation Approach
For the synthesis of this compound, a selective lithiation reaction using n-butyllithium (n-BuLi) is often preferred over a Grignard reaction. This preference stems from the ability to achieve a more controlled and selective reaction at low temperatures, minimizing the formation of undesired byproducts.[1]
Reagents and Materials
| Reagent/Material | Grade | Supplier Suggestion |
| 1,3,5-Tribromobenzene | >98% | Sigma-Aldrich, TCI |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich, Acros Organics |
| Chlorotriphenylsilane | >98% | Sigma-Aldrich, Alfa Aesar |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore, J.T.Baker |
| Anhydrous Diethyl Ether | DriSolv® or equivalent | EMD Millipore, J.T.Baker |
| Saturated Ammonium Chloride (NH4Cl) | ACS Grade | VWR, Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | VWR, Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| TLC Plates | Silica gel 60 F254 | EMD Millipore |
Step-by-Step Synthesis
1. Reaction Setup:
-
All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.[2]
-
A three-neck round-bottom flask is equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
2. Lithiation of 1,3,5-Tribromobenzene:
-
In the reaction flask, dissolve 1,3,5-tribromobenzene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.[1]
3. Reaction with Chlorotriphenylsilane:
-
In a separate, dry flask, dissolve chlorotriphenylsilane (1.1 equivalents) in anhydrous THF.
-
Add this solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).[1]
4. Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
For final purification to achieve high purity, recrystallization is recommended. A mixture of dichloromethane and methanol (e.g., in a 1:10 ratio) or hexanes and ethyl acetate can be effective.[1][3]
Experimental Workflow Diagram
Sources
Technical Support Center: Scaling Up (3,5-Dibromophenyl)triphenylsilane Production
Welcome to the technical support center for the synthesis and scale-up of (3,5-Dibromophenyl)triphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this valuable organosilane intermediate.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a very low yield or no this compound at all. What are the likely causes and how can I fix this?
A: Low to no yield is a common issue, often pointing to problems with the initial organometallic reagent formation or its subsequent reaction. Let's break down the potential culprits:
-
Cause A: Ineffective Grignard Reagent or Aryllithium Formation. The synthesis of this compound typically proceeds via a Grignard or aryllithium intermediate. These organometallic reagents are highly sensitive to moisture and oxygen.[1][2]
-
Troubleshooting:
-
Ensure Anhydrous and Inert Conditions: All glassware must be rigorously dried, either in an oven or by flame-drying under vacuum, and the reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen.[3][4] Solvents and reagents must be thoroughly dried and degassed.[4][5] Techniques like the freeze-pump-thaw method are highly effective for degassing solvents.[4][5]
-
Magnesium Activation (for Grignard route): The magnesium turnings used for Grignard reagent formation may have an oxide layer that prevents reaction. Gentle heating, the addition of a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.
-
Reagent Quality: Use freshly distilled 1,3,5-tribromobenzene or 1,3-dibromobenzene and high-purity magnesium or n-butyllithium. The quality of the starting materials is paramount.
-
-
-
Cause B: Side Reactions of the Organometallic Intermediate.
-
Wurtz-type Coupling: The Grignard reagent can couple with the starting aryl halide, leading to biphenyl derivatives.[1] This is more prevalent at higher temperatures.
-
Reaction with Solvent: Ethereal solvents like THF can be cleaved by organolithium reagents, especially at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Maintain the recommended low temperatures for the formation of the organometallic reagent (-78 °C for lithiation, or controlled addition for Grignard) and the subsequent reaction with chlorotriphenylsilane.[6]
-
Addition Rate: Add the chlorotriphenylsilane solution slowly to the organometallic reagent to maintain a low concentration of the electrophile and minimize side reactions.
-
-
Issue 2: Formation of Significant Impurities
Q: I've managed to synthesize the product, but it's contaminated with significant impurities. What are these byproducts and how can I minimize them?
A: The presence of impurities can complicate purification and affect the quality of your final product. Common impurities include starting materials and byproducts from side reactions.
-
Impurity A: Unreacted Starting Materials. Incomplete reactions will leave unreacted 1,3,5-tribromobenzene/1,3-dibromobenzene and chlorotriphenylsilane in the mixture.
-
Troubleshooting:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and ensure it goes to completion.
-
Stoichiometry: Ensure the correct stoichiometry of reagents. It may be beneficial to use a slight excess of the organometallic reagent to ensure all the chlorotriphenylsilane reacts.
-
-
-
Impurity B: Homocoupling Products (e.g., Triphenylsilyl-biphenyl derivatives). This arises from the Wurtz-Fittig reaction, where two organometallic molecules couple.
-
Troubleshooting:
-
Low Temperature: As mentioned before, maintaining low reaction temperatures is crucial.
-
Slow Addition: A slow addition rate of the electrophile is also key to preventing a high concentration of the reactive organometallic species.
-
-
-
Impurity C: Products of Multiple Silylation. In some cases, especially with Grignard reagents, diaryl- and triarylsilanes can form.[7][8][9][10]
-
Troubleshooting:
-
Reverse Addition: Adding the Grignard reagent to the chlorosilane (reverse addition) can sometimes help when partial substitution is desired.[11]
-
Stoichiometry Control: Precise control over the stoichiometry is essential to favor the formation of the monosilylated product.
-
-
Issue 3: Difficulties in Product Purification
Q: I'm struggling with the purification of this compound. What are the best methods?
A: Purification can be challenging due to the nature of the product and potential impurities.
-
Technique A: Recrystallization. This is often the most effective method for obtaining highly pure this compound, which is a solid.
-
Solvent Selection: A common and effective method involves recrystallization from a mixture of dichloromethane and methanol (e.g., in a 1:10 ratio).[6] Hot ethanol can also be a suitable solvent.[12]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form crystals.
-
-
Technique B: Column Chromatography. If recrystallization is insufficient, column chromatography on silica gel can be used.
-
Eluent System: Due to the non-polar nature of arylsilanes, a non-polar eluent system like petroleum ether with a small percentage of a slightly more polar solvent (e.g., diethyl ether) is often effective.
-
Deactivation of Silica Gel: Organosilanes can sometimes be sensitive to acidic silica gel. Using silica gel that has been treated with a base like triethylamine can be beneficial.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the reaction of an organometallic reagent derived from a dibrominated benzene precursor with chlorotriphenylsilane. The two main approaches are:
-
Lithiation: This involves the reaction of 1,3-dibromobenzene with an organolithium reagent like n-butyllithium at low temperatures (typically -78 °C) to form 3,5-dibromophenyllithium, which is then quenched with chlorotriphenylsilane.[6]
-
Grignard Reaction: This route uses the reaction of 1,3,5-tribromobenzene with magnesium to form the Grignard reagent, 3,5-dibromophenylmagnesium bromide, followed by reaction with chlorotriphenylsilane.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is paramount for several reasons:
-
Stability of Intermediates: Organolithium and Grignard reagents can be unstable at higher temperatures, leading to decomposition and side reactions.
-
Selectivity: Low temperatures favor the desired reaction pathway and minimize the formation of byproducts like those from Wurtz coupling.[7][8][9][10]
-
Exothermicity: The formation of Grignard reagents and their subsequent reactions are often highly exothermic.[1][13] On a larger scale, poor heat management can lead to runaway reactions.[1][13]
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: Scaling up presents significant safety challenges:[1][14]
-
Exothermicity Management: The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation less efficient.[1] A jacketed reactor with a reliable cooling system is essential.
-
Inert Atmosphere: Maintaining a strictly inert and anhydrous atmosphere becomes more challenging in larger vessels.[1]
-
Reagent Handling: Handling large quantities of pyrophoric reagents like n-butyllithium and moisture-sensitive Grignard reagents requires specialized equipment and procedures.
-
Quenching: The quenching of large volumes of reactive organometallic reagents must be done carefully and with appropriate cooling to avoid uncontrolled exotherms.
Q4: Can I use 1,3,5-tribromobenzene as a starting material?
A4: Yes, 1,3,5-tribromobenzene can be used, particularly for the Grignard route. The reaction with magnesium will selectively form the Grignard reagent at one of the bromine positions, leaving the other two intact.
Q5: How should I store this compound?
A5: this compound is a relatively stable solid. However, to prevent slow degradation, it should be stored in a cool, dry place, away from light and moisture. Storing it under an inert atmosphere is good practice for long-term stability.
Experimental Workflow & Data
Synthetic Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of this compound via a lithiation route.
Caption: Lithiation synthesis workflow for this compound.
Key Reaction Parameters Comparison
| Parameter | Lithiation Route | Grignard Route | Key Considerations |
| Starting Material | 1,3-Dibromobenzene | 1,3,5-Tribromobenzene | Choice depends on availability and cost. |
| Reagent | n-Butyllithium | Magnesium turnings | n-BuLi is pyrophoric; Mg requires activation. |
| Temperature | -78 °C (initial) | Room temp to reflux | Strict low-temperature control is vital for the lithiation route. |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous THF or Diethyl Ether | Solvent quality is critical for both routes. |
| Key Challenges | Handling pyrophoric n-BuLi, strict temperature control. | Grignard initiation, exotherm management.[1][14] | Safety is a primary concern for both, especially at scale. |
References
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
-
Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry. [Link]
-
Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. American Chemical Society. [Link]
-
Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. Semantic Scholar. [Link]
-
Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]
-
General techniques for handling air-sensitive compounds. Oxford Academic. [Link]
-
Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. ResearchGate. [Link]
-
Air-free technique. Wikipedia. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses Procedure. [Link]
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. semanticscholar.org [semanticscholar.org]
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- 14. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
Validation & Comparative
A Comparative Guide to (3,5-Dibromophenyl)triphenylsilane and Other Brominated Aromatics for Advanced Synthesis
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the success of complex molecular synthesis. Brominated aromatic compounds are a cornerstone of modern organic synthesis, offering a versatile handle for a wide array of cross-coupling reactions. This guide provides an in-depth technical comparison of (3,5-Dibromophenyl)triphenylsilane with other relevant brominated aromatics, offering insights into their respective properties and performance in key synthetic transformations.
Introduction to this compound
This compound is a tetra-substituted organosilane featuring a central silicon atom bonded to three phenyl groups and one 3,5-dibromophenyl group. This unique structure imparts a combination of desirable properties, including thermal stability and solubility in common organic solvents, making it an attractive substrate for organic electronics and as a polyfunctional building block in complex organic synthesis. The two bromine atoms on the phenyl ring offer multiple reaction sites for sequential and regioselective functionalization.
Physicochemical Properties: A Comparative Overview
The performance of a brominated aromatic in a synthetic context is heavily influenced by its physical and chemical properties. Below is a comparative table of key properties for this compound and other commonly used brominated aromatics.
| Property | This compound | 1,3-Dibromobenzene | 1,3,5-Tribromobenzene |
| Molecular Weight ( g/mol ) | 494.30[1] | 235.91 | 314.78 |
| Melting Point (°C) | 186.0 - 190.0[2][3] | -7 | 122 |
| Boiling Point (°C) | Not available | 218-219 | 271 |
| Appearance | White to light yellow powder/crystal[2][3] | Colorless liquid | White crystalline solid |
| Solubility | Soluble in common organic solvents like THF, toluene, and chloroform. | Miscible with many organic solvents. | Soluble in hot ethanol, ether, chloroform. |
| Thermal Stability (Td5) | High (Expected) | Moderate | Moderate to High |
Reactivity in Cross-Coupling Reactions: A Head-to-Head Comparison
The true utility of brominated aromatics is realized in their application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl bromide is a critical factor in the efficiency of this reaction.
While direct comparative studies under identical conditions are scarce, the reactivity of dibrominated benzenes in Suzuki couplings is influenced by both electronic and steric factors. In the case of this compound, the two bromine atoms are electronically similar, which may lead to challenges in achieving high regioselectivity in mono-substitution reactions. However, this also presents an opportunity for the synthesis of symmetrically disubstituted products.
Compared to 1,3-dibromobenzene, the bulky triphenylsilyl group in this compound may introduce steric hindrance, potentially influencing the rate of oxidative addition to the palladium catalyst. However, this steric bulk can also be advantageous in directing the regioselectivity of certain reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The success of this reaction is also dependent on the nature of the aryl halide.
Similar to the Suzuki-Miyaura coupling, the steric environment around the C-Br bonds in this compound, created by the triphenylsilyl group, can influence the reaction rate and selectivity. For less sterically demanding amines, the reaction is expected to proceed efficiently at both bromine positions. However, for bulkier amines, the steric hindrance may lead to selective mono-amination or require more forcing reaction conditions.
In comparison, 1,3-dibromobenzene, lacking the bulky substituent, is generally more reactive in Buchwald-Hartwig aminations. However, controlling selectivity in mono-amination reactions can still be challenging due to the similar electronic environment of the two bromine atoms.
Experimental Protocols
To provide a framework for empirical comparison, the following detailed experimental protocols for the synthesis of this compound and its application in a representative Suzuki-Miyaura coupling are provided.
Synthesis of this compound
This protocol is adapted from the synthesis of the related (3-Bromophenyl)triphenylsilane[4].
Materials:
-
1,3,5-Tribromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotriphenylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EA)
-
Magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Dichloromethane (MC)
Procedure:
-
Dissolve 1,3,5-tribromobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve chlorotriphenylsilane (1.1 eq) in anhydrous THF.
-
Add the chlorotriphenylsilane solution to the reaction mixture at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and methanol to afford this compound.
Caption: Synthetic workflow for this compound.
Representative Suzuki-Miyaura Coupling Protocol
This is a general protocol that can be used as a starting point for comparing the reactivity of different brominated aromatics.
Materials:
-
Brominated aromatic (e.g., this compound) (1.0 eq)
-
Phenylboronic acid (1.2 eq per bromine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq per bromine)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a Schlenk flask, add the brominated aromatic, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Characterization and Validation
A crucial aspect of scientific integrity is the thorough characterization of synthesized compounds. The following techniques are essential for validating the identity and purity of this compound and its reaction products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the molecule. The characteristic chemical shifts and coupling patterns of the aromatic protons and carbons provide a definitive fingerprint of the compound. For this compound, one would expect to see distinct signals for the protons on the dibromophenyl ring and the triphenylsilyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and melting point of the compound. TGA measures the change in mass as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the precise determination of the melting point and other thermal transitions.
Conclusion
This compound presents itself as a valuable and versatile building block for advanced organic synthesis. Its dibromo functionality allows for multiple, sequential functionalization, while the triphenylsilyl group can impart desirable properties such as enhanced solubility and thermal stability to the final products. While its reactivity in cross-coupling reactions may be influenced by the steric bulk of the silyl group, this can also be leveraged for regioselective transformations. In comparison to simpler brominated aromatics like 1,3-dibromobenzene, this compound offers a more complex and tunable platform for the construction of intricate molecular architectures. The choice between these substrates will ultimately depend on the specific synthetic goals, the desired properties of the target molecule, and the need for regiochemical control.
References
-
Casado, A. L.; Espinet, P. Oxidative Addition to Palladium(0). A Mechanistic Study of the Reaction of trans-2 with Aryl Halides. Organometallics1998 , 17 (5), 954–959. [Link]
-
Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alkenylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866–867. [Link]
-
Guram, A. S.; Buchwald, S. L. A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. J. Am. Chem. Soc.1994 , 116 (17), 7901–7902. [Link]
-
Paul, F.; Patt, J.; Hartwig, J. F. Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Reaction of Aryl Halides with Tin Amides. J. Am. Chem. Soc.1994 , 116 (13), 5969–5970. [Link]
-
Torontech. TGA Sample Preparation: A Complete Guide. [Link]
-
Qualitest. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]
-
ResearchGate. The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether.. [Link]
-
XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
ResearchGate. Comparison of energies of HOMO and LUMO levels (in eV) and energy gap.... [Link]
-
ResearchGate. A) Calculated HOMO and LUMO energy levels of the ground state, the.... [Link]
-
ResearchGate. Fig. 6 Optimized molecular structures and HOMO and LUMO energy levels.... [Link]
-
ResearchGate. Theoretical modeling of the energies of the HOMO/LUMO orbitals and the.... [Link]
Sources
A Comparative Performance Analysis of Silane-Based Host Materials for Organic Light-Emitting Diodes (OLEDs)
A Senior Application Scientist's Guide to Evaluating (3,5-Dibromophenyl)triphenylsilane Scaffolds and Their Alternatives
Introduction
In the pursuit of next-generation displays and solid-state lighting, the performance of Organic Light-Emitting Diodes (OLEDs) is paramount. The heart of an OLED is its emissive layer (EML), where electrical energy is converted into light. The efficiency, color purity, and operational lifetime of this process are critically dependent on the host material, which constitutes the bulk of the EML and accommodates the light-emitting dopant molecules.[1] For phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material must possess a high triplet energy (ET) to prevent back-energy transfer from the dopant.[2]
Arylsilanes have emerged as a superior class of host materials, primarily due to the unique properties of their central silicon atom.[3][4][5] The tetrahedral, sp3-hybridized silicon core effectively disrupts π-conjugation across the molecule, which is essential for maintaining a high triplet energy.[4] Furthermore, the bulky, non-planar structure of arylsilanes inhibits intermolecular interactions and crystallization, promoting the formation of stable, amorphous films—a critical requirement for device longevity.[4][6]
This guide provides a comparative analysis of various high-performance silane host materials. We will delve into their thermal, photophysical, and charge-transport properties, supported by device performance data. Special focus will be given to the this compound scaffold, evaluating its potential not as a standalone host, but as a versatile platform for the synthesis of advanced, custom-functionalized host materials.
The Strategic Advantage of the Tetraphenylsilane Core
The foundational structure for many high-performance silane hosts is tetraphenylsilane. Its molecular architecture is inherently suited for host applications due to two key features originating from the central silicon atom:
-
High Triplet Energy (ET): The tetrahedral geometry of the silicon atom isolates the electronic systems of the four attached phenyl rings. This interruption of conjugation ensures that the molecule maintains a very high triplet energy (~3.5 eV), making it an ideal scaffold for hosting high-energy emitters, particularly for blue phosphorescence.[7]
-
Morphological Stability: The three-dimensional, propeller-like structure of tetraphenylsilane derivatives creates significant steric hindrance. This bulkiness prevents the molecules from packing tightly in the solid state, leading to a high glass transition temperature (Tg) and robust amorphous films that resist degradation during device operation.[6]
Caption: Generalized structure of a tetraphenylsilane core.
Performance Benchmarks: A Comparative Guide to Functionalized Silane Hosts
To achieve high device efficiency, the host material must not only possess high triplet energy but also facilitate balanced charge transport (both holes and electrons).[4] This is accomplished by functionalizing the core tetraphenylsilane structure with specific charge-transporting moieties. Below, we compare several classes of state-of-the-art silane hosts.
| Host Material | Functional Groups | Type | Tg (°C) | ET (eV) | Key Device Performance (EQEmax) |
| TPSi-F [7] | Fluorene | Hole-transporting | 121 | 2.89 | 15% (Sky-blue, FIrpic dopant) |
| TSPC [8] | Carbazole, Diphenylphosphine oxide | Bipolar | N/A | 2.91 | 22.0% (Blue, FCNIrpic dopant) |
| S-SiCz [9] | Dibenzosilole, Carbazole | Bipolar (e--dominant) | N/A | N/A | 24.9% (Green), 26.0% (Red, with mixed host) |
| TSTC [6] | Terphenyl, Carbazole | Bipolar | 139 | 2.82 | 19.8% (Green, Ir(ppy)3 dopant) |
| DTBT [10] | Biphenyl, Triazine | Electron-transporting | 126 | 2.73 | Used as an efficient hole-blocking layer, enabling 17.5% EQE in a green PhOLED. |
Analysis of Functional Groups:
-
Carbazole & Triarylamine Derivatives (e.g., in TSPC, TSTC, S-SiCz): These nitrogen-containing aromatic groups are well-known for their excellent hole-transporting capabilities. Attaching them to the silane core creates materials that efficiently accept and move holes.[3][11]
-
Phosphine Oxide & Triazine Derivatives (e.g., in TSPC, DTBT): These electron-deficient moieties provide strong electron-transporting properties. Incorporating them helps to balance charge injection and transport, leading to a wider recombination zone within the EML and reducing efficiency roll-off at high brightness.[10][12][13]
-
Bipolar Hosts (e.g., TSPC): The most advanced designs incorporate both hole-transporting (e.g., carbazole) and electron-transporting (e.g., diphenylphosphine oxide) units onto a single silane molecule. This "bipolar" nature ensures balanced charge flux within the emissive layer, leading to superior device efficiencies, particularly for challenging blue emitters.[4][8]
Focus Topic: this compound – A Versatile Synthetic Platform
While direct performance data for this compound as an OLED host is not available in peer-reviewed literature, a structural analysis reveals its significant potential as a precursor or building block for creating novel, high-performance host materials.
Caption: Standard workflow for OLED fabrication and characterization.
Step-by-Step Protocol:
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function.
-
Layer Deposition: The organic layers and cathode are deposited in a high-vacuum chamber (<10-6 Torr).
-
Hole Injection/Transport Layer (HIL/HTL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): Co-evaporate the silane host material with the phosphorescent dopant (e.g., 8% Ir(ppy)3) to a thickness of 20-30 nm.
-
Hole Blocking/Electron Transport Layer (HBL/ETL): e.g., 40 nm of TPBi.
-
Cathode: Deposit a thin layer of Lithium Fluoride (LiF, 1 nm) followed by a thicker layer of Aluminum (Al, 100 nm).
-
-
Encapsulation: The completed device is encapsulated under an inert nitrogen atmosphere using a glass lid and UV-cured epoxy to prevent degradation from oxygen and moisture.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode. The electroluminescence spectrum and external quantum efficiency (EQE) are calculated from this data.
Conclusion and Future Outlook
The family of arylsilane host materials represents a significant advancement in the quest for efficient and stable OLEDs. The strategic incorporation of a tetrahedral silicon atom provides a robust molecular scaffold with inherently high triplet energy and morphological stability. By functionalizing this core with various hole- and electron-transporting moieties, researchers have developed highly efficient bipolar host materials capable of supporting state-of-the-art phosphorescent emitters.
While established materials like TSPC and TPSi-F demonstrate excellent performance, the true potential lies in novel molecular designs. This compound stands out not as a ready-to-use host, but as a crucial synthetic intermediate. Its dibromo functionality offers a precise and versatile toolkit for creating next-generation hosts with tailored electronic properties. By leveraging this platform, researchers can systematically attach different functional groups to fine-tune charge mobility, energy levels, and host-guest interactions, paving the way for OLEDs with even greater efficiency, color purity, and operational lifetimes. The future development in this field will likely focus on exploiting such versatile building blocks to overcome the persistent challenges in blue PhOLEDs and to enable new applications in flexible and solution-processed devices.
References
-
Title: Arylsilanes Host Materials and Their Application in Phosphorescent Organic Light Emitting Diodes Source: Chinese Journal of Chemistry URL: [Link]
-
Title: A silane-based host material with improved electron transport properties for phosphorescent OLEDs with high efficiency and low efficiency roll-off Source: ResearchGate URL: [Link]
-
Title: Novel host material for highly efficient blue phosphorescent OLEDs Source: Journal of Materials Chemistry URL: [Link]
-
Title: High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach Source: Frontiers in Chemistry URL: [Link]
-
Title: High Triplet Energy Host Materials for Blue TADF OLEDs-A Tool Box Approach Source: PubMed URL: [Link]
-
Title: Tetraphenylsilane-Based High Triplet Energy Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes Source: The Journal of Physical Chemistry C URL: [Link]
-
Title: High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach Source: National Center for Biotechnology Information URL: [Link]
-
Title: High Triplet Energy Hosts for Blue Organic Light-Emitting Diodes Source: Advanced Functional Materials URL: [Link]
-
Title: Thermal degradation of different silane type coatings Source: ResearchGate URL: [Link]
-
Title: Synthesis and Studies of High-Triplet-Energy Materials for Blue OLEDs (BLUEOLEDS) Source: Kaunas University of Technology URL: [Link]
-
Title: Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials Source: ResearchGate URL: [Link]
-
Title: Thermal Stability of Silane Coupling Agents Source: Gelest, Inc. URL: [Link]
-
Title: Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) Source: RSC Publishing URL: [Link]
-
Title: Silane- and triazine-containing hole and exciton blocking material for high-efficiency phosphorescent organic light emitting diodes Source: RSC Publishing URL: [Link]
-
Title: Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations Source: PubMed URL: [Link]
-
Title: Arylsilanes and siloxanes optoelectronic materials for organic light-emitting diodes (OLEDs) Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: Phonon-limited electron and hole mobilities in silicane at room temperature Source: ResearchGate URL: [Link]
-
Title: Study of thermal stability of (3-aminopropyl)trimethoxy silane-grafted titanate nanotubes for application as nanofillers in polymers Source: ResearchGate URL: [Link]
-
Title: First-principles Study of the Electron and Hole Mobility in Silicane Source: ResearchGate URL: [Link]
-
Title: Design and Properties of Novel Host Materials for Blue TADF OLEDs Source: EPub Bayreuth URL: [Link]
-
Title: A host material containing tetraphenylsilane for phosphorescent OLEDs with high efficiency and operational stability Source: ResearchGate URL: [Link]
-
Title: Electron mobility Source: Wikipedia URL: [Link]
-
Title: What Is Hole Mobility In Semiconductors? Source: YouTube URL: [Link]
-
Title: Holes Outperform Electrons in Group IV Semiconductor Materials Source: National Center for Biotechnology Information URL: [Link]
-
Title: Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fluorene–Triphenylamine-Based Bipolar Materials: Fluorescent Emitter and Host for Yellow Phosphorescent OLEDs Source: MDPI URL: [Link]
Sources
- 1. ossila.com [ossila.com]
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- 3. Arylsilanes Host Materials and Their Application in Phosphorescent Organic Light Emitting Diodes [manu56.magtech.com.cn]
- 4. Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01638J [pubs.rsc.org]
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- 13. mdpi.com [mdpi.com]
A Researcher's Guide to the Computational Analysis of (3,5-Dibromophenyl)triphenylsilane: A Comparative Study of Electronic Properties for Advanced Material Science
In the rapidly evolving landscape of organic electronics, the rational design of materials with tailored electronic properties is paramount. Arylsilanes, a class of organosilicon compounds, have garnered significant attention for their unique combination of thermal stability, charge-transporting capabilities, and tunable optoelectronic characteristics. This guide provides a comprehensive computational protocol for characterizing the electronic properties of a promising, yet less-chartered, derivative: (3,5-Dibromophenyl)triphenylsilane.
As senior application scientists, we recognize that robust computational analysis is not merely about generating data but about understanding the "why" behind the numbers. This guide is structured to provide not only a step-by-step workflow but also the scientific rationale behind our methodological choices. We will benchmark the predicted properties of this compound against two well-established molecules in the field of organic electronics: Triphenylsilane and 4,4'-dibromotriphenylamine, to provide a clear context for its potential applications.
The Strategic Importance of Computational Benchmarking
Before embarking on the synthesis and experimental characterization of a novel compound, a thorough in-silico analysis serves as a crucial, cost-effective screening tool. By employing quantum chemical calculations, we can predict key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the absorption spectra. These parameters are direct indicators of a molecule's charge injection and transport capabilities, as well as its optical properties, which are critical for applications in Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
The choice of this compound is predicated on the hypothesis that the introduction of bromine atoms at the meta positions of the phenyl ring attached to the silicon atom can modulate the electronic properties through inductive and mesomeric effects, potentially leading to improved charge transport characteristics or altered emission wavelengths compared to the parent triphenylsilane. Our comparative analysis will elucidate these structure-property relationships.
Experimental Workflow: A Self-Validating Computational Protocol
The following protocol outlines a robust and reproducible workflow for the computational analysis of this compound and its analogs. The methodology is designed to be self-validating by adhering to established standards in computational chemistry.
Figure 1: A schematic of the computational workflow for the analysis of this compound and its comparison with alternative molecules.
-
Molecular Structure Preparation:
-
Utilize a molecular editor such as ChemDraw or Avogadro to draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D model and perform an initial rough energy minimization using a molecular mechanics force field (e.g., MMFF94). This step provides a reasonable starting geometry for the more computationally expensive quantum chemical calculations.
-
-
Geometry Optimization:
-
The choice of the computational method is critical for accuracy. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for medium-sized organic molecules. The B3LYP hybrid functional is a widely used and well-validated functional for a broad range of organic systems.
-
Select a suitable basis set. The Pople-style basis set, 6-31G(d), is a good starting point as it includes polarization functions on heavy atoms, which are essential for describing the bonding in molecules containing second-row elements like silicon and bromine.
-
Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.
-
Trustworthiness Check: Following the optimization, a frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Electronic Properties Calculation:
-
Using the optimized ground-state geometry, perform a single-point energy calculation to determine the energies of the frontier molecular orbitals (HOMO and LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic excitation energy.
-
To predict the optical properties, a Time-Dependent DFT (TD-DFT) calculation is performed. This method allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
-
-
Comparative Analysis:
-
Repeat the entire protocol (Steps 1-3) for the benchmark molecules: Triphenylsilane and 4,4'-dibromotriphenylamine.
-
Systematically compile the calculated electronic properties for all three molecules into a comparative table. This allows for a direct and objective assessment of the influence of the dibromophenyl moiety on the electronic structure.
-
Comparative Data Analysis
The following table presents a hypothetical but representative comparison of the key electronic properties for this compound and the selected reference compounds, as would be obtained from the described computational workflow.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted λmax (nm) |
| Triphenylsilane | -6.21 | -0.98 | 5.23 | 265 |
| This compound | -6.45 | -1.25 | 5.20 | 272 |
| 4,4'-dibromotriphenylamine | -5.50 | -2.10 | 3.40 | 310 |
Disclaimer: The values for this compound are illustrative predictions based on the anticipated effects of bromine substitution and are intended to be populated by the user upon executing the described computational protocol.
Interpretation and Scientific Insights
The introduction of two bromine atoms on the phenyl ring is expected to have a notable impact on the electronic properties of the triphenylsilane core. Bromine is an electronegative atom, and its presence is anticipated to lower both the HOMO and LUMO energy levels through a strong inductive (-I) effect. This stabilization of the frontier orbitals can enhance the molecule's stability and potentially improve its charge injection properties from common electrodes in electronic devices.
The relatively minor predicted change in the HOMO-LUMO gap for this compound compared to the parent Triphenylsilane suggests that the primary electronic transitions remain largely localized on the triphenylsilyl moiety. The slight red-shift in the predicted maximum absorption wavelength (λmax) is consistent with the extension of the π-conjugated system by the bromo-substituted phenyl ring.
In contrast, 4,4'-dibromotriphenylamine, a well-known hole-transporting material, exhibits a significantly higher HOMO energy and a smaller HOMO-LUMO gap. This is attributed to the electron-donating nature of the central nitrogen atom, which dominates its electronic structure. The comparison highlights the distinct electronic profiles of these molecules and underscores the importance of the central atom (silicon vs. nitrogen) in determining their suitability for specific applications. This compound, with its deeper HOMO level, might be a candidate for an electron-transporting or host material, whereas 4,4'-dibromotriphenylamine is a classic hole-transporting material.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded computational protocol for the in-depth analysis of the electronic properties of this compound. By following this workflow, researchers can generate reliable predictive data to guide synthetic efforts and accelerate the discovery of new materials for organic electronics. The comparative analysis against established benchmarks provides a clear framework for understanding the structure-property relationships and for positioning this novel compound within the broader landscape of functional organic materials.
Future work should focus on the experimental validation of these computational predictions. Synthesis of this compound followed by electrochemical characterization (cyclic voltammetry) and spectroscopic measurements (UV-Vis and fluorescence spectroscopy) will be essential to confirm the calculated electronic properties. Furthermore, fabrication and testing of thin-film devices will provide the ultimate assessment of its performance in real-world applications.
References
-
ChemDraw: A widely used chemical drawing program. [Source: PerkinElmer Informatics, URL: [Link]]
-
Avogadro: An advanced molecule editor and visualizer. [Source: Avogadro, URL: [Link]]
-
MMFF94: A popular molecular mechanics force field. [Source: Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5‐6), 490-519., URL: [Link]]
-
Density Functional Theory (DFT): A computational quantum mechanical modelling method. [Source: Kohn, W., & Sham, L. J. (1965). Self-consistent equations including exchange and correlation effects. Physical review, 140(4A), A1133., URL: [Link]]
-
B3LYP Functional: A hybrid density functional. [Source: Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652., URL: [Link]]
-
6-31G(d) Basis Set: A Pople-style basis set. [Source: Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—consistent molecular orbital methods. XII. Further extensions of Gaussian—type basis sets for use in molecular orbital studies of organic molecules. The Journal of Chemical Physics, 56(5), 2257-2261., URL: [Link]]
-
Time-Dependent Density Functional Theory (TD-DFT): A method for calculating excited state properties. [Source: Runge, E., & Gross, E. K. (1984). Density-functional theory for time-dependent systems. Physical review letters, 52(12), 997., URL: [Link]]
A Senior Application Scientist's Guide to the Electrochemical Characterization of (3,5-Dibromophenyl)triphenylsilane: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics and advanced materials, the precise tuning of molecular properties is paramount. Organosilanes, particularly tetra-substituted silanes like (3,5-Dibromophenyl)triphenylsilane, represent a class of compounds with significant potential. Their rigid tetrahedral geometry, coupled with the electronic versatility offered by aromatic substituents, makes them attractive candidates for applications such as hole-transporting materials in perovskite solar cells and organic light-emitting diodes (OLEDs)[1]. The introduction of bromine atoms onto the phenyl ring is a common strategy to modulate the electronic energy levels and intermolecular interactions of these materials.
This guide provides a comprehensive overview of the electrochemical characterization of this compound. In the absence of direct, publicly available experimental data for this specific molecule, we will draw upon established principles of electrochemistry and data from structurally related compounds to provide a robust theoretical framework and a clear experimental roadmap. We will compare its anticipated properties with those of its mono-brominated analogue, (4-Bromophenyl)triphenylsilane, and the parent compound, Triphenylsilane, to elucidate the impact of bromination on its electrochemical behavior.
The Subject and Its Comparators: Structural and Physicochemical Properties
This compound is a tetra-aryl silane featuring a central silicon atom bonded to three phenyl groups and one 3,5-dibromophenyl group[2]. The strategic placement of two bromine atoms is expected to significantly influence its electronic properties compared to its non-brominated and mono-brominated counterparts.
| Property | This compound | (4-Bromophenyl)triphenylsilane | Triphenylsilane |
| CAS Number | 1030856-97-3[2] | 18737-40-1[3] | 789-25-3 |
| Molecular Formula | C₂₄H₁₈Br₂Si[2] | C₂₄H₁₉BrSi[3] | C₁₈H₁₆Si |
| Molecular Weight | 494.29 g/mol [2] | 415.40 g/mol [3] | 260.41 g/mol |
| Appearance | White to light yellow powder/crystal[4] | Solid[3] | White solid |
| Melting Point | 186.0 to 190.0 °C[4] | Not specified | 43-47 °C |
Theoretical Framework: The Electrochemical Landscape of Arylsilanes and Brominated Aromatics
The electrochemical behavior of this compound is primarily governed by the interplay of the triphenylsilyl moiety and the bromine substituents on the phenyl ring.
-
The Triphenylsilyl Group : The influence of the silyl group on the electronic properties of aromatic systems is complex. It can act as a weak electron-withdrawing group through σ-π interactions, which would be expected to make oxidation more difficult (a more positive oxidation potential) and reduction easier (a less negative reduction potential).
-
Bromine Substitution : Halogen atoms, like bromine, exert a dual electronic effect: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric) effect, which is electron-donating due to the presence of lone pairs. For halogens, the inductive effect generally dominates. Therefore, the bromine atoms are expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This would lead to a higher oxidation potential and a less negative reduction potential compared to the non-brominated analogue. The presence of two bromine atoms in this compound is anticipated to amplify this effect compared to the mono-brominated version.
The reduction of brominated aromatic compounds can also involve the irreversible cleavage of the carbon-bromine bond, a process that is often observed at negative potentials[5]. The number and position of the bromine atoms can influence the potential at which this cleavage occurs.
Experimental Protocols for Electrochemical Characterization
To empirically determine the electrochemical properties of this compound and its analogues, a series of standard electrochemical techniques should be employed.
General Experimental Setup
A standard three-electrode cell is required, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire or foil). The experiments should be conducted in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). All solutions should be deaerated with an inert gas (e.g., argon or nitrogen) prior to and during the measurements to remove dissolved oxygen, which can interfere with the electrochemical signals.
Caption: General workflow for the electrochemical characterization of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic technique used to probe the redox behavior of a species in solution.
Protocol:
-
Prepare a ~1 mM solution of the compound in the electrolyte solution.
-
Place the solution in the electrochemical cell and de-aerate for at least 15 minutes.
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a wide range (e.g., from -2.5 V to +2.5 V vs. Ag/AgCl). The exact range should be adjusted based on the solvent and electrolyte stability window.
-
Set the scan rate to 100 mV/s.
-
Record the cyclic voltammogram for several cycles to check for stability.
-
Repeat the measurement at various scan rates (e.g., 25, 50, 200, 500 mV/s) to investigate the reversibility of the redox processes.
-
After the measurement, add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to reference the measured potentials.
Data Interpretation:
-
Oxidation and Reduction Potentials (E_ox, E_red): The positions of the current peaks correspond to the potentials at which the compound is oxidized and reduced.
-
HOMO and LUMO Energy Levels: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (E_onset,ox) and first reduction (E_onset,red) peaks, respectively, using the following empirical formulas (referenced against Fc/Fc⁺, which has a known energy level of -4.8 eV relative to the vacuum level):
-
E_HOMO (eV) = -e (E_onset,ox [V] + 4.8)
-
E_LUMO (eV) = -e (E_onset,red [V] + 4.8)
-
-
Reversibility: A reversible redox process will have a peak potential separation (ΔE_p = E_pa - E_pc) of approximately 59/n mV (where n is the number of electrons transferred) at room temperature, and the peak currents will be proportional to the square root of the scan rate.
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is useful for accurately determining peak potentials, especially for irreversible or quasi-reversible processes.
Protocol:
-
Use the same solution and setup as for CV.
-
Set the DPV parameters, including pulse amplitude, pulse width, and scan increment.
-
Scan the potential in both the positive and negative directions to record the DPV voltammograms.
Data Interpretation: DPV provides well-defined, peak-shaped responses at the redox potentials, allowing for more precise determination of E_ox and E_red.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the interfacial properties of the electrode, such as charge transfer resistance.
Protocol:
-
Use the same solution and setup as for CV.
-
Apply a DC potential at which a redox process occurs (determined from CV) and superimpose a small amplitude AC potential over a range of frequencies.
-
Record the impedance data.
Data Interpretation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). The diameter of the semicircle in the Nyquist plot corresponds to the charge-transfer resistance (R_ct), which is inversely related to the rate of electron transfer.
Comparative Analysis and Expected Outcomes
Based on the theoretical principles discussed, the following outcomes are anticipated from the electrochemical characterization of this compound in comparison to its analogues.
Caption: Molecular structures of the compared compounds.
Expected Trends in Electrochemical Properties:
| Parameter | Triphenylsilane | (4-Bromophenyl)triphenylsilane | This compound | Justification |
| Oxidation Potential (E_ox) | Highest | Intermediate | Lowest | The electron-withdrawing effect of bromine atoms makes oxidation more difficult. This effect is more pronounced with two bromine atoms. |
| Reduction Potential (E_red) | Most Negative | Intermediate | Least Negative | The electron-withdrawing bromine atoms facilitate reduction. The effect is stronger with two bromine atoms. |
| HOMO Energy Level | Highest (least negative) | Intermediate | Lowest (most negative) | The electron-withdrawing nature of bromine lowers the HOMO energy level. |
| LUMO Energy Level | Highest (least negative) | Intermediate | Lowest (most negative) | The electron-withdrawing nature of bromine lowers the LUMO energy level. |
| Electrochemical Band Gap (E_g) | Largest | Intermediate | Smallest | The introduction of bromine atoms is expected to reduce the HOMO-LUMO gap. |
It is important to note that these are predicted trends. The actual experimental values will provide a precise quantification of these effects and may reveal more subtle influences of the substituent positions.
Conclusion
This compound holds promise as a functional material in organic electronics, and a thorough understanding of its electrochemical properties is crucial for its rational application. While direct experimental data is currently lacking in the public domain, this guide provides a comprehensive theoretical framework and detailed experimental protocols for its complete electrochemical characterization.
By comparing its expected behavior with that of (4-bromophenyl)triphenylsilane and triphenylsilane, we anticipate that the di-bromination will lead to a lower HOMO and LUMO energy levels, a higher oxidation potential, and a less negative reduction potential. These properties are critical for designing materials with tailored energy levels for efficient charge injection and transport in electronic devices. The protocols outlined herein provide a clear path for researchers to obtain the necessary experimental data to validate these predictions and unlock the full potential of this and related organosilane compounds.
References
-
This compound. PubChem. [Link]
- Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Environ. Sci. Technol.2016, 50 (1), 79-87.
- Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) with pyrazine. Journal of King Saud University - Science. 2021, 33 (5), 101469.
- The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chem. Soc. Rev., 2022, 51, 6296-6379.
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- 3. (4-Bromophenyl)triphenylsilane | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 1030856-97-3 | TCI Deutschland GmbH [tcichemicals.com]
- 5. (4-Bromophenyl)triphenylsilane | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Cross-Coupling of (3,5-Dibromophenyl)triphenylsilane
For researchers, medicinal chemists, and materials scientists, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. (3,5-Dibromophenyl)triphenylsilane stands as a versatile building block, offering two reactive bromine sites for the introduction of diverse functionalities. The bulky and electronically unique triphenylsilyl group at the C1 position introduces an element of steric hindrance and modulates the electronic properties of the aromatic ring, influencing the regioselectivity of cross-coupling reactions. This guide provides a comparative analysis of four major palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination—for the functionalization of this substrate. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present comparative data to empower you in selecting the optimal method for your synthetic goals.
The Strategic Importance of this compound
This compound is a valuable scaffold for the construction of complex molecular architectures. Its C2 symmetry, coupled with the potential for sequential or double cross-coupling, makes it an attractive starting material for the synthesis of dendrimers, functional polymers, and pharmacologically active compounds[1][2][3]. The strategic challenge lies in controlling the reaction to achieve either mono- or di-substitution, a feat governed by the choice of coupling partners, catalyst system, and reaction conditions.
Suzuki-Miyaura Coupling: A Robust C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives[4][5].
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst[4]. The choice of base is critical for the activation of the organoboron reagent, facilitating the transmetalation step.
Strategic Considerations for this compound
For a substrate like this compound, achieving mono-arylation is often the primary objective to allow for subsequent, different functionalization at the second bromine position. Controlling this selectivity can be achieved by carefully modulating the stoichiometry of the boronic acid and the reaction time. The steric bulk of the triphenylsilyl group may play a role in directing the initial coupling, although electronic factors are also significant.
Figure 1: General workflow for a mono-Suzuki-Miyaura coupling reaction.
Model Experimental Protocol: Mono-Suzuki-Miyaura Coupling
-
Objective: To synthesize a mono-arylated derivative of this compound.
-
Reactants:
-
This compound (1.0 eq)
-
Arylboronic acid (0.9 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and monitor the progress by TLC or GC-MS.
-
Upon consumption of the boronic acid, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.[4]
-
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Reference |
| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 73-95 | High for mono | [5] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 4-12 | Varies | Good for mono | [4] |
Stille Coupling: Versatility with Organostannanes
The Stille reaction offers a broad substrate scope due to the tolerance of organostannane reagents to a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.
Mechanistic Rationale
The mechanism of the Stille coupling is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination[2]. A key difference is that the transmetalation step does not typically require a base, although additives like Cu(I) salts can accelerate the reaction.
Strategic Considerations for this compound
The Stille coupling can be a reliable method for the functionalization of this compound, particularly when the desired coupling partner is available as a stable organostannane. Achieving mono-selectivity follows similar principles to the Suzuki coupling, primarily through control of stoichiometry.
Figure 2: Simplified catalytic cycle of the Stille cross-coupling reaction.
Model Experimental Protocol: Mono-Stille Coupling
-
Objective: To achieve mono-functionalization of this compound via Stille coupling.
-
Reactants:
-
This compound (1.0 eq)
-
Organostannane (e.g., vinyltributyltin) (0.9 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Anhydrous toluene
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add the organostannane reagent via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the mono-substituted product.
-
| Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Reference |
| Pd(PPh₃)₄ | None | Toluene | 110 | 12-24 | Varies | Good for mono | General Protocol |
| Pd₂(dba)₃ / P(o-tol)₃ | None | Toluene | 100 | 12 | Moderate to Good | Good for mono | [6] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes[7]. This reaction is typically co-catalyzed by palladium and a copper(I) salt in the presence of a base.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles[8]. The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The base is crucial for the deprotonation of the terminal alkyne.
Strategic Considerations for this compound
The Sonogashira coupling is an excellent choice for introducing rigidity and linearity into molecular structures derived from this compound. The selective mono-alkynylation is generally achievable with careful control of the alkyne stoichiometry[9].
Figure 3: Decision tree for mono- vs. di-alkynylation in Sonogashira coupling.
Model Experimental Protocol: Mono-Sonogashira Coupling
-
Objective: To synthesize a mono-alkynylated derivative of this compound.
-
Reactants:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
CuI (0.06 eq)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed triethylamine, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.[9]
-
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | RT - 50 | 2-6 | Good | High for mono | [9] |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 70 | 3 | Good | High for mono | [10] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds from aryl halides and amines[11][12].
Mechanistic Rationale
This palladium-catalyzed reaction involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine and deprotonation by a strong base to form a palladium amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst[13]. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.
Strategic Considerations for this compound
This method is invaluable for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals and organic electronic materials. Selective mono-amination can be achieved by controlling the stoichiometry of the amine and by judicious choice of the ligand and base combination[4][10].
Model Experimental Protocol: Mono-Buchwald-Hartwig Amination
-
Objective: To synthesize a mono-aminated derivative of this compound.
-
Reactants:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
NaOt-Bu (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add this compound and the amine.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene.
-
Heat the reaction mixture to 100 °C and monitor by GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography.[10]
-
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di) | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | Good to Excellent | High for mono | [10] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12-24 | Good | High for mono | General Protocol |
Comparative Analysis and Recommendations
| Reaction | Key Advantages | Key Disadvantages | Selectivity Control |
| Suzuki-Miyaura | Mild conditions, vast substrate scope, non-toxic reagents.[4] | Boronic acids can be unstable; requires a base. | Good, via stoichiometry. |
| Stille | Excellent functional group tolerance, no base required. | Toxicity of tin reagents, purification can be challenging. | Good, via stoichiometry. |
| Sonogashira | Direct introduction of alkynes, mild conditions.[7] | Requires a terminal alkyne, potential for alkyne homocoupling. | Excellent, via stoichiometry.[9] |
| Buchwald-Hartwig | Broad scope of amines, direct C-N bond formation.[11] | Requires strong bases, sensitive to air and moisture. | Good, via stoichiometry and ligand choice.[4] |
Expert Recommendation:
-
For general C-C bond formation with a wide variety of commercially available coupling partners, the Suzuki-Miyaura coupling is the recommended starting point due to its robustness and the use of non-toxic reagents.
-
For the direct introduction of alkynyl groups, the Sonogashira coupling is unparalleled in its efficiency and mild conditions.
-
When the goal is to synthesize arylamines, the Buchwald-Hartwig amination is the state-of-the-art method, offering a broad scope for both the aryl halide and the amine coupling partner.
The selective functionalization of this compound is a readily achievable goal with the modern synthetic chemist's toolkit. By understanding the nuances of each cross-coupling reaction and carefully controlling the reaction parameters, researchers can unlock the full potential of this versatile building block for the creation of novel and complex molecules.
References
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Abbasi, E., Aval, S. F., Akbarzadeh, A., Milani, M., Nasrabadi, H. T., Joo, S. W., ... & Nejati-Koshki, K. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale research letters, 9(1), 247. [Link]
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Fu, Y., Liu, L., Chen, Y., Li, X., & Wang, M. (2012). Pd-Catalyzed, Highly Selective C (sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 17(9), 10598-10611. [Link]
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Wikipedia. (2023, December 27). Regioselectivity. In Wikipedia. [Link]
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Wikipedia. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia. [Link]
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Espino, J. A., & Casado, J. (2004). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 43(1), 2-2. [Link]
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Nascimento, D. L., & da Silva, A. B. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... Catalysts, 13(6), 928. [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 1,4-dibromobenzene with.... Retrieved from [Link]
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Doucet, H., & Hierso, J. C. (2007). Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives. Beilstein journal of organic chemistry, 3, 1. [Link]
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ResearchGate. (n.d.). (PDF) Dendrimers: Synthesis, applications, and properties. Retrieved from [Link]
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MDPI. (n.d.). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Retrieved from [Link]
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Khan, A., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS, PROPERTIES AND APPLICATIONS OF DENDRIMERS IN CHEMISTRY, MATERIALS SCIENCE AND NANOTECHNOLOGY. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 270-285. [Link]
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Ballester, P. (2018). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[5]pyrrole cage. Chemical Science, 9(13), 3363-3372. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. Retrieved from [Link]
-
Knochel, P., & Al-Harrasi, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(24), 6796-6810. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances, 13(24), 16428-16434. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]
-
ChemRxiv. (2020). 1,3-Difunctionalization of Vinyl Diazo Esters Enabled by a Cobalt Catalyzed C-H Activation/Carbene Migratory Insertion: A One Po. [Link]
-
Wikipedia. (2023, December 16). Sonogashira coupling. In Wikipedia. [Link]
-
MDPI. (n.d.). Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. Retrieved from [Link]
-
Duke University. (n.d.). Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Sci-Hub. (n.d.). Regioselectivity in the Stille Coupling Reactions of 3,5‐Dibromo‐2‐pyrone. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
International Journal of Modern Pharmaceutical Research. (2022). SYNTHESIS, PROPERTIES AND APPLICATIONS OF DENDRIMERS IN CHEMISTRY, MATERIALS SCIENCE AND NANOTECHNOLOGY. 6(5), 1-14. [Link]
-
Wąsowska, M., & Małecki, J. G. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855-17866. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry, 11, 216-223. [Link]
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A Comparative Guide to HPLC and GC-MS for the Purity Validation of (3,5-Dibromophenyl)triphenylsilane
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. (3,5-Dibromophenyl)triphenylsilane, a key building block in various synthetic applications, is no exception. Its purity can significantly impact the yield and impurity profile of subsequent reactions. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We will delve into the theoretical underpinnings, practical considerations, and experimental workflows for each method, empowering you to make an informed decision for your specific analytical needs.
The Criticality of Purity for this compound
This compound is a tetra-substituted silane featuring both bulky phenyl groups and halogenated moieties. Potential impurities could arise from the synthetic route, including incompletely reacted starting materials, side-products from undesired bromination or silylation, and residual solvents. The presence of these impurities can have significant downstream consequences, making a validated purity assessment essential.
Choosing the Right Tool: A High-Level Comparison
Both HPLC and GC-MS are staples in analytical chemistry, but their suitability for a given analyte depends on its physicochemical properties. This compound is a relatively large, non-polar molecule with a high molecular weight (494.30 g/mol ).[1][2][3] While it is a solid at room temperature with a melting point around 188-190°C, its volatility and thermal stability are key factors in selecting the appropriate chromatographic technique.[1][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds. |
| Detection | Commonly UV-Vis, but also other detectors like Charged Aerosol Detector (CAD).[4] | Mass Spectrometry provides structural information and high sensitivity. |
| Purity Assessment | Primarily based on peak area percentage in the chromatogram. | Peak area percentage and mass spectral identification of impurities. |
| Commercial Purity Spec | Not commonly specified. | Often specified as >98.0% by GC.[1][3] |
Deep Dive: HPLC for Purity Validation
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential distribution between a liquid mobile phase and a stationary phase packed in a column.[5][6] For a non-polar compound like this compound, a reversed-phase HPLC method is the most logical starting point.
The "Why" Behind the Method: Experimental Design
-
Reversed-Phase Chromatography: This is the most widely used HPLC mode due to its applicability to a broad range of non-polar to moderately polar compounds.[7] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Elution occurs with a decreasingly polar mobile phase, allowing for the separation of hydrophobic compounds.
-
Column Selection (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, offering excellent retention and separation for aromatic and non-polar analytes.
-
Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is a common choice. Acetonitrile is a strong organic solvent that will elute the highly non-polar this compound, while water provides the necessary polarity for retention on the C18 column. A gradient elution is preferred to ensure that both early-eluting polar impurities and the late-eluting main compound are well-resolved.
-
UV Detection: The presence of multiple phenyl rings in the molecule results in strong UV absorbance, making a UV detector a sensitive and straightforward choice. A photodiode array (PDA) detector would be even more beneficial, as it can provide spectral information to assess peak purity.
Experimental Workflow: HPLC Validation
Caption: HPLC validation workflow for this compound.
Step-by-Step HPLC Protocol
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound reference standard and test samples in a suitable solvent like tetrahydrofuran (THF) or acetonitrile to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Validation Parameters (as per ICH Q2(R1) guidelines): [8][9][10]
-
Specificity: Analyze a blank (solvent), a standard solution, and a sample solution to ensure no interference at the retention time of the main peak. Use a PDA detector to check for peak purity.
-
Linearity: Prepare a series of standard solutions of different concentrations and inject them. Plot the peak area against concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform spike recovery experiments by adding known amounts of the standard to a sample solution.
-
Precision: Assess repeatability by injecting the same standard solution multiple times and calculating the relative standard deviation (RSD) of the peak areas. Intermediate precision can be evaluated by different analysts on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Deep Dive: GC-MS for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[11] Given that commercial suppliers often specify purity by GC, this is a highly relevant method for this compound.[1][3] The compound's relatively high melting point suggests it has low volatility, but it is likely sufficiently volatile and thermally stable for GC analysis, especially with an appropriate temperature program.
The "Why" Behind the Method: Experimental Design
-
Gas Chromatography: This technique is ideal for volatile and thermally stable compounds. The high temperatures used in the injector and column vaporize the sample, and separation occurs as the components travel through the column at different rates.
-
Capillary Column (e.g., DB-5ms): A low-polarity column like a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent) is a good choice for separating aromatic and non-polar compounds.
-
Temperature Programming: A temperature ramp is essential for analyzing samples with a wide range of boiling points. It allows for the elution of more volatile impurities at lower temperatures and the elution of the high-boiling main compound at higher temperatures.
-
Mass Spectrometric Detection: The mass spectrometer provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of each peak). This allows for the tentative identification of impurities based on their fragmentation patterns. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will be a key diagnostic tool in identifying bromine-containing impurities.
Experimental Workflow: GC-MS Validation
Caption: GC-MS validation workflow for this compound.
Step-by-Step GC-MS Protocol
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standard and test samples in a volatile solvent such as dichloromethane or toluene to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
-
Validation Parameters (as per ICH Q2(R1) guidelines): [8][9][10]
-
Specificity: The mass spectrometer provides excellent specificity. The mass spectrum of the main peak should be consistent with the structure of this compound. Impurity peaks can be identified based on their mass spectra.
-
Linearity, Accuracy, Precision, LOD, and LOQ: These are determined similarly to the HPLC method, using the peak areas from the total ion chromatogram (TIC).
-
Head-to-Head Comparison of Validation Parameters
| Validation Parameter | HPLC Approach | GC-MS Approach | Advantage |
| Specificity | Good, based on retention time and peak purity from PDA. | Excellent, based on retention time and unique mass spectral fragmentation patterns. | GC-MS |
| Linearity & Range | Excellent, wide linear range is typically achievable. | Good, but can be affected by detector saturation at high concentrations. | HPLC |
| Accuracy | High, determined by spike/recovery. | High, determined by spike/recovery. | Comparable |
| Precision | Excellent, with modern autosamplers and pumps. | Excellent, with modern autosamplers and electronic pressure control. | Comparable |
| LOD & LOQ | Good, dependent on the chromophore and detector. | Excellent, especially in Selected Ion Monitoring (SIM) mode. | GC-MS |
| Impurity Identification | Limited to co-eluting standards or hyphenation with MS. | Tentative identification of unknown impurities is possible from their mass spectra. | GC-MS |
Conclusion and Recommendation
Both HPLC and GC-MS are suitable and powerful techniques for the purity validation of this compound. The choice between them depends on the specific goals of the analysis and the available instrumentation.
-
For routine quality control and purity determination where the primary goal is to obtain a percentage purity value, a validated HPLC-UV method is robust, reliable, and widely available. It offers excellent precision and a wide linear range.
-
When impurity identification and characterization are critical, GC-MS is the superior choice. The structural information provided by the mass spectrometer is invaluable for understanding the impurity profile of the material. Given that commercial specifications for this compound often cite GC for purity, developing a GC-MS method aligns with industry standards.
Ultimately, a comprehensive approach might involve using HPLC for routine purity assays due to its simplicity and high throughput, while employing GC-MS for initial characterization, impurity profiling, and in-depth investigations. This dual-pronged strategy provides a self-validating system, ensuring the highest level of confidence in the quality of this compound for its intended research and development applications.
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Gamez, G., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(5), 1439-1447. [Link]
-
Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). HPLC Development Method and Validation. [Link]
-
PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
-
TDI-Brooks. Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. [Link]
-
National Institutes of Health. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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Benchmarking Triphenylsilane-Based Host Materials for High-Efficiency Blue OLEDs: A Comparative Guide
In the pursuit of next-generation displays and lighting, the performance of Organic Light-Emitting Diodes (OLEDs) hinges critically on the constituent organic materials. For blue OLEDs, which remain a cornerstone challenge in achieving high efficiency and long operational lifetimes, the choice of the host material in the emissive layer is paramount. This guide provides a comprehensive technical comparison of triphenylsilane-based host materials, with a special focus on the potential of (3,5-Dibromophenyl)triphenylsilane as a promising candidate for advanced OLED architectures.
The Critical Role of Host Materials in Blue OLEDs
The emissive layer of an OLED is typically a host-guest system, where a small amount of an emissive dopant is dispersed within a host material. The host material plays several crucial roles:
-
Energy Transfer: It must possess a high triplet energy to effectively confine the excitons on the guest (emitter) molecule, preventing energy loss through non-radiative pathways. This is especially critical for blue emitters which have wide bandgaps.
-
Charge Transport: A good host should exhibit balanced electron and hole transport properties to ensure that the charge recombination zone is located within the emissive layer, maximizing the opportunities for exciton formation on the guest molecules.
-
Morphological Stability: High thermal and morphological stability, often indicated by a high glass transition temperature (Tg), is essential for preventing the degradation of the thin film structure during device operation, thereby extending the operational lifetime of the OLED.
Triphenylsilane derivatives have emerged as a promising class of host materials due to their inherent properties. The central silicon atom with its sp3 hybridization disrupts conjugation, leading to a wide bandgap and high triplet energy. Furthermore, the bulky triphenylsilyl groups can enhance morphological stability.
Performance Benchmarks of Triphenylsilane-Based Host Materials
While direct electroluminescence data for this compound is not yet prevalent in published literature, a strong performance benchmark can be established by examining closely related triphenylsilane derivatives. These materials provide a clear indication of the potential of this class of compounds in high-efficiency blue OLEDs, particularly in Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLED (PhOLED) applications.
Tetraphenylsilane-Core Host Materials for Blue TADF OLEDs
Recent research has demonstrated the efficacy of host materials built around a tetraphenylsilane core. By functionalizing the phenyl groups with charge-transporting moieties like carbazole (donor) and pyridine (acceptor), it is possible to fine-tune the material's properties for optimal device performance.
| Host Material | Dopant (TADF Emitter) | Max. External Quantum Efficiency (EQEmax) | Color Coordinates (CIE) | Triplet Energy (T1) | Ref. |
| SiCz2Py2 | Not Specified | 18.7% | Not Specified | 2.85-2.90 eV | [1] |
| SiCz1Py3 | Not Specified | 18.8% | Not Specified | 2.85-2.90 eV | [1] |
Table 1: Performance of tetraphenylsilane-core based host materials in blue TADF OLEDs.[1]
These results showcase that tetraphenylsilane-based hosts can support very high external quantum efficiencies in blue TADF OLEDs. The high triplet energies of these hosts are sufficient to confine the excitons on common blue TADF emitters.[1]
Triphenylsilane-Fluorene Hybrids for Blue Phosphorescent OLEDs
Hybrid molecules combining triphenylsilane and fluorene moieties have also been investigated as host materials for blue PhOLEDs. These materials aim to leverage the high thermal stability and triplet energy of triphenylsilane with the excellent charge-transporting properties of fluorene.
| Host Material | Dopant (Phosphorescent Emitter) | Max. External Quantum Efficiency (EQEmax) | Color Coordinates (CIE) | Triplet Energy (T1) | Ref. |
| Triphenylsilane-fluorene hybrid | Not Specified | 10.7% | Blue Emission | High | [2] |
| SB-Si (Spirobifluorenyl with triphenylsilyl) | Ir(tpz)3 | 12.6% | Blue Emission | High | [3][4] |
Table 2: Performance of triphenylsilane-fluorene hybrid host materials in blue PhOLEDs.[2][3][4]
These findings indicate that triphenylsilane-fluorene hybrids are effective hosts for blue PhOLEDs, achieving impressive quantum efficiencies. The triphenylsilyl group has been shown to improve charge-transporting ability compared to triphenylmethyl-substituted analogs.[3][4]
This compound: A Promising Candidate
While experimental data on OLEDs incorporating this compound is scarce, its molecular structure suggests significant potential as a host material.
Figure 1: Molecular structure of this compound.
The introduction of bromine atoms at the 3 and 5 positions of one of the phenyl rings is expected to have several effects on the material's properties:
-
Increased Triplet Energy: The electron-withdrawing nature of the bromine atoms can lead to a further increase in the triplet energy of the molecule, making it an even better candidate for hosting high-energy blue emitters.
-
Modified Charge Transport: The bromine substitution will influence the HOMO and LUMO energy levels, which could be strategically used to improve charge injection and transport balance within the device.
-
Enhanced Intermolecular Interactions: The presence of bromine atoms can lead to halogen bonding, which may influence the packing of the molecules in the solid state and potentially improve charge mobility.
Experimental Protocols
To facilitate further research and benchmarking, this section provides a generalized experimental protocol for the synthesis of a triphenylsilane precursor and the fabrication and characterization of a multi-layer OLED device.
Synthesis of (3-Bromophenyl)triphenylsilane
A common synthetic route to (3-Bromophenyl)triphenylsilane involves the reaction of a Grignard reagent or an organolithium species with chlorotriphenylsilane.[5]
Step-by-step methodology:
-
Dissolve 1,3-dibromobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a stoichiometric amount of n-butyllithium (n-BuLi) to the solution and stir for 1 hour at -78 °C to form the monolithiated species.
-
In a separate flask, dissolve chlorotriphenylsilane in anhydrous THF.
-
Add the chlorotriphenylsilane solution to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure (3-Bromophenyl)triphenylsilane.[5]
OLED Device Fabrication and Characterization
A typical multi-layer OLED device using a triphenylsilane-based host can be fabricated using thermal evaporation under high vacuum.
Figure 2: A representative multi-layer OLED device structure.
Step-by-step fabrication process:
-
Clean a patterned indium tin oxide (ITO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10^-6 Torr).
-
Deposit the organic layers sequentially:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) by co-evaporating the triphenylsilane-based host and the blue emitter at a specific doping concentration.
-
Electron Transport Layer (ETL)
-
-
Deposit the cathode, typically a bilayer of a low work function metal (e.g., LiF) and a thicker layer of aluminum (Al).
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
-
The electroluminescence (EL) spectra are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
-
The operational lifetime is typically evaluated by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT50 or LT95) under a constant current density.
Conclusion and Future Outlook
Triphenylsilane-based materials have firmly established themselves as a versatile and high-performance class of host materials for blue OLEDs. The available data on various derivatives demonstrate their capability to support high external quantum efficiencies in both TADF and phosphorescent devices.
While direct experimental evidence for the performance of this compound in an OLED is still forthcoming, its molecular design principles suggest it is a highly promising candidate. The introduction of bromine atoms is a well-established strategy for tuning the electronic properties of organic semiconductors. Further research into the synthesis, characterization, and device application of this and other halogenated triphenylsilane derivatives is warranted and could pave the way for even more efficient and stable blue OLEDs.
This guide serves as a foundational benchmark for researchers and scientists in the field. By understanding the performance of existing triphenylsilane hosts and the expected impact of strategic substitutions, the development of next-generation OLED materials can be significantly accelerated.
References
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BenchChem. (n.d.). Introduction to Host Materials in Thermally Activated Delayed Fluorescence (TADF) OLEDs. Retrieved from BenchChem website.[6]
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Choi, S., et al. (2019). Optimized structure of silane-core containing host materials for highly efficient blue TADF OLEDs. Journal of Materials Chemistry C.[1]
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Wei, W., et al. (2023). A Comparison between Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts: Synthesis, Photophysics and Performance in Phosphorescent Organic Light-Emitting Diodes. Molecules.[3][4]
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Jeong, S., et al. (2017). Triphenylsilane-Fluorene Hybrids as Host Materials for Green and Blue Phosphorescent Organic Light Emitting Diodes. Journal of Nanoscience and Nanotechnology.[2]
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NSF Public Access Repository. (2023). A Comparison between Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts: Synthesis, Photophysics and Performance in Phosphorescent Organic Light-Emitting Diodes.[7]
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PubMed. (2023). A Comparison between Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts: Synthesis, Photophysics and Performance in Phosphorescent Organic Light-Emitting Diodes.[4]
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Park, J. H., et al. (2011). Efficient deep-blue and white organic light-emitting diodes based on triphenylsilane-substituted anthracene derivatives. Journal of Materials Chemistry.[8]
-
Deibel, C., et al. (2019). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth.
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Kyung Hee University. (2019). Optimized structure of silane-core containing host materials for highly efficient blue TADF OLEDs.[9]
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Lee, S., et al. (2018). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Dyes and Pigments.[10]
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ChemicalBook. (n.d.). (3-Bromophenyl)triphenylsilane synthesis. Retrieved from ChemicalBook website.[5]
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Vaitkeviciene, V., et al. (2019). Tetramer of triphenylamine and similar derivatives with bromine atoms as hole injecting/transporting materials for efficient red phosphorescent OLEDs. Dyes and Pigments.[11]
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Google Patents. (n.d.). Extended OLED operational lifetime through phosphorescent dopant profile management.[12]
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Chih, H.-Y., et al. (2019). Realizing performance improvement of borylated TADF materials for OLEDs. Journal of Materials Chemistry C.[13]
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PubChem. (n.d.). This compound. Retrieved from PubChem website.[14]
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Google Patents. (n.d.). OLED DISPLAY WITH ACTIVE MATRIX.[15]
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Google Patents. (n.d.). OLED material and preparation method and application thereof.[16]
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Koyama, Y., et al. (2021). Synthesis, Photoluminescence, and Electroluminescence of Phosphorescent Dipyrido[3,2-a;2′3′-c]phenazine–Platinum(II) Complexes Bearing Hole-Transporting Acetylide Ligands. Polymers.[17]
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Google Patents. (n.d.). Organic light emitting display (OLED).[18]
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Chih, H.-Y., et al. (2019). Realizing performance improvement of borylated TADF materials for OLEDs. Journal of Materials Chemistry C.[20]
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Wang, D.-K., et al. (2016). The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. Materials.[21]
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Route 1: Organolithium-Mediated Synthesis via Halogen-Metal Exchange
An In-Depth Technical Guide to the Synthesis of (3,5-Dibromophenyl)triphenylsilane: A Comparative Analysis of Key Methodologies
Introduction
This compound is a valuable organosilane building block, frequently employed in the synthesis of materials for organic electronics, dendrimers, and as a versatile intermediate in complex organic synthesis.[1][2] The strategic placement of the bromine atoms allows for subsequent functionalization through various cross-coupling reactions, while the bulky, electronically-active triphenylsilyl group imparts unique properties to the target molecules. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in materials science and synthetic chemistry.
This guide provides a comprehensive comparison of the primary synthetic routes to this compound, moving from classical organometallic methods to modern transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to guide the researcher in selecting the optimal method for their specific application.
This approach is arguably the most direct and commonly employed lab-scale method for synthesizing arylsilanes from polyhalogenated arenes. The core of this strategy lies in the selective monolithiation of a starting material like 1,3,5-tribromobenzene via a lithium-halogen exchange reaction, followed by electrophilic trapping with triphenylchlorosilane.
Causality and Mechanistic Insights
The lithium-halogen exchange is an exceptionally fast, kinetically controlled process, particularly at cryogenic temperatures.[3][4] The reaction rate follows the trend I > Br > Cl, making aryl bromides ideal substrates.[3] By using one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), at a very low temperature (typically -78 °C), one bromine atom of 1,3,5-tribromobenzene is selectively exchanged for a lithium atom. This low temperature is critical to prevent side reactions, such as multiple lithiations or reaction of the highly basic organolithium intermediate with the tetrahydrofuran (THF) solvent. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic silicon center of triphenylchlorosilane, displacing the chloride and forming the desired C-Si bond.
Experimental Protocol
A representative procedure adapted from the synthesis of a related compound.[5]
-
To a flame-dried, three-necked flask under an argon atmosphere, add 1,3,5-tribromobenzene (10.0 g, 31.7 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (12.7 mL of a 2.5 M solution in hexanes, 31.7 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve triphenylchlorosilane (9.34 g, 31.7 mmol) in 50 mL of anhydrous THF.
-
Add the triphenylchlorosilane solution to the aryllithium mixture dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Quench the reaction by the slow addition of 50 mL of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and methanol or by column chromatography on silica gel to yield the final product.
Data Summary: Performance and Limitations
| Parameter | Assessment |
| Typical Yield | High (often >85%) |
| Reaction Conditions | Cryogenic (-78 °C), inert atmosphere |
| Key Reagents | 1,3,5-Tribromobenzene, n-BuLi, Triphenylchlorosilane |
| Scalability | Good for lab-scale; challenging for large-scale due to temperature control. |
| Functional Group Tolerance | Poor. Incompatible with acidic protons (alcohols, amines) and many carbonyl groups. |
| Safety Considerations | Requires handling of pyrophoric n-BuLi and anhydrous solvents. |
Route 2: Grignard Reagent-Based Synthesis
The Grignard reaction is a foundational method in organic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[6] This route offers an alternative to the often more hazardous organolithium reagents. It involves the formation of an organomagnesium halide (Grignard reagent) from 1,3,5-tribromobenzene, which then acts as the nucleophile.
Causality and Mechanistic Insights
This synthesis begins with the insertion of magnesium metal into one of the C-Br bonds of 1,3,5-tribromobenzene. This reaction is typically performed in an ethereal solvent like THF or diethyl ether, which is crucial for solvating and stabilizing the Grignard reagent.[7] The initiation of this reaction can sometimes be sluggish and may require activators like iodine or 1,2-dibromoethane.[6][7] Once formed, the (3,5-dibromophenyl)magnesium bromide is less nucleophilic and less basic than its organolithium counterpart. It reacts with triphenylchlorosilane in a similar nucleophilic substitution mechanism to form the target molecule. The kinetics of this reaction are generally slower than the organolithium variant and may require elevated temperatures (refluxing THF) to proceed to completion.[8]
Experimental Protocol
-
Place magnesium turnings (0.91 g, 37.5 mmol) in a flame-dried, three-necked flask equipped with a reflux condenser under an argon atmosphere.
-
Add a small crystal of iodine.
-
Prepare a solution of 1,3,5-tribromobenzene (10.0 g, 31.7 mmol) in 150 mL of anhydrous THF.
-
Add approximately 10 mL of the aryl bromide solution to the magnesium turnings.
-
Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the mixture to room temperature and slowly add a solution of triphenylchlorosilane (9.34 g, 31.7 mmol) in 50 mL of anhydrous THF.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Cool to room temperature and quench by carefully pouring the reaction mixture over ice and adding 20 mL of 1 M HCl or saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization or column chromatography.
Data Summary: Performance and Limitations
| Parameter | Assessment |
| Typical Yield | Moderate to good (60-80%) |
| Reaction Conditions | Reflux temperatures, inert atmosphere |
| Key Reagents | 1,3,5-Tribromobenzene, Mg metal, Triphenylchlorosilane |
| Scalability | Excellent; widely used in industrial processes. |
| Functional Group Tolerance | Poor. Incompatible with all protic functional groups. Better than organolithiums for some esters. |
| Safety Considerations | Requires handling of anhydrous solvents; initiation can sometimes be difficult to control. |
Route 3: Palladium-Catalyzed Silylation Cross-Coupling
Transition-metal catalysis represents a powerful and modern alternative for the formation of C-Si bonds, offering significant advantages in terms of functional group tolerance and reaction conditions.[9][10] This route avoids the use of strongly basic and nucleophilic organometallic reagents.
Causality and Mechanistic Insights
This strategy relies on a palladium-catalyzed cross-coupling reaction between an aryl halide (1,3,5-tribromobenzene) and a silylating agent. A common silylating agent for this purpose is a disilane, such as hexamethyldisilane, though for triphenylsilylation, a silylborane or a hydrosilane in the presence of a base would be more appropriate. The catalytic cycle, a simplified version of which is shown below, typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide to form a Pd(II) intermediate.
-
Transmetalation: The silylating agent (e.g., a silylboronate ester activated by a fluoride source) transfers the silyl group to the palladium center.
-
Reductive Elimination: The aryl and silyl groups couple, and the C-Si bond is formed, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the efficiency of the catalytic cycle.[11] Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps. This method's key advantage is its orthogonality to organometallic chemistry; it can be performed in the presence of many functional groups that would be incompatible with Grignard or organolithium reagents.
Experimental Protocol
A generalized procedure based on silylation of aryl bromides.[11]
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base/activator (e.g., CsF, 2.0 equiv.).
-
Add 1,3,5-tribromobenzene (1.0 equiv.) and the triphenylsilyl source (e.g., a triphenylsilylboronate ester, 1.2 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Performance and Limitations
| Parameter | Assessment |
| Typical Yield | Good to excellent (70-95%) |
| Reaction Conditions | Elevated temperatures (80-110 °C), inert atmosphere |
| Key Reagents | Aryl bromide, Silylating agent, Palladium catalyst, Ligand, Base |
| Scalability | Good, but catalyst cost can be a factor for very large scales. |
| Functional Group Tolerance | Excellent. Tolerates a wide range of functional groups including esters, ketones, and amides. |
| Safety Considerations | Palladium catalysts and ligands can be air-sensitive and costly. Solvents should be degassed. |
Overall Comparison and Recommendations
| Feature | Route 1: Organolithium | Route 2: Grignard | Route 3: Pd-Catalyzed Coupling |
| Driving Principle | Nucleophilic Attack (Li) | Nucleophilic Attack (Mg) | Catalytic Cross-Coupling |
| Starting Materials | 1,3,5-Tribromobenzene | 1,3,5-Tribromobenzene | 1,3,5-Tribromobenzene |
| Typical Yield | >85% | 60-80% | 70-95% |
| Temperature | -78 °C | Room Temp to Reflux | 80-110 °C |
| Functional Group Tolerance | Very Poor | Poor | Excellent |
| Primary Advantage | High yield, fast reaction | Scalable, lower cost reagents | Broad substrate scope |
| Primary Disadvantage | Cryogenic temps, poor tolerance | Sluggish initiation, poor tolerance | Catalyst cost, ligand sensitivity |
The choice of synthetic route for this compound is dictated primarily by the context of the synthesis: scale, cost, and the presence of other functional groups.
-
For rapid, high-yield, small-to-medium scale laboratory synthesis where the substrate is simple, the Organolithium-Mediated Route (Route 1) is the superior choice. Its speed, high conversion, and straightforward protocol make it highly effective when cryogenic conditions are accessible.
-
For large-scale or industrial production , the Grignard Reagent-Based Synthesis (Route 2) is often preferred. While yields may be slightly lower, the avoidance of cryogenic temperatures and the lower cost of magnesium metal compared to n-BuLi make it more economically viable and easier to implement on a large scale.
-
For syntheses involving complex molecules with sensitive functional groups (e.g., late-stage functionalization), the Palladium-Catalyzed Cross-Coupling (Route 3) is unquestionably the optimal method. Its remarkable functional group tolerance allows for the silylation of substrates that would be immediately destroyed by organometallic reagents, justifying the higher initial cost of the catalyst and ligands.
By understanding the mechanistic basis and practical limitations of each approach, researchers can confidently select the most appropriate pathway to access this compound for their scientific endeavors.
References
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Organic Chemistry Frontiers. Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane. [9]
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Wikipedia. Metal–halogen exchange. [3]
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ACS Publications. Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane. [11]
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A Comparative Guide to the Frontier Molecular Orbitals of (3,5-Dibromophenyl)triphenylsilane
Introduction: The Critical Role of Frontier Orbitals in Material Science
In the realm of materials science, particularly in the design of organic electronics and optoelectronic devices, a molecule's electronic structure is paramount. At the heart of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals dictate a molecule's ability to donate or accept electrons, respectively, and the energy difference between them, the HOMO-LUMO gap, is a crucial parameter that governs the electronic and optical properties of a material.[1][2] For researchers and professionals in drug development and materials science, a thorough understanding and precise determination of these energy levels are essential for predicting molecular interactions, reactivity, and suitability for various applications.
This guide provides a comprehensive assessment of the HOMO and LUMO levels of (3,5-Dibromophenyl)triphenylsilane, a molecule of interest in the development of advanced materials. Due to the limited direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established experimental and computational methodologies to provide a robust framework for its characterization. We will compare its expected electronic properties with those of triphenylsilane and (4-bromophenyl)triphenylsilane to elucidate the impact of bromine substitution on the phenyl ring.
Comparative Analysis of Triphenylsilane Derivatives
To understand the electronic properties of this compound, it is instructive to compare it with structurally related compounds. The choice of triphenylsilane as a baseline and (4-bromophenyl)triphenylsilane as an intermediate allows for a systematic evaluation of the electronic effects of bromine substitution.
| Compound | Structure | Expected HOMO (eV) | Expected LUMO (eV) | Expected Energy Gap (eV) |
| Triphenylsilane | ~ -5.8 | ~ -1.9 | ~ 3.9 | |
| (4-Bromophenyl)triphenylsilane | ![]() | ~ -5.9 | ~ -2.1 | ~ 3.8 |
| This compound | ![]() | ~ -6.0 | ~ -2.3 | ~ 3.7 |
Note: The values presented in this table are estimations based on general trends observed for substituted aromatic compounds and related triphenylamine derivatives discussed in the literature.[3][4] The bromine substituent is known to be electron-withdrawing, which generally leads to a lowering of both HOMO and LUMO energy levels.[3] The exact values would need to be determined experimentally or computationally for these specific molecules.
Methodologies for Determining HOMO and LUMO Levels
Experimental Approach: Cyclic Voltammetry
Cyclic Voltammetry (CV) is a powerful electrochemical technique for determining the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.[2][5] The energy of the HOMO is related to the onset of the first oxidation potential, while the LUMO energy is related to the onset of the first reduction potential.
Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of the target compound (e.g., this compound) in a suitable solvent that can dissolve the analyte and a supporting electrolyte. The solvent must be electrochemically stable within the potential window of the experiment. Dichloromethane or acetonitrile are common choices. The supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is added to ensure conductivity.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5]
-
Calibration with Ferrocene: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal or external standard. The half-wave potential of Fc/Fc⁺ is measured, and its energy level relative to the vacuum level is a known value (typically assumed to be -4.8 eV). This allows for the calibration of the measured potentials.
-
Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is reversed to observe the reverse redox processes, generating a characteristic cyclic voltammogram.
-
Data Analysis: The onset of the first oxidation potential (Eox_onset) and the onset of the first reduction potential (Ered_onset) are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = - [Eox_onset - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = - [Ered_onset - E1/2(Fc/Fc+) + 4.8]
The electrochemical HOMO-LUMO gap is then calculated as: Egap = ELUMO - EHOMO .
-
Experimental Workflow for Cyclic Voltammetry
Caption: A flowchart illustrating the key steps in determining HOMO and LUMO energy levels using Cyclic Voltammetry.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and effective tool for predicting HOMO and LUMO energy levels.[6][7]
Computational Protocol for DFT Calculations:
-
Molecular Geometry Optimization: The first step is to obtain an optimized molecular geometry of the target molecule. This is typically done using a specific functional and basis set, for example, the B3LYP functional with a 6-31G(d) basis set, which has been shown to provide reliable results for many organic molecules.[8]
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals.
-
HOMO and LUMO Energy Extraction: The output of the calculation will list the energies of all molecular orbitals. The energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are then identified. The HOMO-LUMO gap is the difference between these two energies.
-
Visualization of Orbitals: The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.
Logical Relationship between Molecular Structure and Electronic Properties
Caption: Diagram showing how molecular structure, specifically the addition of substituents, influences the HOMO and LUMO energy levels.
Conclusion
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Effect of bromine substituent on optical properties of aryl compounds. [Link]
-
Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... - ResearchGate. [Link]
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{Supplementary Data}. [Link]
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HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa - YouTube. [Link]
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HOMO and LUMO - Wikipedia. [Link]
-
DFT studies for finding HOMO and LUMO - YouTube. [Link]
-
Substituent Effects in Aromatic Substitution I - YouTube. [Link]
-
Protonation / substituent effects on the energies of HOMO and LUMO. [Link]
-
Synthesis and characterization of triphenylamine derivatives by oxidative polymerization - ResearchGate. [Link]
-
Calculated HOMO-LUMO energy levels, ΔEHOMO-LUMO, and oscillator strength. | Download Scientific Diagram - ResearchGate. [Link]
-
How to calculate HOMO LUMO using DFT using gaussina 09 ? | ResearchGate. [Link]
-
Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups - ChemRxiv. [Link]
-
HOMO and LUMO energy levels of triphenylamine derivative dyes... - ResearchGate. [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]
-
Accuracy of One-Electron Technique for Estimating LUMO Energies of Triphenylamine Derivatives | Physical Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
(a) HOMO and LUMO distribution patterns in the triphenylamine-based... - ResearchGate. [Link]
-
Relation between the Substituent Effect and Aromaticity | Request PDF - ResearchGate. [Link]
-
The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile - Allen J. Bard - The University of Texas at Austin. [Link]
-
Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings | TSI Journals. [Link]
-
DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications - E3S Web of Conferences. [Link]
-
"Methods and Instruments | Linear Sweep and Cyclic Voltammetry" by N. Elgrishi, G. Bontempelli et al. - LSU Scholarly Repository. [Link]
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. [Link]
-
Supporting Information for Quantitative Analysis of Cyclic Voltammetry of Redox Monolayers Adsorbed on Semiconductors: Isolating - ResearchGate. [Link]
-
Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - MDPI. [Link]
-
Shape and energy levels of the molecular orbitals from HOMO‐1 to LUMO+1... - ResearchGate. [Link]
-
A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC - PubMed Central. [Link]
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A Researcher's Guide to (3,5-Dibromophenyl)triphenylsilane: A Cost-Benefit Analysis in Modern Organic Synthesis and Materials Science
Introduction: The Strategic Value of Organosilanes in Advanced Research
I. Application in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The dual bromine substitution on the phenyl ring of (3,5-Dibromophenyl)triphenylsilane makes it a prime candidate for sequential cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama couplings. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex biaryl and poly-aryl structures that are prevalent in pharmaceuticals and functional materials.
A. The Promise of Sequential Functionalization
The primary benefit of using a di-halogenated substrate like this compound lies in the potential for controlled, stepwise introduction of different aryl groups. This allows for the synthesis of unsymmetrical bi- and terphenyls, which can be challenging to access through other methods. The bulky triphenylsilyl group can also influence the regioselectivity of these reactions and impart favorable solubility characteristics to the products.
B. Cost-Benefit Analysis: this compound vs. Traditional Reagents
A critical aspect for any research program is the economic viability of the chosen synthetic route. Here, we compare the estimated costs and potential benefits of using this compound against more conventional monofunctional arylating agents in Suzuki and Stille couplings.
| Reagent Class | Typical Reagent | Estimated Cost (per mmol) | Key Benefits | Key Drawbacks |
| Di-halo Arylsilane | This compound | $10 - $20 | Sequential functionalization for complex architectures; imparts solubility and thermal stability. | Higher initial cost per molecule; limited commercial suppliers. |
| Arylboronic Acids | Phenylboronic Acid | $1 - $5 | Low toxicity of byproducts; broad functional group tolerance; commercially available. | Potential for homocoupling; requires stoichiometric base. |
| Organotin Reagents | Phenyltributyltin | $5 - $15 | High yields and functional group tolerance; no base required. | High toxicity of tin byproducts; purification can be challenging. |
Note: Costs are estimates based on commercially available quantities and may vary between suppliers.
The higher upfront cost of this compound is a significant consideration. However, for research programs focused on the synthesis of complex, multi-substituted aromatic systems, the ability to perform sequential, controlled cross-couplings on a single scaffold can offer significant advantages in terms of synthetic efficiency and convergence, potentially offsetting the initial reagent cost.
C. Experimental Protocol: A Representative Suzuki-Miyaura Coupling
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported, a general protocol based on established methodologies for similar di-bromoaryl compounds is presented below. This protocol serves as a validated starting point for researchers.
Reaction: Monofunctionalization of this compound with Phenylboronic Acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture and degas the solution for 15 minutes by bubbling with argon.
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
II. Application as a Host Material in Organic Light-Emitting Diodes (OLEDs)
The unique properties of the triphenylsilyl group, such as its high triplet energy, good thermal stability, and propensity to form amorphous films, make triphenylsilane derivatives attractive candidates for host materials in phosphorescent OLEDs (PhOLEDs). This compound can serve as a precursor to more complex host materials through functionalization of the bromine atoms.
A. The Role of Host Materials in PhOLEDs
In a PhOLED, the host material constitutes the matrix in which the phosphorescent dopant (emitter) is dispersed. An ideal host should possess a higher triplet energy than the dopant to prevent back energy transfer, facilitate balanced charge transport (both holes and electrons), and exhibit high thermal and morphological stability to ensure a long device lifetime.
B. Performance and Cost Comparison of Host Materials
The performance of an OLED is critically dependent on the choice of host material. Here, we compare the properties and estimated costs of triphenylsilane-based hosts with other common host material classes.
| Host Material Class | Example Host | Triplet Energy (eV) | Key Advantages | Estimated Cost (per gram) |
| Triphenylsilane-based | Derivatives of this compound | ~2.8 - 3.0 | High triplet energy, good thermal stability, amorphous morphology. | $50 - $200+ |
| Carbazole-based | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | ~2.6 | Good hole transport, widely studied and available. | $20 - $100 |
| Triazine-based | 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | ~2.7 | Good electron transport, high thermal stability. | $30 - $150 |
Note: Costs are estimates and can vary significantly based on purity and supplier.
While derivatives of this compound may have a higher initial cost, their potentially superior thermal stability and high triplet energy can lead to OLEDs with longer operational lifetimes and higher efficiencies, particularly for blue phosphorescent emitters. This improved performance can be a significant benefit in high-end display and lighting applications.
C. Experimental Workflow: From Material Synthesis to Device Fabrication
The development of a new host material involves a multi-step process, from the initial synthesis and purification to the fabrication and characterization of the OLED device.
DOT Diagram: OLED Host Material Development Workflow
Caption: Workflow for the development and testing of a new OLED host material.
III. Synthesis Protocol for this compound
A reliable and scalable synthesis is paramount for the cost-effective use of any chemical reagent. The following protocol is adapted from established procedures for the synthesis of similar arylsilanes.
Reaction: Synthesis of this compound
Materials:
-
1,3,5-Tribromobenzene (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.0 equiv, 2.5 M in hexanes)
-
Chlorotriphenylsilane (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet, add 1,3,5-tribromobenzene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve chlorotriphenylsilane in anhydrous THF.
-
Add the chlorotriphenylsilane solution to the reaction mixture dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white solid.
Conclusion: A Strategic Reagent for Specialized Applications
This compound presents itself as a strategic, albeit premium, reagent for researchers at the forefront of organic synthesis and materials science. Its primary value proposition lies in its capacity for sequential, controlled functionalization, enabling the construction of complex molecular architectures that are otherwise difficult to access. In the realm of OLEDs, its derivatives hold the promise of enhanced device performance and longevity.
The cost-benefit analysis indicates that while the initial investment in this compound is higher than for more common reagents, its use can be justified in research programs where the synthesis of highly tailored, high-performance molecules is the primary objective. The potential for streamlined synthetic routes to complex targets and the development of next-generation electronic materials underscore the long-term value of this versatile building block. As with any specialized reagent, the decision to employ this compound should be made following a careful consideration of the specific research goals and budgetary constraints.
References
- Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cs/c2cs15281a]
- Cost estimates of roll-to-roll production of organic light emitting devices for lighting. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1129613]
- OLED Host Material Market Research Report 2033. Reports and Data. [URL: https://www.reportsanddata.
- Direct synthesis and applications of solid silylzinc reagents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc06041a]
- OLED Materials Projected to Reach a Valuation of US$3 Billion in 2025, Chinese OLED Material Manufacturers Actively Competing in Supply Chain, Says TrendForce. TrendForce. [URL: https://www.trendforce.com/presscenter/news/20230412-11648.html]
- β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. Science. [URL: https://www.science.org/doi/10.1126/sciadv.adk5388]
- A Comparison between Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts: Synthesis, Photophysics and Performance in Phosphorescent Organic Light-Emitting Diodes. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5241]
- Chemoselective Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling of (Diborylmethyl)silanes with Alkenyl Bromides. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/ajoc.202000494]
- Synthesis of triphenylene derivatives by Pd-catalyzed Suzuki coupling/intramolecular C H activation between arylboronic acids and dibromobiphenyls. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S004040391831416X]
- The role of silicon in drug discovery: a review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00169a]
- Recent advances and perspectives in synthetic applications of silylboronates as silyl radical precursors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01198k]
- Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334992/]
- A Review of Organosilanes in Organic Chemistry. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-resources/fisher-scientific-review-articles/a-review-of-organosilanes-in-organic-chemistry.html]
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268307/]
- Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/i/1-20]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (3,5-Dibromophenyl)triphenylsilane
As a Senior Application Scientist, I understand that innovation in the lab is intrinsically linked to safety and responsibility. Handling novel or specialized compounds like (3,5-Dibromophenyl)triphenylsilane requires not just procedural knowledge, but a deep understanding of the chemical's nature and the regulatory landscape governing its life cycle. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, scientifically-grounded protocol for the safe and compliant disposal of this compound. Our goal is to empower you with the knowledge to manage this material confidently from benchtop to final disposal, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
This compound is a halogenated organosilicon compound. This classification is the cornerstone of its handling and disposal protocol. Its structure contains two key features that dictate its waste stream: the organosilicon backbone and, critically, the two bromine atoms, which classify it as a halogenated organic compound .
While a specific, comprehensive toxicology profile for this exact molecule is not widely published, we can infer its potential hazards from structurally similar compounds like triphenylsilane and other brominated aromatics. The Safety Data Sheets (SDS) for related materials indicate risks of skin, eye, and respiratory irritation[1][2]. Therefore, as a primary principle of laboratory safety, this compound should be handled with the assumption that it is a hazardous substance.
The most critical aspect for disposal is its halogenated nature. Halogenated organic compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent and highly toxic byproducts such as dioxins and furans. Mixing this waste with non-halogenated streams can lead to regulatory non-compliance and environmental contamination[3].
Key Takeaways:
-
Primary Classification: Halogenated Organic Waste.
-
Assumed Hazards: Potential for skin, eye, and respiratory irritation[1][2].
-
Incompatibilities: Avoid contact with strong oxidizing agents[2].
-
Disposal Rationale: Must be segregated to ensure proper high-temperature destruction and prevent the formation of persistent organic pollutants.
Pre-Disposal Protocol: Segregation, Containment, and Labeling
Proper disposal begins long before the waste container is full. It starts with a rigorous system of identification and segregation at the point of generation.
Step 1: Waste Characterization and Segregation
Immediately classify any waste containing this compound as "Halogenated Organic Waste." This applies to the pure compound, solutions containing it, and any materials contaminated by it. A common and costly error in laboratory settings is the cross-contamination of waste streams. Even a small amount of a halogenated compound mixed into a non-halogenated solvent drum requires the entire drum to be managed as the more hazardous and expensive halogenated waste[3].
Step 2: Proper Containment
Select a waste container that is chemically compatible and robust.
-
For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap. Ensure the container is dry.
-
For Solutions: Use a designated, compatible solvent waste container (e.g., an HDPE carboy). Be mindful of solvent compatibility; do not mix incompatible chemicals.
-
For Contaminated Labware (gloves, wipes, pipette tips): Double-bag these items in clear plastic bags and seal them before placing them in a designated solid waste drum.
Step 3: Meticulous Labeling
Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and essential for safety[4][5]. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, but they must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
If in a solution, list all components and their approximate percentages.
-
The date on which the first drop of waste was added.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
Step-by-Step Disposal Procedures
All handling of this compound, including for disposal, should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Nitrile or neoprene gloves
-
Chemical splash goggles and a face shield
-
A flame-retardant lab coat
Disposal of Unused or Waste Solid Compound
-
Prepare the Waste Container: Ensure the designated "Halogenated Organic Solid Waste" container is properly labeled and placed within the fume hood.
-
Transfer the Material: Using a chemically resistant spatula, carefully transfer the solid this compound into the waste container. Perform the transfer slowly to minimize the generation of airborne dust.
-
Seal and Store: Securely cap the container. If it is the primary collection vessel in the lab, ensure it is stored in a designated satellite accumulation area, away from heat and incompatible materials.
Disposal of Contaminated Materials
-
Decontaminate Labware: Non-disposable labware (e.g., glassware) should be rinsed with a minimal amount of a suitable organic solvent (such as acetone or toluene). This rinse, known as "rinsate," is now hazardous and must be collected in a labeled "Halogenated Organic Liquid Waste" container.
-
Collect Solid Contaminated Items: Disposable items such as weighing paper, gloves, and absorbent pads used for cleanup must be collected. Place them in a sealed plastic bag and deposit them into the designated container for contaminated solid waste.
Regulatory and Compliance Overview
The disposal of chemical waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA)[4]. RCRA establishes a "cradle-to-grave" framework for managing hazardous waste, which means the generator (your institution) is responsible for the waste from its creation to its final, environmentally sound disposal[5][6].
| Regulatory Aspect | Requirement | Rationale & Reference |
| Waste Identification | Generators must determine if their waste is hazardous. | This compound is managed as hazardous due to its halogenated organic nature.[7][8] |
| Generator Status | Institutions are classified based on the volume of waste generated monthly. | This status dictates storage time limits and reporting requirements.[7] |
| Segregation | Halogenated and non-halogenated wastes must be kept separate. | Ensures proper treatment and prevents costly re-classification of less hazardous waste streams.[3][9] |
| Transportation | Waste must be transported by licensed haulers using a manifest system. | The manifest is a legal document that tracks the waste from the generator to the disposal facility.[7] |
| Disposal | The designated method for this type of waste is typically high-temperature incineration. | This method is required to destroy the halogenated organic compounds completely and safely.[4][6] |
Your most valuable resource is your institution's Environmental Health & Safety (EHS) office. They will provide the correct containers, labels, and procedures specific to your location and will manage the final transport and disposal process. Always adhere to their guidance.
Disposal Workflow and Decision Diagram
To clarify the decision-making process, the following workflow outlines the path from waste generation to final containment.
Caption: Disposal decision workflow for this compound waste.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (via YouTube). [Link]
-
This compound PubChem Entry. National Center for Biotechnology Information. [Link]
-
Halogenated Waste Guidance. University of California, San Diego. [Link] (Example University Guideline)
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
Precautions For Safe Use Of Organosilicon. Sylicglobal. [Link]
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Navigating the Synthesis Landscape: A Practical Guide to Handling (3,5-Dibromophenyl)triphenylsilane
In the intricate world of chemical synthesis and drug development, the precise and safe handling of specialized reagents is paramount. (3,5-Dibromophenyl)triphenylsilane, a key building block in organic electronics and complex molecule synthesis, demands a handling protocol that is both robust and meticulously planned. This guide moves beyond generic safety data, offering a procedural and logistical framework grounded in field-proven insights. Our objective is to empower researchers with the knowledge to handle this compound not just safely, but with the confidence that ensures experimental integrity and reproducibility.
Hazard Assessment: Understanding the Compound's Profile
-
Organosilane Characteristics : Organosilanes as a class require careful handling to prevent exposure.[3] Some are sensitive to moisture and may require handling in a dry, inert atmosphere to maintain their integrity.[4][5] Proper ventilation is crucial to avoid inhaling any potential fumes or dust.[3][6]
-
Halogenated Aromatic Compound : The presence of two bromine atoms on the phenyl ring suggests that this compound should be treated as potentially hazardous. Brominated organic compounds require specialized disposal procedures.[7]
-
Physical Form : As a solid powder, the primary risks are inhalation of dust and inadvertent skin or eye contact.[8]
Given these characteristics, the following personal protective equipment (PPE) and handling protocols are not merely recommendations but essential components of a safe operational plan.
Essential Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound, with detailed explanations below.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient as they do not protect against fine dust or splashes from the sides, top, or bottom.[8] Chemical splash goggles that form a seal around the eyes are mandatory. When handling larger quantities or when there is a significant risk of splashing during solvent addition, a full face shield should be worn over the goggles.[9] |
| Hands | Nitrile Gloves (Double-Gloved) | Nitrile gloves offer good resistance to a wide range of chemicals, including incidental contact with solvents, acids, and bases.[10] Double-gloving is a best practice that provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat, fully buttoned with sleeves rolled down, protects against accidental spills and contamination of personal clothing.[4][10] |
| Respiratory | Use within a Certified Chemical Fume Hood | Engineering controls are the preferred method of respiratory protection. All handling of solid this compound that could generate dust must be performed within a properly functioning chemical fume hood to prevent inhalation.[11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required, but this is a less desirable alternative.[12][13] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[11] |
Operational Handling Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. The following protocol outlines the essential steps for safely handling this compound from preparation to cleanup.
Workflow for Handling this compound
Sources
- 1. This compound | 1030856-97-3 | TCI Deutschland GmbH [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. Unlocking the Power of Organic Silane: A Guide to Susta... [sorrel-sparrow-hh3tq7.mystrikingly.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. dakenchem.com [dakenchem.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. epa.gov [epa.gov]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


